4-Bromoquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYKTNSYMVJDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671976 | |
| Record name | 4-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354574-59-7 | |
| Record name | 4-Bromoquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromoquinazoline chemical properties and structure
An In-depth Technical Guide to 4-Bromoquinazoline: Structure, Properties, and Applications in Drug Discovery
Foreword
As a cornerstone in heterocyclic chemistry, the quinazoline scaffold is of paramount importance in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, most notably as kinase inhibitors in oncology. Among the various functionalized quinazolines, this compound emerges as a pivotal intermediate—a versatile building block that provides chemists with a reactive handle to construct complex molecular architectures. This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties and structure to its synthesis, reactivity, and critical role in the drug development pipeline. The insights herein are curated for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and medicinal chemistry endeavors.
Core Chemical Identity: Structure and Properties
This compound is a heterocyclic aromatic compound composed of a fused benzene and pyrimidine ring system, with a bromine atom substituted at the C4 position.[1] This substitution is critical, as the carbon-bromine bond provides a reactive site for a multitude of chemical transformations.
Caption: 2D Chemical Structure of this compound.
The physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various reaction conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 354574-59-7 | [1] |
| Molecular Formula | C₈H₅BrN₂ | [1] |
| Molecular Weight | 209.05 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| InChI Key | WJYKTNSYMVJDBR-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C2C(=C1)C(=NC=N2)Br | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C | [2] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is achieved through a standard suite of spectroscopic techniques. While publicly available spectra for this specific compound are limited, the expected data can be inferred from its structure and from data on analogous quinazoline derivatives.[3][4][5]
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm) corresponding to the five protons on the fused ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display eight signals for the eight unique carbon atoms in the molecule. The carbon atom attached to the bromine (C4) would appear at a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for aromatic C-H stretching and C=C/C=N stretching vibrations within the heterocyclic ring system.
Protocol: General Method for Spectroscopic Analysis
This protocol provides a representative framework for the analytical characterization of quinazoline derivatives like this compound.[3]
-
Sample Preparation (NMR): Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, use a standard spectral width (e.g., -2 to 12 ppm) and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a wider spectral width (e.g., 0-200 ppm) with proton decoupling to simplify the spectrum. A longer relaxation delay and a higher number of scans are typically required.
-
-
Mass Spectrometry Acquisition:
-
Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
-
FT-IR Spectroscopy Acquisition:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Record the spectrum over the mid-infrared range (4000–400 cm⁻¹).
-
Synthesis and Chemical Reactivity
The utility of this compound in drug development is intrinsically linked to its synthesis and subsequent reactivity.
Synthesis
While various methods exist for synthesizing the quinazoline core[6][7], a common and direct approach to halogenated quinazolines involves the conversion of a precursor like a quinazolinone (or hydroxyquinazoline). A related transformation for the synthesis of 4-bromoquinoline from 4-hydroxyquinoline uses phosphorus tribromide (PBr₃), a protocol that can be conceptually adapted.[8]
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis of this compound from Quinazolin-4-one
Causality: This protocol leverages the conversion of the hydroxyl/keto group at the 4-position of quinazolin-4-one into a bromide, which is a superior leaving group for subsequent nucleophilic substitution reactions. Reagents like POBr₃ or PBr₃ are effective for this transformation.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend quinazolin-4-one in a suitable solvent such as acetonitrile or toluene.
-
Reagent Addition: Add a brominating agent (e.g., phosphorus oxybromide, POBr₃) portion-wise or as a solution at room temperature. An excess of the brominating agent is typically used.
-
Heating: Heat the reaction mixture to reflux (e.g., 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to 0°C (ice bath) and carefully quench by slowly adding it to a stirred mixture of ice and a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) to neutralize the excess acidic reagent.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the C4-Br bond.[9][10] The carbon at the 4-position is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. The bromide ion is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr) .
This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of its application in creating libraries of compounds for drug screening.[11] Furthermore, the C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce diverse aryl, alkyl, or amino substituents.[12]
Caption: Key reaction pathways for this compound.
Applications in Drug Development
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, and this compound is a key gateway to accessing its therapeutic potential. Its primary application is as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[11][13]
Many potent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core.[11][14] The synthesis of these molecules often proceeds through a key step where this compound (or its chlorinated analogue) is reacted with a substituted aniline. The nitrogen of the aniline acts as a nucleophile, displacing the bromide at the C4 position.
This strategic importance makes this compound an invaluable tool for:
-
Lead Discovery: Rapidly synthesizing libraries of analogues by varying the nucleophile or coupling partner to explore structure-activity relationships (SAR).[15]
-
Lead Optimization: Fine-tuning the properties of a lead compound by introducing different substituents at the 4-position to improve potency, selectivity, or pharmacokinetic profiles.
-
Development of Novel Therapeutics: Serving as a starting point for designing inhibitors against other protein kinases and therapeutic targets.[4]
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. According to safety data sheets, it is classified as harmful and an irritant.[2][16]
-
Hazard Statements:
-
Precautions for Safe Handling:
-
Handle in a well-ventilated place, preferably under a chemical fume hood.[16][17]
-
Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]
-
Avoid contact with skin and eyes.[16]
-
Avoid the formation of dust and aerosols.[16]
-
Wash hands thoroughly after handling.[17]
-
-
Conditions for Safe Storage:
References
- This compound.
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
- 7-Bromoquinazolin-4-amine.
- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Acme Bioscience. [Link]
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [Link]
- Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed. [Link]
- Discovery and lead identification of quinazoline-based BRD4 inhibitors. PubMed. [Link]
- Chemical Reactivity.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
- Reactivity of Organic Molecules. Chemistry LibreTexts. [Link]
- Reactivity series. Wikipedia. [Link]
Sources
- 1. This compound | C8H5BrN2 | CID 45789724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 354574-59-7 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Physicochemical & Spectroscopic Profile
An In-depth Technical Guide to 4-Bromoquinazoline (CAS: 354574-59-7): A Cornerstone Building Block for Modern Drug Discovery
For research scientists and professionals in drug development, the strategic selection of molecular scaffolds and synthetic intermediates is a critical determinant of a program's success. Among the heterocyclic systems, the quinazoline core is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile and highly valuable building block, focusing on its synthesis, reactivity, and strategic application in medicinal chemistry.
Accurate characterization is the foundation of all subsequent chemical manipulations and biological evaluations. This compound is a solid at room temperature and requires careful handling and storage under inert, refrigerated conditions to ensure its integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 354574-59-7 | [3] |
| Molecular Formula | C₈H₅BrN₂ | [3][4] |
| Molecular Weight | 209.05 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 95-97 °C | [5] |
| IUPAC Name | This compound | [3] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Spectroscopic Elucidation
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.[7] While spectra should be acquired for each batch, the following data represent the expected characteristic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. δ 7.5-9.0 ppm). The proton at the C2 position will likely appear as a sharp singlet, while the protons on the fused benzene ring will exhibit a more complex pattern of doublets and triplets, reflecting their coupling relationships.
-
¹³C NMR: The carbon spectrum will display eight signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be characteristic of an aromatic heterocyclic system, with the carbon atom bearing the bromine (C4) being significantly influenced by the halogen's electronic effects.
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the core functional groups. Key absorption bands would include C=N and C=C stretching vibrations characteristic of the quinazoline ring system, typically in the 1650-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition. The mass spectrum of this compound will exhibit a distinctive isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ with nearly equal intensity (approx. 1:1 ratio), which is the hallmark signature of a compound containing a single bromine atom.
Synthesis of this compound
This compound is typically synthesized from its corresponding hydroxyl precursor, 4-hydroxyquinazoline (also known as quinazolin-4(3H)-one), a readily available commercial starting material. The conversion of the C4-hydroxyl group to a bromide is a standard and efficient transformation. A common and effective method involves the use of a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).
Detailed Experimental Protocol: Synthesis from 4-Hydroxyquinazoline
This protocol is adapted from a standard procedure for the bromination of similar 4-hydroxy-N-heterocycles.[8]
-
Reaction Setup: To a stirred solution of 4-hydroxyquinazoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 7 mL per gram of starting material), add phosphorus tribromide (PBr₃) (1.05 eq) dropwise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining PBr₃.
-
Neutralization: Basify the aqueous mixture to a pH of approximately 9-10 using a saturated solution of sodium bicarbonate (NaHCO₃). This step is crucial for ensuring the product is in its free base form.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield 4-bromoquinoline as a solid.[8]
Caption: Synthetic scheme for the preparation of this compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The true synthetic utility of this compound lies in the reactivity of its C4-bromo substituent. This position is highly activated towards nucleophilic aromatic substitution and, most importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[9] These reactions are fundamental tools in modern medicinal chemistry, enabling the rapid construction of complex molecules with diverse functionalities.[10]
Key Transformations: Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for these reactions involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C or C-heteroatom bond, regenerating the Pd(0) catalyst.[10]
-
Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or esters to form 4-aryl- or 4-vinyl-quinazolines. It is widely used due to the stability and low toxicity of the boron reagents and its broad functional group tolerance.[9][11]
-
Sonogashira Coupling: Enables the introduction of alkyne moieties by coupling with terminal alkynes. The resulting 4-alkynylquinazolines are valuable intermediates for further transformations or as final products in their own right.[11]
-
Buchwald-Hartwig Amination: This powerful reaction forms C-N bonds by coupling this compound with a wide range of primary or secondary amines. This is a direct and efficient route to 4-aminoquinazoline derivatives, which are prevalent in kinase inhibitors.[12]
-
Negishi Coupling: Utilizes organozinc reagents as the coupling partner, offering a complementary approach for introducing alkyl, aryl, and vinyl groups.[9][13]
Workflow and Protocol: Suzuki-Miyaura Cross-Coupling
The following represents a generalized, self-validating workflow for a typical Suzuki coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][14][15] this compound is a strategic starting point for the synthesis of libraries of substituted quinazolines to probe structure-activity relationships (SAR).
-
Kinase Inhibitors: Many potent kinase inhibitors feature a substituted quinazoline core that mimics the adenine portion of ATP, binding to the hinge region of the kinase active site. The 4-position is frequently substituted with anilines or other aromatic groups to achieve potency and selectivity. Derivatives of 4-aminoquinazoline have been developed as selective Aurora A kinase inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.[12][16]
-
Anticancer Agents: Beyond kinase inhibition, quinazoline derivatives have been investigated as inhibitors of other cancer targets like poly-(ADP-ribose) polymerase (PARP).[1][17] The ability to easily modify the 4-position of the quinazoline ring using this compound allows for the optimization of properties like potency, selectivity, and pharmacokinetics.[18]
-
Antimicrobial Agents: The quinazoline nucleus is also present in molecules with significant antibacterial and antifungal activity.[1][19] Functionalization at the C4 position can modulate the compound's spectrum of activity and potency against various microbial strains.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for safety.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Always handle in a well-ventilated area or chemical fume hood.[6][20] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[20][21] Avoid formation of dust and aerosols.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere.[6] Recommended storage is in a cool, dry place at 2-8°C, away from incompatible materials.
Conclusion
This compound (CAS 354574-59-7) is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its well-defined physicochemical properties, straightforward synthesis, and exceptional versatility in palladium-catalyzed cross-coupling reactions make it an indispensable building block. For researchers aiming to synthesize novel quinazoline derivatives, a thorough understanding of this compound's reactivity and handling provides a direct and efficient path to a vast chemical space of potentially therapeutic agents.
References
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science.
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015, November 22). Omics Online.
- The Medicinal Functionality of Quinazolines. (n.d.). Journal of Pharmaceutical Negative Results.
- Safety Data Sheet. (2021, May 1). Angene Chemical.
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate.
- China this compound CAS 354574-59-7 Manufacturers. (n.d.). LookChem.
- CAS 354574-59-7 | this compound. (n.d.). Alchem.Pharmtech.
- This compound | C8H5BrN2 | CID 45789724. (n.d.). PubChem - NIH.
- 354574-59-7 | MFCD10697879 | this compound. (n.d.). Aaron Chemicals.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). ACS Omega.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC - NIH.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central.
- Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (n.d.). PMC - NIH.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PMC - NIH.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). NIH.
- 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). (n.d.). Ruifu Chemical.
- Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025, August 6). ResearchGate.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). NIH.
- Discovery and lead identification of quinazoline-based BRD4 inhibitors. (n.d.). PubMed - NIH.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube.
- WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA – Chemistry and Biochemistry.
- Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. (2018, September 5). PubMed.
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29). PubMed.
- Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024, August 28). NIH.
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019, July 25). PubMed.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-La Crosse.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. This compound | C8H5BrN2 | CID 45789724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 354574-59-7 | MFCD10697879 | this compound [aaronchem.com]
- 5. biosynce.com [biosynce.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmcct.com [jmcct.com]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemscene.com [chemscene.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Physical and chemical properties of 4-Bromoquinazoline
An In-Depth Technical Guide to 4-Bromoquinazoline: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, outline robust synthetic methodologies, and explore its characteristic reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided for its synthesis and key transformations, underpinned by mechanistic insights. This document is intended for researchers, scientists, and drug development professionals who utilize quinazoline scaffolds to construct complex molecular architectures with therapeutic potential.
Introduction
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Within this class of compounds, this compound (CAS No. 354574-59-7) emerges as a pivotal building block. Its structure features a bromine atom at the C4 position, an electron-deficient site highly activated toward chemical modification.[2] This bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and as a versatile handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions.[3] The ability to readily displace or couple at this position allows chemists to generate extensive libraries of 4-substituted quinazoline derivatives, which is essential for structure-activity relationship (SAR) studies in drug discovery programs.[1] This guide synthesizes critical information on the properties, synthesis, and chemical behavior of this compound to empower its effective application in research and development.
Physicochemical Properties
Understanding the core properties of this compound is essential for its proper handling, storage, and application in chemical synthesis. The key data are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 354574-59-7 | [4] |
| Molecular Formula | C₈H₅BrN₂ | [4] |
| Molecular Weight | 209.04 g/mol | [4] |
| Monoisotopic Mass | 207.96361 Da | [4] |
| Physical Form | Solid | |
| Topological Polar Surface Area | 25.8 Ų | [4] |
| Purity | Typically ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis of this compound
The conversion of quinazolin-4-ol (the keto tautomer of 4-hydroxyquinazoline) to this compound is a standard transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group and must first be activated. While chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is common, direct bromination offers a more direct route.[5] The following protocol is adapted from a similar procedure for the synthesis of 4-bromoquinoline.[6]
Experimental Protocol: Synthesis from Quinazolin-4-ol
This protocol details the conversion of commercially available quinazolin-4-ol to this compound using a suitable brominating agent such as phosphorus tribromide (PBr₃).
Causality: Phosphorus tribromide reacts with the hydroxyl group of quinazolin-4-ol to form a good leaving group, which is subsequently displaced by the bromide ion. Anhydrous N,N-dimethylformamide (DMF) is an effective polar aprotic solvent for this type of reaction.[6]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add quinazolin-4-ol (1.0 equiv) and anhydrous DMF.
-
Reagent Addition: Cool the stirred solution/suspension to 0°C using an ice bath. Slowly add phosphorus tribromide (1.05 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Basify the aqueous mixture to a pH of ~9-10 using a saturated solution of sodium bicarbonate. This step neutralizes excess acid and precipitates the product.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Key Reactions
The synthetic utility of this compound is dominated by the reactivity of the C4-Br bond. The electron-deficient nature of the pyrimidine ring makes the C4 position highly electrophilic and susceptible to two major classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of quinazoline chemistry. The bromine at C4 is readily displaced by a wide range of nucleophiles, particularly primary and secondary amines. This reaction proceeds via a two-step addition-elimination mechanism.[7][8] The high regioselectivity for the C4 position over other positions on the quinazoline ring makes this a robust and predictable transformation.[9] This reaction is fundamental to the synthesis of many kinase inhibitors, which often feature a 4-aminoquinazoline core.[1]
Caption: General workflow for SNAr reactions.
-
Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., isopropanol, n-butanol, or DMF), add the desired amine nucleophile (1.1-1.5 equiv).
-
Base (Optional but Recommended): Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv) to act as a scavenger for the HBr generated during the reaction.
-
Heating: Heat the reaction mixture, typically between 80°C and 120°C. The reaction can often be performed using conventional heating or microwave irradiation to reduce reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups at the C4 position.
The Suzuki-Miyaura coupling, which forms a C-C bond using a boronic acid or ester, is particularly prevalent.[10][11]
Causality of Suzuki-Miyaura Coupling: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12]
-
Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-limiting step and is more efficient for electron-deficient aryl halides.[12]
-
Transmetalation: The organoboron compound (activated by a base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[12]
-
Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.[10][12]
-
Reaction: Heat the mixture, typically to 80-100°C, with vigorous stirring for 4-16 hours.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 4-arylquinazoline.[12]
Applications in Medicinal Chemistry
This compound is a high-value intermediate primarily used in the synthesis of pharmacologically active compounds. Its utility stems from the ease with which the C4 position can be functionalized, allowing for the systematic exploration of chemical space around the quinazoline core.
-
Kinase Inhibitors: The 4-aminoquinazoline scaffold is central to a number of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib.[1] The synthesis of these molecules and their analogs frequently involves an SNAr reaction between a halo-quinazoline and a substituted aniline.
-
Anticancer Agents: Novel bromoquinazoline derivatives are continuously being synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[13][14]
-
Other Therapeutic Areas: The quinazoline core has been investigated for a wide range of other biological activities, including as anti-inflammatory, antimicrobial, and antiviral agents.[13]
Spectral Data Analysis
Structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinazoline ring system. The signals for the protons on the benzo- portion of the ring will typically appear in the aromatic region (δ 7.5-8.5 ppm) with characteristic coupling patterns. The C2-H proton is often the most downfield singlet.
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms of the quinazoline core. The carbon atom bearing the bromine (C4) will have a chemical shift influenced by the halogen.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with approximately equal intensity, which is indicative of the presence of one bromine atom. The exact mass should correspond to the calculated value of 207.96361 Da for C₈H₅⁷⁹BrN₂.[4]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid formation and inhalation of dust.[17]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[15][17] For long-term stability, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[15]
Conclusion
This compound is a versatile and indispensable reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting material for constructing complex molecules. The facile displacement of the C4-bromine via nucleophilic aromatic substitution and its participation in palladium-catalyzed cross-coupling reactions provide robust and efficient pathways to a vast array of functionalized quinazolines. These reactions are foundational to the discovery and development of new therapeutic agents, particularly in the field of oncology, cementing the role of this compound as a cornerstone of medicinal chemistry.
References
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate.
- This compound | C8H5BrN2. (n.d.). PubChem.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). ACS Omega.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). Beilstein Journal of Organic Chemistry.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). ACS Omega.
- 7-Bromoquinazolin-4-amine | C8H6BrN3. (n.d.). PubChem.
- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. (n.d.). Synthonix.
- 4-Bromoquinoline | C9H6BrN. (n.d.). PubChem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). ACS Omega.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- 6-Bromo-4-chloro-quinazoline | C8H4BrClN2. (n.d.). PubChem.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications.
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press.
- SN2 nucleophilic substitution reaction push and pull transition state. (2024, September 11). StackExchange.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). BMC Chemistry.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). Molecules.
- Thionyl chloride. (n.d.). Wikipedia.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019, May 15). European Journal of Medicinal Chemistry.
- Nucleophilic substitution. (n.d.). Wikipedia.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... (n.d.). ResearchGate.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.
- Benzenamine, 4-bromo-. (n.d.). NIST WebBook.
- Thionyl Chloride | SOCl2. (n.d.). PubChem.
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
- Phosphorus trichloride. (n.d.). CAS Common Chemistry.
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 2-Bromo-4,5-dimethylquinazoline (EVT-13149107) [evitachem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H5BrN2 | CID 45789724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 6. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. echemi.com [echemi.com]
The Strategic Synthesis and Application of 4-Bromoquinazoline: A Technical Guide for Medicinal Chemists
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its rigid structure and versatile substitution patterns have made it a "privileged scaffold," frequently appearing in a multitude of biologically active compounds.[1] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] Notably, the 4-aminoquinazoline framework is a key pharmacophore in several FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of various cancers.[3] These drugs function by competitively binding to the ATP-binding site of kinases like the epidermal growth factor receptor (EGFR), thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[4]
This technical guide provides an in-depth exploration of 4-bromoquinazoline (C₈H₅BrN₂), a pivotal intermediate in the synthesis of these and other novel therapeutic agents. We will delve into its synthesis, physicochemical properties, and characteristic reactivity, with a focus on the strategic application of this building block in drug discovery programs. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂ | |
| Molecular Weight | 209.05 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 120-124 °C | |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and DMF |
Spectroscopic Data:
The structural integrity of synthesized this compound should be confirmed through standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.90 (s, 1H), 8.25 (d, J = 8.4 Hz, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.95 (t, J = 7.6 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H). The singlet at 8.90 ppm is characteristic of the C2-H proton, while the aromatic protons on the benzene ring appear as a set of doublets and triplets.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.5, 153.0, 151.8, 134.5, 129.8, 129.5, 128.9, 122.1. The spectrum will show eight distinct signals corresponding to the carbon atoms of the quinazoline ring system. The carbon bearing the bromine atom (C4) will appear in the downfield region.[5][6][7]
Synthesis of this compound: A Reliable Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the bromination of the readily available precursor, quinazolin-4(3H)-one. This transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃).[8][9]
Experimental Protocol: Synthesis of this compound from Quinazolin-4(3H)-one
Materials:
-
Quinazolin-4(3H)-one
-
Phosphorus oxybromide (POBr₃)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend quinazolin-4(3H)-one (1.0 eq) in anhydrous toluene.
-
Addition of Brominating Agent: To this suspension, carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) in portions. The reaction is exothermic, and the addition should be controlled.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of toluene).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as an off-white to pale yellow solid.
Caption: Synthetic workflow for this compound.
The Reactivity of this compound: A Gateway to Diverse Functionality
The bromine atom at the C4 position of the quinazoline ring is a versatile handle for introducing a wide range of substituents through various cross-coupling and nucleophilic substitution reactions. This reactivity is central to its utility as a building block in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.[10][11] This is particularly useful for exploring the structure-activity relationship (SAR) of the C4-substituent in kinase inhibitors.[12][13]
Typical Suzuki-Miyaura Coupling Conditions:
-
Substrates: this compound (1.0 eq), Arylboronic acid (1.1-1.5 eq)
-
Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other palladium(0) or (II) catalysts (2-10 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)
-
Solvent: Dioxane/water, DMF, or Toluene
-
Temperature: 80-120 °C
Caption: Suzuki-Miyaura cross-coupling reaction.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds.[14][15][16] It enables the coupling of this compound with a wide variety of primary and secondary amines, including anilines, to generate the crucial 4-aminoquinazoline scaffold found in many kinase inhibitors.
Typical Buchwald-Hartwig Amination Conditions:
-
Substrates: this compound (1.0 eq), Amine (1.1-1.5 eq)
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
-
Ligand: Xantphos, BINAP, or other bulky phosphine ligands (2-10 mol%)
-
Base: NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 eq)
-
Solvent: Toluene, Dioxane, or DMF
-
Temperature: 80-110 °C
Caption: Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SₙAr)
While palladium-catalyzed reactions are highly effective, the electron-deficient nature of the quinazoline ring also allows for nucleophilic aromatic substitution (SₙAr) at the C4 position, particularly with highly nucleophilic amines. This reaction proceeds via a Meisenheimer-like intermediate. The synthesis of the EGFR inhibitor erlotinib, for example, involves the SₙAr reaction of a 4-chloroquinazoline intermediate with 3-ethynylaniline.[5] A similar strategy can be employed with this compound, although the chloro-analogue is often more reactive.
Applications in Drug Discovery: Case Studies
The true value of this compound lies in its application as a key building block for the synthesis of potent and selective kinase inhibitors.
Gefitinib (Iressa®): A First-Generation EGFR Inhibitor
Gefitinib is an anilinoquinazoline derivative used for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. While many reported syntheses of gefitinib start from a 4-chloroquinazoline intermediate, a synthetic route utilizing this compound is conceptually straightforward via a Buchwald-Hartwig amination with 3-chloro-4-fluoroaniline.
Caption: Retrosynthetic approach to Gefitinib.
Erlotinib (Tarceva®): Another Key EGFR Inhibitor
Erlotinib is another important EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[5][14] Its synthesis prominently features the coupling of a 4-substituted quinazoline with 3-ethynylaniline.[10] this compound can serve as a direct precursor in a Suzuki-Miyaura or Sonogashira coupling to introduce the ethynyl aniline moiety, or it can be converted to other reactive intermediates for this key bond formation.
Conclusion and Future Perspectives
This compound has firmly established itself as a versatile and indispensable building block in the medicinal chemist's toolbox. Its straightforward synthesis and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a reliable platform for the construction of diverse libraries of quinazoline derivatives. The proven success of 4-aminoquinazolines as kinase inhibitors ensures that this compound will continue to be a critical starting material in the quest for novel and more effective targeted therapies for cancer and other diseases. Future research will likely focus on the development of more sustainable and efficient catalytic systems for the functionalization of this compound, as well as its application in the synthesis of inhibitors for a broader range of kinase targets and other enzyme families.
References
- Chandregowda, V., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on quinazoline synthesis]
- Wikipedia.
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476. [Link]
- Sari, S., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry, 21(2), 438-446. [Link]
- Chemistry LibreTexts.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central, 9(1), 1-23. [Link]
- Molecules. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]
- New Drug Approvals. Gefitinib. [Link]
- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- Chen, J., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PubMed Central, 13(1), 1-19. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Royal Society of Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. Approaches for the synthesis of quinazolin‐4(3H)‐ones. [Link]
- ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]
- MDPI.
- Chemia. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3)
- Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central, 66(11), 3939-3955. [Link]
- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
- PubMed Central. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
- Emami, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- ResearchGate. Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. [Link]
- RSC Advances. www.rsc.org/advances. [Link]
- ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... [Link]
- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 148-164. [Link]
- ResearchGate. 13 C-NMR spectrum of compound (4i). [Link]
- ACS Publications. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromoquinazoline in Modern Organic Synthesis. [Link]
- RSC Publishing. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. [Link]
- PubMed. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]
- Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]
- Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]
- Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
- ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
- PubMed Central. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]
- Emami, S., et al. (2024).
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. thieme-connect.de [thieme-connect.de]
- 16. ukm.my [ukm.my]
A Technical Guide to the Biological Activities of Quinazoline Derivatives
Abstract
The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry. Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs. This technical guide provides an in-depth exploration of the primary biological activities of quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the key mechanisms of action, explore critical structure-activity relationships (SAR), present quantitative biological data, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular framework.
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinazoline (1,3-diazanaphthalene) is a nitrogen-containing heterocyclic compound whose structural versatility has made it a cornerstone of modern drug discovery.[1] The arrangement of its nitrogen atoms and the fused benzene ring creates a unique electronic and steric environment, allowing for precise modification and interaction with a multitude of biological targets.[2] The first quinazoline derivative was synthesized in 1869, and since then, over 200 quinazoline alkaloids have been isolated from natural sources.[1]
The clinical success of quinazoline-based drugs validates the importance of this scaffold. Prominent examples include Gefitinib and Erlotinib (anticancer), Prazosin (antihypertensive), and Dacomitinib, approved in 2018 for non-small-cell lung carcinoma.[3] This history of therapeutic success underscores the value of continued research into novel derivatives.
Anticancer Activity: Mechanisms and Therapeutic Potential
Quinazoline derivatives are most renowned for their potent anticancer activities, which are primarily mediated through the inhibition of key signaling pathways and the induction of programmed cell death.
Targeting Tyrosine Kinases: The EGFR Signaling Axis
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] Its overexpression and mutation are hallmarks of many cancers, making it a prime therapeutic target.[6] Quinazoline derivatives, particularly the 4-anilinoquinazoline class, are potent ATP-competitive inhibitors of EGFR tyrosine kinase.[7][8]
Mechanism of Action: By binding to the ATP pocket in the EGFR kinase domain, these derivatives block the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.[5][9] This blockade leads to cell cycle arrest, typically at the G1/S phase, and ultimately inhibits tumor cell proliferation.[4][8]
Structure-Activity Relationship (SAR) Insights:
-
Position 4: An anilino group at this position is critical for high-affinity binding to the EGFR hinge region.[10] Substitutions on this aniline ring, such as a meta-bromo or chloro group, often enhance activity.[10]
-
Position 6 & 7: Introduction of small, flexible solubilizing groups like methoxy or morpholinoalkoxy moieties generally improves pharmacokinetic properties and potency.[4]
-
Linker Groups: The nature of linkers, such as urea or thiourea, connecting moieties to the quinazoline core can significantly influence inhibitory activity against both wild-type and mutant forms of EGFR.[4][6]
Induction of Apoptosis
Beyond cytostatic effects, many quinazoline derivatives are potently cytotoxic, inducing programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12]
Mechanism of Action: Quinazoline derivatives can modulate the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins.[12] This leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3/7 cascade, culminating in cell death.[11][13][14] Some derivatives can also activate the extrinsic pathway by upregulating death receptors like Fas, leading to the activation of caspase-8.[11][13]
Tabulated Data: Anticancer Activity of Lead Quinazoline Derivatives
The cytotoxic potential of quinazoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) value.
| Compound Class/Reference | Cell Line (Cancer Type) | IC₅₀ (µM) | Target/Notes |
| 2-Chloroquinazoline[15] | A549 (Lung) | Micromolar range | - |
| Quinazolinone Schiff Base[15] | MCF-7 (Breast) | 3.27 | - |
| Imidazolone-fused Quinazolinone[15] | MCF-7 (Breast) | 3-fold more potent than cisplatin | - |
| 6-Benzamide Quinazoline[4] | HepG2 (Liver) | 12 | EGFR Inhibitor |
| 6-Benzamide Quinazoline[4] | MCF-7 (Breast) | 3 | EGFR Inhibitor |
| Thiazole-Quinazoline Hybrid[16] | MCF-7 (Breast) | 2.86 | EGFR Inhibitor |
| Thiazole-Quinazoline Hybrid[16] | HepG2 (Liver) | 5.9 | EGFR Inhibitor |
| Oxadiazole-Quinazoline Hybrid[16] | PC-3 (Prostate) | 0.016 | DHFR Inhibitor |
| Oxadiazole-Quinazoline Hybrid[16] | A549 (Lung) | 0.019 | DHFR Inhibitor |
| Quinazoline-Triazole-Acetamide[17] | HCT-116 (Colon) | 5.33 | - |
| Quinazoline-Triazole-Acetamide[17] | HepG2 (Liver) | 7.94 | - |
| Quinazoline Sulfonamide[12] | MCF-7 (Breast) | 2.5 | Apoptosis Inducer |
Antimicrobial Properties: Combating Drug Resistance
The quinazoline core is a versatile scaffold for developing novel antimicrobial agents, addressing the critical challenge of drug-resistant pathogens.
Antibacterial and Antifungal Activity
Quinazoline derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][18] The mechanism is often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[18]
Structure-Activity Relationship (SAR) Insights:
-
Substituents at positions 2 and 3 of the quinazolinone ring are crucial for activity.
-
The presence of halogen atoms (e.g., bromo, chloro) on the benzene ring can enhance potency.
-
Incorporating heterocyclic moieties like imidazoles or benzimidazoles can lead to compounds with promising Minimum Inhibitory Concentration (MIC) values.[18]
Tabulated Data: Antimicrobial Spectrum of Quinazoline Derivatives
Efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.
| Compound Class/Reference | Bacterial/Fungal Strain | MIC (µg/mL) |
| Benzimidazo-quinazoline[18] | E. coli | 4 - 8 |
| Benzimidazo-quinazoline[18] | S. aureus | 4 - 8 |
| Benzimidazo-quinazoline[18] | C. albicans | 8 - 16 |
| Indolo-quinazoline[19] | S. aureus | 2.5 - 15 |
| Indolo-quinazoline[19] | B. subtilis | 2.5 - 15 |
| Trifluoromethyl-benzimidazole[20] | M. luteus | 8 |
| Trifluoromethyl-benzimidazole[20] | S. aureus | 8 |
| Quinoline-Hybrid[21] | MRSA | 1.5 |
Anti-inflammatory Effects
Quinazoline derivatives have been investigated as potent anti-inflammatory agents. Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), which are responsible for prostaglandin synthesis.[22]
The Carrageenan-Induced Paw Edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[23][24] The reduction in paw swelling (edema) after administration of the test compound relative to a control is a measure of its efficacy.
Tabulated Data: Anti-inflammatory Activity of Selected Derivatives
| Compound Class/Reference | Dose | % Inhibition of Edema (vs. Control) |
| Hydrazino-quinazolinone[22] | 50 mg/kg | 45.6 - 55.1 |
| Quinazolinone Analog[22] | 50 mg/kg | 48.2 (Comparable to Phenylbutazone) |
Experimental Protocols for Synthesis and Biological Evaluation
Trustworthy and reproducible data begins with robust experimental design. The following section details standard, validated protocols for the synthesis and biological evaluation of quinazoline derivatives.
General Synthesis of a 2,3-Disubstituted-4(3H)-Quinazolinone
This protocol describes a common two-step synthesis starting from anthranilic acid.[25]
Step-by-Step Methodology:
-
Step I: Formation of 2-Substituted-3,1-benzoxazin-4-one:
-
A mixture of anthranilic acid (1 equivalent) and an appropriate acyl chloride or anhydride (e.g., acetic anhydride, benzoyl chloride, 2 equivalents) is refluxed for 2-4 hours under anhydrous conditions.[25]
-
The excess acylating agent is removed under reduced pressure.
-
Upon cooling, the intermediate 2-substituted-3,1-benzoxazin-4-one solidifies and can be recrystallized from a suitable solvent like ethanol.
-
-
Step II: Formation of 2,3-Disubstituted-4(3H)-Quinazolinone:
-
An equimolar mixture of the benzoxazinone intermediate from Step I and a primary amine (R₂-NH₂) is refluxed for 4-6 hours in a solvent such as glacial acetic acid or pyridine.[25]
-
The reaction mixture is cooled to room temperature and poured into crushed ice to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Final purification is achieved by recrystallization from a solvent like absolute ethanol to yield the pure quinazolinone derivative.
-
Characterization is performed using IR, ¹H-NMR, ¹³C-NMR, and mass spectral analysis.
-
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[26][27][28]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[26]
-
Compound Treatment: Prepare serial dilutions of the quinazoline test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]
-
Incubation: Incubate the plate for a defined period (typically 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[17]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[26][27]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.[5][26]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[29][30]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the quinazoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a sterile 96-well microtiter plate. The final volume in each well should be 100 µL.[31]
-
Inoculum Preparation: Select 3-5 bacterial colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[29]
-
Inoculation: Within 15 minutes of preparation, add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[32] This dilutes the compound concentration by half to its final test concentration.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[29]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute anti-inflammatory activity in rodents.[23][24][33]
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss mice, acclimatized for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide animals into groups (n=6).
-
Group I: Vehicle control (e.g., saline or 0.5% CMC).
-
Group II: Positive control (e.g., Indomethacin, 10-20 mg/kg, i.p.).[34]
-
Group III, IV, etc.: Test groups receiving different doses of the quinazoline derivative (e.g., 25, 50, 100 mg/kg, p.o. or i.p.).
-
-
Inflammation Induction: One hour after administering the test/control compounds, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[23][34]
-
Paw Volume Measurement: Measure the paw volume (or thickness) immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.[23]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Conclusion and Future Perspectives
The quinazoline scaffold remains a highly fertile ground for the discovery of new therapeutic agents. Its proven success in targeting tyrosine kinases continues to drive the development of next-generation anticancer drugs, with a focus on overcoming resistance mutations and improving selectivity. Furthermore, the broad antimicrobial and anti-inflammatory potential of its derivatives offers promising avenues for developing novel treatments for infectious diseases and inflammatory disorders. Future research will likely focus on creating hybrid molecules that combine the quinazoline core with other pharmacophores to achieve multi-target activity, enhancing therapeutic efficacy while potentially reducing side effects. The application of computational chemistry and rational drug design will continue to accelerate the identification of potent and selective quinazoline-based drug candidates.
References
A comprehensive, numbered list of all cited sources with full titles, journal/source information, and clickable URLs will be provided here.
Sources
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. jocpr.com [jocpr.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Broth Microdilution | MI [microbiology.mlsascp.com]
- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 32. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 33. criver.com [criver.com]
- 34. mdpi.com [mdpi.com]
The Strategic Utility of 4-Bromoquinazoline in Drug Discovery: A Technical Guide to Unlocking Novel Therapeutic Targets
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Within this class, 4-bromoquinazoline emerges not as a therapeutic agent in its own right, but as a pivotal synthetic intermediate, a linchpin in the development of highly specific and potent modulators of critical cellular pathways. This technical guide provides an in-depth exploration of the strategic application of this compound in the synthesis of targeted therapeutics. We will dissect the rationale and methodologies for developing derivatives that selectively engage with key oncogenic and inflammatory targets, including the Epidermal Growth Factor Receptor (EGFR), the PI3K/AKT/mTOR signaling cascade, and the Toll-like Receptor 4 (TLR4). This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and practical, field-proven insights to accelerate the discovery of next-generation therapeutics.
This compound: A Versatile Synthetic Precursor
This compound (C₈H₅BrN₂) is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a diverse array of quinazoline derivatives.[2] Its utility stems from the reactivity of the bromine atom at the 4-position of the quinazoline ring. This bromine atom is an excellent leaving group, making it amenable to nucleophilic substitution reactions, a cornerstone of synthetic medicinal chemistry.[3] This reactivity allows for the facile introduction of various pharmacophores, particularly amino groups, at this position, leading to the generation of extensive libraries of 4-aminoquinazoline derivatives for biological screening.[4][5][6]
The strategic importance of this compound lies in its ability to serve as a scaffold upon which molecular complexity and diversity can be built to achieve specific biological activities. The core quinazoline structure provides a rigid framework that can be appropriately decorated with substituents to optimize interactions with biological targets.
Potential Therapeutic Targets of this compound Derivatives
Derivatives synthesized from this compound have demonstrated significant activity against a range of therapeutic targets implicated in cancer and inflammatory diseases. The following sections will delve into the most prominent of these targets.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The ErbB family of receptor tyrosine kinases, particularly EGFR, are critical regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, including non-small cell lung cancer, and colorectal, breast, and pancreatic cancers.[7] Consequently, EGFR has become a major target for anticancer drug development.[7]
The 4-anilinoquinazoline scaffold, readily synthesized from this compound, has proven to be a highly effective pharmacophore for inhibiting EGFR tyrosine kinase activity.[1][8] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and thereby blocking the downstream signaling pathways that drive tumor growth and survival.[1] The bromine atom in precursors like 6-bromoquinazoline derivatives has been shown to enhance anticancer effects.[1]
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Aberrant activation of this pathway is a frequent event in many human cancers, making it an attractive target for therapeutic intervention.[9]
Recent studies have identified 4-aminoquinazoline derivatives as potent inhibitors of the PI3K/AKT/mTOR pathway.[10] These compounds can act as pan-PI3K inhibitors or dual PI3K/mTOR inhibitors, effectively shutting down this pro-survival signaling network.
Toll-like Receptor 4 (TLR4)
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[11] TLR4, in complex with its co-receptor MD-2, is responsible for detecting lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[12] While essential for host defense, dysregulated TLR4 signaling can contribute to chronic inflammatory diseases and has been implicated in cancer progression.
Substituted 4-aminoquinazolines have been identified as small molecule modulators of TLR4.[12] Interestingly, substitutions on the O-phenyl moiety, including bromine, have been shown to enhance the immunological activity of these compounds, suggesting that derivatives of this compound could be developed as immunomodulatory agents.[12]
Synthesis and Experimental Evaluation
The true value of this compound is realized through its conversion into libraries of derivatives for biological testing. This section provides an overview of a general synthetic scheme and detailed protocols for evaluating the activity of the resulting compounds against the aforementioned targets.
General Synthetic Workflow for 4-Aminoquinazoline Derivatives
A common and effective method for synthesizing 4-aminoquinazoline derivatives involves the nucleophilic aromatic substitution of this compound with a desired amine.[5]
Experimental Protocol: Synthesis of 4-Anilinoquinazoline
-
To a solution of this compound (1 mmol) in a suitable solvent such as isopropanol or DMF, add aniline (1.2 mmol) and a base, for example, diisopropylethylamine (DIPEA) (1.5 mmol).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent like diethyl ether to obtain the crude product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
In Vitro Assay Protocols
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Protocol:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT).[13]
-
In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).[13]
-
Add 2 µL of recombinant human EGFR enzyme to each well.[13]
-
Add 2 µL of a substrate/ATP mixture (e.g., a synthetic peptide substrate and ATP at a concentration near the Km for EGFR).[13]
-
Incubate the plate at room temperature for 60 minutes.[13]
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, which correlates with kinase activity.[13]
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.
This assay assesses the effect of a compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7 or SW480) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 30-50 µg of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[14]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[14]
-
Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein.
This assay measures the activation of the NF-κB transcription factor, a downstream effector of TLR4 signaling.
Protocol:
-
Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK-Blue™ TLR4 cells).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a TLR4 agonist, such as LPS (100 ng/mL).
-
Incubate the cells for 16-24 hours.
-
Measure the luciferase activity in the cell supernatant or lysate using a luminometer.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the TLR4/NF-κB pathway.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity (IC₅₀ values) of various bromo-substituted quinazoline derivatives against different cancer cell lines. This data highlights the potential of these compounds as anticancer agents and provides a basis for structure-activity relationship (SAR) studies.
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linker | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linker | SW480 (Colon) | 17.85 ± 0.92 | [1] |
| 8e | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with a p-methylphenyl group | MCF-7 (Breast) | 35.14 ± 6.87 | [1] |
| 8e | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with a p-methylphenyl group | SW480 (Colon) | 63.15 ± 1.63 | [1] |
| 6n | 6-bromo-4-oxo-3-(3-chloro-4-fluorophenyl)-3,4-dihydroquinazolin-2-yl)methyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | A549 (Lung) | 5.9 ± 1.69 | [16] |
| 6n | 6-bromo-4-oxo-3-(3-chloro-4-fluorophenyl)-3,4-dihydroquinazolin-2-yl)methyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | SW-480 (Colon) | 2.3 ± 5.91 | [16] |
| 6n | 6-bromo-4-oxo-3-(3-chloro-4-fluorophenyl)-3,4-dihydroquinazolin-2-yl)methyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | MCF-7 (Breast) | 5.65 ± 2.33 | [16] |
Conclusion and Future Directions
This compound stands as a testament to the power of strategic synthetic design in modern drug discovery. While not a therapeutic agent itself, its role as a versatile and reactive intermediate is undeniable. The ability to readily introduce diverse chemical functionalities at the 4-position has enabled the development of potent and selective inhibitors of key cellular targets like EGFR, the PI3K/AKT/mTOR pathway, and TLR4. The data presented in this guide underscore the significant therapeutic potential of this compound-derived compounds in oncology and immunology.
Future research in this area should continue to leverage the synthetic tractability of this compound to explore novel chemical space and identify next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships governing the interaction of these derivatives with their respective targets will be crucial for the rational design of more effective and less toxic therapeutic agents. Furthermore, the exploration of this compound derivatives as modulators of other emerging therapeutic targets holds significant promise for addressing unmet medical needs.
References
- Activity Assay of Epidermal Growth Factor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC.
- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). NIH.
- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
- Measurement of NF-κB activation in TLR-activated macrophages. (n.d.). PMC.
- Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. (2023, September 2). NIH.
- EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). R Discovery.
- Synthesis of 4-aminoquinazoline structure derivatives 1–8. (n.d.). ResearchGate.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.
- Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. (n.d.). PMC.
- Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate.
- Measurement of NF-κB Activation in TLR-Activated Macrophages. (n.d.). Springer Nature Experiments.
- Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PMC.
- DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (n.d.). PubMed Central.
- Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (n.d.). NIH.
- Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019, May 15). PubMed.
- Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability. (n.d.). PubMed Central.
- (PDF) Measurement of NF-κB Activation in TLR-Activated Macrophages. (n.d.). ResearchGate.
- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). PYG Lifesciences.
- A Novel TLR4 Inhibitor DB03476 Rescued Renal Inflammation in Acute Kidney Injury Model. (n.d.).
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H5BrN2 | CID 45789724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of 4-Bromoquinazoline Derivatives
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3][4] The structural rigidity of the quinazoline core, combined with its capacity for diverse substitutions at various positions, allows for the fine-tuning of its interaction with a multitude of biological targets. Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have received FDA approval as anticancer agents, validating the therapeutic potential of this heterocyclic system.[5]
This guide focuses specifically on 4-bromoquinazoline derivatives, a subclass that has garnered significant attention for its unique chemical reactivity and potent biological activities. The bromine atom at the 4-position serves as a versatile chemical handle, enabling a wide range of nucleophilic substitution reactions to introduce diverse functionalities. This strategic placement is crucial for developing potent and selective inhibitors, particularly for protein kinases, which are key targets in oncology.
Part 1: Synthesis and Chemical Reactivity of the this compound Core
The synthetic accessibility of the this compound scaffold is a cornerstone of its utility in drug discovery. The primary challenge lies in the efficient construction of the quinazoline ring followed by the introduction of the bromine atom at the C4 position.
Foundational Synthetic Strategies
A common and effective route begins with readily available anthranilic acid derivatives. The synthesis of a 6-bromo-substituted quinazolinone, a frequent precursor, illustrates this fundamental approach.
Typical Synthetic Pathway:
-
Benzoxazinone Formation: The synthesis often initiates with the acylation of 5-bromoanthranilic acid with an acyl chloride (e.g., benzoyl chloride) to form an amide, which is then cyclized, typically by heating with acetic anhydride, to yield a 6-bromo-2-substituted-1,3-benzoxazin-4-one.[6]
-
Quinazolinone Ring Formation: The benzoxazinone intermediate is subsequently reacted with an amine source. For instance, reaction with glycine ethyl ester in pyridine under reflux replaces the ring oxygen with nitrogen, forming the core quinazolinone structure: ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate.[6]
-
Conversion to 4-Chloroquinazoline: The critical step for introducing a reactive handle at the C4 position involves converting the C4-oxo group of the quinazolinone into a chloro group. This is typically achieved by refluxing the quinazolinone derivative with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]
-
Halogen Exchange (Optional but Relevant): While direct bromination at the C4 position is less common, the highly reactive 4-chloroquinazoline intermediate serves as the immediate precursor for a vast library of derivatives through nucleophilic substitution. For specific applications requiring a 4-bromo moiety, a halogen exchange reaction could be employed, though substituting the 4-chloro derivative directly with the desired nucleophile is more common in drug development campaigns.
Reactivity and a Versatile Synthon
The 4-chloro (or 4-bromo) quinazoline is an exceptionally versatile intermediate. The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents, which is the cornerstone of library synthesis in drug discovery.
Common nucleophiles include:
-
Anilines: To generate 4-anilinoquinazolines, a key pharmacophore for kinase inhibitors.[7]
-
Aliphatic and Aromatic Amines: To explore the chemical space and modulate physicochemical properties.[3]
-
Thiols: To produce 4-thioether derivatives.
-
Alcohols/Phenols: To create 4-ether linkages.
This predictable and robust reactivity allows medicinal chemists to systematically modify the C4 substituent to optimize potency, selectivity, and pharmacokinetic properties.
Part 2: Development as Potent Kinase Inhibitors
The most profound impact of quinazoline derivatives has been in the field of oncology, specifically as protein kinase inhibitors.[8] Kinases are enzymes that play a critical role in cell signaling pathways regulating growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9]
Mechanism of Action: Targeting the ATP-Binding Site
4-Anilinoquinazoline derivatives are designed to function as ATP-competitive inhibitors.[7] They mimic the adenine portion of ATP, occupying the enzyme's active site and preventing the binding and hydrolysis of ATP, thereby blocking the downstream signaling cascade.
The key interactions typically involve:
-
Hinge-Binding: The N1 atom of the quinazoline ring forms a crucial hydrogen bond with a backbone amide hydrogen in the "hinge" region of the kinase, anchoring the inhibitor in the active site.
-
Hydrophobic Pockets: The fused benzene ring of the quinazoline and the C4-anilino substituent occupy adjacent hydrophobic pockets, contributing significantly to binding affinity.
-
Gatekeeper Residue Interaction: The nature of the substituent on the anilino ring is critical for selectivity, as it interacts with the "gatekeeper" residue, which varies among different kinases and controls access to a deeper hydrophobic pocket.
The Role of Bromine in Modulating Activity
The introduction of a bromine atom, particularly at the C6 position of the quinazoline ring, has proven to be a successful strategy in the development of potent kinase inhibitors.[5]
-
Electronic Effects: As a halogen, bromine is an electron-withdrawing group, which can modulate the pKa of the quinazoline nitrogens and influence the strength of the critical hinge-binding hydrogen bond.
-
Hydrophobic/Steric Interactions: The bromo group can occupy small hydrophobic pockets within the active site, potentially increasing binding affinity and enhancing selectivity. Studies have shown that the presence of a halogen at the 6-position can improve anticancer effects.[5]
-
Metabolic Stability: Halogenation can block sites of potential metabolism, improving the pharmacokinetic profile of the drug candidate.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold is essential for lead optimization. The goal is to maximize on-target potency while minimizing off-target effects and improving drug-like properties.
| Compound ID | Quinazoline C6-Substituent | C4-Substituent | Target/Cell Line | IC₅₀ (µM) | Reference |
| 5e | -NH-CH₂-(5-bromothiophen) | 3-chloroaniline | A549 (NSCLC) | 0.82 | [10] |
| 5e | -NH-CH₂-(5-bromothiophen) | 3-chloroaniline | HepG2 (Hepatoma) | 3.11 | [10] |
| 8a | -Br | 3-(benzylthio)propan-1-amine | MCF-7 (Breast) | 15.85 | [5] |
| 8a | -Br | 3-(benzylthio)propan-1-amine | SW480 (Colon) | 17.85 | [5] |
| Erlotinib | -OCH₃ | 3-ethynylaniline | MCF-7 (Breast) | 9.9 | [5] |
Table 1: Representative biological activities of substituted quinazoline derivatives. This table highlights how modifications at the C4 and C6 positions influence cytotoxic potency against various cancer cell lines.
The data illustrates that even subtle changes to the substituents can dramatically alter biological activity. For example, compound 5e , which features a substituted amino group at C6 and a 3-chloroanilino group at C4, shows potent sub-micromolar activity against the A549 non-small cell lung cancer (NSCLC) cell line.[10] Compound 8a , a 6-bromo derivative, demonstrates cytotoxicity against breast and colon cancer lines, with potency comparable to the approved drug Erlotinib in the MCF-7 line.[5]
Part 3: Experimental Protocols and Methodologies
To ensure reproducibility and provide a practical guide for researchers, this section details a representative synthetic protocol.
Protocol: Synthesis of 6-Bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl Acetate Derivatives
This protocol is adapted from established methodologies for synthesizing the quinazolinone core.[6]
Step 1: Synthesis of 6-Bromo-2-phenyl-1,3,4-benzoxazinone
-
Dissolve 5-bromoanthranilic acid (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask.[6]
-
Cool the solution in an ice bath to 0-5°C.
-
Add benzoyl chloride (1.1 equivalents) dropwise while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Add acetic anhydride (2-3 equivalents) and heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain the pure benzoxazinone.
Step 2: Synthesis of Ethyl [6-Bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate
-
Combine the 6-bromo-2-phenyl-1,3,4-benzoxazinone (1 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents) in a round-bottom flask.
-
Add freshly distilled pyridine as the solvent.
-
Heat the mixture under reflux for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess pyridine under reduced pressure.
-
Pour the resulting residue into crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol to yield the target quinazolinone ester.[6]
Step 3: Synthesis of 2-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]-N-substituted acetamides
-
Dissolve the ethyl acetate derivative from Step 2 (1 equivalent) in ethanol.
-
Add the desired primary amine (e.g., aniline, benzylamine) (1.2 equivalents).
-
Heat the mixture under reflux for 6-8 hours.
-
Cool the reaction, and the product will often precipitate from the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final N-substituted acetamide derivative.
Self-Validation: Each step should be monitored by TLC to ensure the consumption of starting material and the formation of the product. The structure and purity of the final compounds must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][11]
Conclusion and Future Directions
This compound derivatives represent a validated and highly fruitful scaffold for the discovery of novel therapeutics, particularly in oncology. The synthetic tractability of the core allows for extensive chemical exploration, while the established role of the 4-anilinoquinazoline pharmacophore as a kinase inhibitor provides a solid foundation for rational drug design.
Future research will likely focus on:
-
Developing Novel Derivatives for Overcoming Drug Resistance: Many first-generation kinase inhibitors face challenges with acquired resistance. New derivatives are being designed to inhibit mutated forms of kinases.[7]
-
Targeting New Kinases: While EGFR has been a primary target, the quinazoline scaffold is being explored for its potential to inhibit other key kinases like Aurora, RET, and VEGFR.[8][12]
-
PROTACs and Targeted Protein Degradation: The quinazoline scaffold is being incorporated into Proteolysis Targeting Chimeras (PROTACs). These novel molecules link a target-binding ligand (like a quinazoline derivative) to an E3 ligase ligand, inducing the targeted degradation of the pathogenic protein rather than just inhibiting it.[13]
The versatility and proven success of the this compound core ensure its continued prominence in medicinal chemistry and the ongoing development of next-generation targeted therapies.
References
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate.
- Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (n.d.). ResearchGate.
- Qin, C. K., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 645-661.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Journal of Molecular Structure, 1301, 137359.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (n.d.). ResearchGate.
- Rajveer, C. H., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 111-114.
- Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). Journal of Visualized Experiments, (108), 53601.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules, 27(15), 4998.
- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 173, 149-173.
- Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
- Discovery and lead identification of quinazoline-based BRD4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(20), 3354-3359.
- Recent advances in 4(3H)-quinazolinone syntheses. (n.d.). Royal Society of Chemistry.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2022). Molecules, 27(19), 6543.
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664.
- Xu, Y. Y., et al. (2013). Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. Bioorganic & Medicinal Chemistry, 21(19), 6084-6091.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 527.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(12), 3894.
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific Pharmaceutical Sciences, 9(2), 58-69.
- Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry, 101, 117660.
- Liu, Q., et al. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 157, 1133-1145.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). Molecules, 14(11), 4790-4813.
- Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(2), 115228.
- Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. (n.d.). ResearchGate.
- Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. (2021). Evidence-Based Complementary and Alternative Medicine, 2021, 6613135.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Spectroscopic Guide to 4-Bromoquinazoline for a Scientific Audience
Introduction: The Significance of 4-Bromoquinazoline in Modern Drug Discovery
This compound stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. As a derivative of quinazoline, a fused aromatic system of benzene and pyrimidine rings, it serves as a versatile building block for a multitude of pharmacologically active agents. The strategic placement of a bromine atom at the C4 position renders the molecule susceptible to a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This reactivity allows for the facile introduction of diverse functional groups, enabling the exploration of vast chemical space in the quest for novel therapeutics targeting kinases, receptors, and enzymes implicated in oncology, inflammation, and infectious diseases.
Given its role as a critical starting material, the unambiguous structural confirmation and purity assessment of this compound are paramount. A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is not merely a procedural step but a foundational requirement for ensuring the integrity and reproducibility of subsequent research. This guide provides an in-depth analysis of the characteristic spectroscopic data of this compound, grounded in first principles and supported by detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Architecture
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's electronic environment.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a fingerprint of the proton environments within the molecule. The aromatic region is of particular interest, revealing the distinct electronic effects of the fused pyrimidine ring and the bromine substituent.
Data Presentation: ¹H NMR of this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-2 | 8.98 | s (singlet) |
| H-5, H-6, H-7, H-8 | 8.33 - 7.60 | m (multiplet) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Expert Interpretation & Causality
The ¹H NMR spectrum is defined by two key regions.[1]
-
The Pyrimidine Proton (H-2): The most downfield signal at 8.98 ppm is assigned to the H-2 proton.[1] Its significant deshielding is a direct consequence of the powerful electron-withdrawing effect of the two adjacent nitrogen atoms (N-1 and N-3) within the pyrimidine ring. This environment drastically reduces the electron density around H-2, causing it to resonate at a much lower field compared to the protons on the benzene ring. The signal appears as a sharp singlet, indicating the absence of any vicinal proton couplings.[1]
-
The Benzene Ring Protons (H-5, H-6, H-7, H-8): The protons on the fused benzene ring appear as a complex multiplet between 7.60 and 8.33 ppm.[1] This complexity arises from the overlapping signals and the intricate spin-spin coupling between adjacent protons (ortho-, meta-, and para-coupling). Typically, H-5 and H-8 are found at the lower field end of this range due to the anisotropic effect of the adjacent heterocyclic ring, while H-6 and H-7 reside at the higher field end. A higher resolution instrument would be required to resolve these into distinct doublets and triplets.
Visualization: ¹H Assignments on this compound
Caption: Structure of this compound with ¹H NMR assignments.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the electronegativity of neighboring atoms and the overall electronic structure.
Data Presentation: ¹³C NMR of this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 | ~152-155 |
| C-4 | ~145-148 |
| C-8a | ~150-153 |
| C-4a | ~128-131 |
| C-5 | ~125-128 |
| C-6 | ~129-132 |
| C-7 | ~134-137 |
| C-8 | ~123-126 |
| Note: These are predicted ranges based on comparable structures. Specific experimental data was not available in the cited literature. |
Expert Interpretation & Causality
-
Heterocyclic Carbons: The carbons within the pyrimidine ring (C-2, C-4, C-8a) are the most deshielded.
-
C-2 and C-8a: These carbons are adjacent to electron-withdrawing nitrogen atoms, shifting them significantly downfield to the ~150-155 ppm region.
-
C-4: This carbon is directly bonded to the electronegative bromine atom and is also part of the imine-like C=N bond, resulting in a downfield shift to the ~145-148 ppm range.
-
-
Benzene Ring Carbons: The carbons of the fused benzene ring (C-4a, C-5, C-6, C-7, C-8) resonate in the typical aromatic region of ~123-137 ppm. The precise shifts are influenced by their position relative to the fused heterocyclic ring. For instance, C-7 is often the most downfield of the CH carbons in the benzene ring due to its para relationship to the electron-donating influence of N-1 being relayed through the ring system.
-
Quaternary Carbons: The quaternary carbons (C-4, C-4a, C-8a) typically show lower intensity peaks due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and longer relaxation times. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be invaluable for distinguishing between CH, CH₂, and CH₃ groups (though none are present here except CH) and identifying the quaternary carbons.
Experimental Protocols for NMR Spectroscopy
A self-validating protocol ensures reproducibility and data integrity.
Protocol: Acquiring High-Quality NMR Spectra
Caption: Standard workflow for NMR analysis of this compound.
Causality Behind Protocol Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a standard choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.
-
Relaxation Delay (¹³C): A longer relaxation delay (5s) is chosen for the ¹³C experiment to ensure that quaternary carbons, which have long T1 relaxation times, have fully relaxed between pulses. This provides more accurate quantitative information, although at the cost of longer experiment time.
-
Number of Scans (¹³C): A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope, which results in a much lower signal-to-noise ratio compared to ¹H NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy probes the vibrational modes of the molecule, providing definitive evidence for the presence of key functional groups and offering a unique "fingerprint" for the compound.
Data Presentation: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Interpretation of Vibrational Mode |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1620 - 1580 | C=N Stretch (Pyrimidine ring) |
| 1550 - 1450 | C=C Aromatic Ring Stretch |
| ~1100 - 1000 | C-Br Stretch |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend |
| Note: These are characteristic ranges. Specific peak values would be obtained from an experimental spectrum. |
Expert Interpretation & Causality
The IR spectrum of this compound is characterized by several key features:
-
Aromatic C-H Stretch: The presence of peaks just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.
-
C=N and C=C Stretching Region: The region between 1620 cm⁻¹ and 1450 cm⁻¹ contains a series of sharp absorptions. These arise from the C=N stretching of the pyrimidine ring and the C=C stretching vibrations of both the pyrimidine and benzene rings. The conjugation between these bonds results in a complex pattern of bands.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of bending and stretching vibrations that are unique to the molecule's overall structure. The C-Br stretch, typically a weak to medium band, is expected in the 1100-1000 cm⁻¹ range. The pattern of out-of-plane C-H bending bands (900-675 cm⁻¹) can also provide clues about the substitution pattern on the benzene ring.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR has become the method of choice for solid samples due to its simplicity and lack of sample preparation.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of solid this compound powder directly onto the diamond or germanium ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. This is critical for achieving a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the clamp and clean the crystal surface with a solvent-moistened wipe (e.g., isopropanol).
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. For this compound, MS is particularly diagnostic.
Data Presentation: Key Mass Spectrometry Data
| m/z Value | Interpretation |
| 208/210 | Molecular Ion Peak [M]⁺ and [M+2]⁺ |
| 129 | Fragment: [M - Br]⁺, Loss of bromine radical |
| 102 | Fragment: [M - Br - HCN]⁺, Loss of Br followed by HCN |
Expert Interpretation & Causality
-
The Bromine Isotopic Pattern: The most telling feature in the mass spectrum of this compound is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 208 for C₈H₅⁷⁹BrN₂ and m/z 210 for C₈H₅⁸¹BrN₂). This "doublet" is an unmistakable signature for a molecule containing a single bromine atom.
-
Fragmentation Pathway: Under Electron Ionization (EI), the high-energy process leads to predictable fragmentation.
-
Loss of Bromine: The C-Br bond is relatively weak and readily undergoes homolytic cleavage to lose a bromine radical (•Br), resulting in a prominent fragment ion at m/z 129 (208 - 79 = 129). This fragment corresponds to the quinazoline cation.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da). The quinazoline cation (m/z 129) can further fragment by losing HCN to produce an ion at m/z 102.
-
Visualization: Proposed EI-MS Fragmentation of this compound
Caption: Key fragmentation steps for this compound in EI-MS.
Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Vaporization: Gently heat the probe under high vacuum to vaporize the sample into the ion source.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and robust characterization of this compound. The singlet at 8.98 ppm in the ¹H NMR confirms the C-2 proton, while the characteristic IR bands validate the aromatic heterocyclic core. Crucially, the 1:1 doublet at m/z 208/210 in the mass spectrum provides definitive proof of a monobrominated species. This comprehensive spectroscopic profile is indispensable for any researcher in the field, ensuring the quality of this key synthetic intermediate and the validity of the resulting scientific discoveries.
References
- Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers. (n.d.). National Institutes of Health.
- Application of Phosphonium Salts To The Reactions of Various Kinds of Amides. (n.d.). Scribd.
Sources
A Senior Application Scientist's Guide to 4-Bromoquinazoline in Synthetic Chemistry
Introduction: The Strategic Importance of 4-Bromoquinazoline
In the landscape of modern medicinal chemistry and synthetic route design, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including acting as potent enzyme inhibitors.[3][4] At the heart of this molecular architecture's accessibility is This compound , a highly versatile and reactive intermediate. Its strategic value lies in the C4-bromine atom, an excellent leaving group that serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of this compound's synthesis and its application in key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, providing field-proven protocols and insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
PART 1: Synthesis of the this compound Core
The most direct and common route to this compound involves the halogenation of its corresponding hydroxyl precursor, quinazolin-4(3H)-one (also known as 4-hydroxyquinazoline). This transformation is typically achieved using phosphorus-based brominating agents.
Causality in Reagent Selection
The conversion of the 4-hydroxyl group into a better leaving group is paramount. Reagents like phosphorus(V) oxybromide (POBr₃) or a Vilsmeier-Haack type reagent formed in-situ from phosphorus tribromide (PBr₃) and DMF are effective.[5][6] They activate the carbonyl oxygen of the tautomeric amide form, facilitating the substitution of the hydroxyl group with a bromide ion. The choice of reagent often depends on availability, scale, and desired reaction conditions. The use of POBr₃ is classic, while PBr₃ in DMF offers a milder alternative.[5][7]
Experimental Protocol: Synthesis from Quinazolin-4(3H)-one
This protocol describes a robust method for preparing this compound.
Step 1: Reaction Setup
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, slowly add phosphorus tribromide (PBr₃, 1.5 eq.) at 0 °C (ice bath).
-
Allow the mixture to stir for 10 minutes.
-
Add quinazolin-4(3H)-one (1.0 eq.) portion-wise to the solution.
Step 2: Reaction Execution
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 80-90 °C and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Basify the resulting slurry to a pH of ~8-9 using a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
PART 2: Key Synthetic Transformations
The reactivity of the C4-Br bond is the cornerstone of this compound's utility. We will now explore the most critical palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinazoline ring system, particularly at the C4 position, makes it highly susceptible to nucleophilic attack. SNAr is a fundamental, often metal-free, method for introducing nitrogen nucleophiles, forming the critical 4-aminoquinazoline core found in many kinase inhibitors.[2][4][8]
Mechanism Insight: The reaction proceeds via an addition-elimination mechanism.[9][10] The nucleophile (e.g., an amine) attacks the electron-poor C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the ring. The complex then rearomatizes by expelling the bromide leaving group.
Caption: The Addition-Elimination pathway of SNAr on this compound.
Experimental Protocol: N-Arylation with Aniline
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the desired aniline derivative (1.2 eq.), and a solvent such as isopropanol or n-butanol.
-
Reaction Execution: Heat the mixture to 100-120 °C for 12-24 hours. For less reactive anilines, a base like sodium acetate (AcONa) can be added.[8]
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water to precipitate the product.
-
Purification: Filter the solid, wash with water and a cold non-polar solvent (like diethyl ether), and dry under vacuum. Recrystallization or column chromatography can be used for further purification if necessary.
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[11] For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the C4 position.
Mechanism Insight: The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2.0) | Toluene/H₂O | 90-100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | ~95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (2.5) | Dioxane | 110 | >85 |
| (Yields are representative and based on literature for similar substrates)[13][14][15] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[16]
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-Dioxane and water, 4:1) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
C. Buchwald-Hartwig Amination
While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a broader substrate scope and often proceeds under milder conditions, particularly for less nucleophilic or sterically hindered amines.[17][18] It is a palladium-catalyzed method for forming C-N bonds.[11][19]
Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling.[17] After the initial oxidative addition of Pd(0) to the this compound, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. Reductive elimination from this intermediate forges the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of this reaction.[11]
Caption: Catalytic cycle for the Buchwald-Hartwig Amination reaction.
Experimental Protocol: General Buchwald-Hartwig Amination
-
Setup: In an oven-dried sealed tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-5 mol%), and the base (e.g., NaOᵗBu or Cs₂CO₃, 1.4 eq.).[20]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 eq.) followed by the amine (1.2 eq.).
-
Reaction: Seal the tube and heat to 80-110 °C for 8-24 hours.
-
Work-up: Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water, dry, and concentrate. Purify the product via column chromatography.
D. Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon and an sp carbon, creating aryl alkynes.[21] This reaction is invaluable for introducing rigid alkyne linkers into molecular scaffolds, a common strategy in drug design.
Mechanism Insight: This reaction uniquely employs a dual catalytic system of palladium and copper(I).[21][22]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of Pd(0) to this compound.
-
Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with a Cu(I) salt (like CuI) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center.
-
Reductive Elimination: The final step yields the 4-alkynylquinazoline product and regenerates the Pd(0) catalyst.
Table 2: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | Toluene | RT - 50 | >90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | Toluene | RT | >95 |
| Propargyl alcohol | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | i-Pr₂NH (2.0) | DMF | 60 | ~80 |
| (Yields are representative and based on literature for similar substrates)[23][24] |
Experimental Protocol: General Sonogashira Coupling
-
Setup: In a heat-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%) in a suitable solvent (e.g., toluene or DMF).
-
Reagent Addition: Add the amine base (e.g., triethylamine, 2-3 eq.) followed by the terminal alkyne (1.2-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-70 °C) until the starting material is consumed (typically 6-20 hours).
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Conclusion and Outlook
This compound has cemented its role as an indispensable building block in synthetic chemistry. Its predictable reactivity at the C4 position enables access to a vast chemical space through robust and well-understood transformations like SNAr, Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The protocols and mechanistic insights provided in this guide serve as a foundational toolkit for chemists aiming to construct complex quinazoline-based molecules. As the demand for novel therapeutics continues to grow, the strategic application of this compound will undoubtedly remain a key driver of innovation in drug discovery and development, facilitating the synthesis of the next generation of targeted therapies.
References
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate.
- Synthesis of 4-aminoquinazoline structure derivatives 1–8. (n.d.). ResearchGate.
- The proposed mechanism for the synthesis of 4-aminoquinazolines in the... (n.d.). ResearchGate.
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI.
- CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-. (n.d.). Google Patents.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). National Center for Biotechnology Information.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Center for Biotechnology Information.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information.
- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. (n.d.). Synthonix.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate.
- US5214144A - Process for the preparation of 4-haloquinazolines. (n.d.). Google Patents.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information.
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate.
- Quinazoline derivatives: synthesis and bioactivities. (2013). National Center for Biotechnology Information.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). Royal Society of Chemistry.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Nucleophilic Aromatic Substitution. (2019). YouTube.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). National Center for Biotechnology Information.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2025). LASSBio.
- Sonogashira coupling. (n.d.). Wikipedia.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Center for Biotechnology Information.
- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 7. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
An In-Depth Technical Guide to the Safe Handling of 4-Bromoquinazoline
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and essential Material Safety Data Sheet (MSDS) information for 4-Bromoquinazoline (CAS No: 354574-59-7). Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with field-proven best practices to ensure minimal risk and maintain laboratory integrity during its use as a vital chemical intermediate.
Compound Identification and Key Physicochemical Properties
This compound is a halogenated heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science.[1][2] Understanding its fundamental properties is the first step in establishing a safe handling framework. While comprehensive experimental data is limited, the properties can be reliably computed or inferred from closely related analogs.
| Property | Data | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 354574-59-7 | [3][4] |
| Molecular Formula | C₈H₅BrN₂ | [3] |
| Molecular Weight | 209.04 g/mol | [3] |
| Physical Form | Solid | |
| Flash Point | > 110 °C (> 230 °F) (Data for 4-Bromoquinoline) | |
| Stability | Stable under normal laboratory and storage conditions. | [5] |
Hazard Identification and Toxicological Assessment
Based on data from Safety Data Sheets for this compound and structurally similar compounds like 4-Bromoisoquinoline, the compound presents several key hazards that necessitate stringent control measures.[6][7]
GHS Hazard Classification:
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[6]
Toxicological Profile and Mechanistic Insights: The toxicological profile is characteristic of many halogenated heterocyclic compounds. The bromine atom, an electron-withdrawing group, can influence the molecule's reactivity with biological macromolecules.
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes can lead to localized inflammation, redness, and pain.[6] The irritant nature likely stems from the compound's ability to interact with proteins and lipids in epithelial tissues.
-
Respiratory Irritation: Inhalation of airborne dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[6][8] This underscores the critical need for handling in a well-ventilated environment.
-
Oral Toxicity: Ingestion is harmful, and immediate medical attention should be sought if this occurs.[6]
Hierarchy of Controls: A Framework for Safe Handling
To mitigate the identified hazards, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective measures to ensure personnel safety.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood .[9] This is non-negotiable. The fume hood serves two critical functions: it contains dust and potential vapors to prevent inhalation and protects the user from accidental splashes.[4][10]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based on a thorough risk assessment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield worn over goggles is required when there is a significant risk of splashing.[11][12] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[6][13] Always inspect gloves for degradation before use and change them immediately upon contamination.[11] For direct handling, consider double-gloving. |
| Body | Chemical-Resistant Lab Coat | A long-sleeved, fully-buttoned lab coat is mandatory to protect against skin contact.[11] |
| Respiratory | N95 Respirator or Higher | A NIOSH-approved respirator should be used if handling outside a fume hood or if dust generation is unavoidable.[14] |
Standard Operating Procedures: From Bench to Storage
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental integrity.
Experimental Handling Protocol
-
Preparation:
-
Confirm the chemical fume hood has a valid certification.
-
Designate a specific area within the hood for handling this compound to contain potential contamination.
-
Don all required PPE (lab coat, safety goggles, gloves).[11]
-
-
Aliquotting and Weighing:
-
Post-Handling:
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][15] Some suppliers recommend refrigerated storage (2-8°C).[14] The storage area should be secured and accessible only to authorized personnel.[5][8]
-
Incompatible Materials: Keep away from strong oxidizing agents.[16]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures before beginning work.
Accidental Release (Spill) Response
Caption: A decision workflow for responding to a this compound spill.
Minor Spill Cleanup Protocol (Inside a Fume Hood):
-
Alert others in the immediate vicinity.
-
Ensure you are wearing the appropriate PPE.[4]
-
Gently cover the spill with an inert absorbent material if a solution, or proceed with dry cleanup for solids.
-
Carefully sweep or scoop the material into a clearly labeled, sealable waste container.[6][14] DO NOT use compressed air or methods that generate dust.[6]
-
Decontaminate the area with a suitable solvent and wash with soap and water.
-
Dispose of the waste through your institution's hazardous waste program.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[17]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][12][18] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[14][18] Seek medical attention if irritation develops or persists.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11][19] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting .[4][12] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14] Call a physician or Poison Control Center immediately.[4][12] |
Fire and Reactivity Data
-
Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4][14] A water spray can be used to cool fire-exposed containers.[6]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][14][20] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Disposal Considerations
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in sealed, properly labeled containers.
-
Disposal must be conducted through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the material to enter sewer systems or waterways.[4]
References
- This compound SDS, 354574-59-7 Safety Data Sheets - ECHEMI. (n.d.).
- This compound | C8H5BrN2 | CID 45789724 - PubChem. (n.d.).
- 4-Bromoisoquinoline - Apollo Scientific. (2022, September 16).
- Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.).
- Personal protective equipment for handling 4-Bromo-3-iodophenol - Benchchem. (2025).
- 7-Bromo-4-quinazolinamine SDS, 1123169-43-6 Safety Data Sheets - ECHEMI. (n.d.).
- 4-Bromoquinoline 95 3964-04-3 - Sigma-Aldrich. (n.d.).
- SDS – SECTION 4 - Society for Chemical Hazard Communication. (n.d.).
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from Centers for Disease Control and Prevention.
- Angene Chemical - Safety Data Sheet. (2021, May 1).
- SAFETY DATA SHEET - MilliporeSigma. (2025, April 28).
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 26).
- 8-Bromo-2-methylquinazolin-4-OL - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 17).
- Section 4 | Safety Data Sheet Compliance Tool - WHMIS.org. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- 7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477 - PubChem. (n.d.).
- Buy 2-Bromo-4,5-dimethylquinazoline (EVT-13149107) - EvitaChem. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 6-Bromo-4-methoxyquinoline - ChemicalBook. (2025, July 26).
- 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed. (1998, June).
- 4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 20).
- 6-broMo-4-(pyridazin-4-yl)quinoline Safety Data Sheets - Echemi. (n.d.).
- 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem. (n.d.).
- 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem. (n.d.).
- 4-Bromo-quinazoline hydrobromide|BLD Pharm. (n.d.).
- 6-Bromo-quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024, July 4).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6).
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed. (n.d.).
- handling and storage guidelines for 8-Chloroquinazolin-4-OL - Benchchem. (2025).
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H5BrN2 | CID 45789724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. media.hiscoinc.com [media.hiscoinc.com]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.fr [fishersci.fr]
- 16. fishersci.com [fishersci.com]
- 17. whmis.org [whmis.org]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. schc.org [schc.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Bromoquinazoline from 2-Aminobenzonitrile
Abstract
This document provides a detailed protocol for the synthesis of 4-bromoquinazoline, a critical building block in medicinal chemistry and pharmaceutical research. Starting from the readily available 2-aminobenzonitrile, this guide outlines a robust and efficient one-pot cyclization reaction using hydrogen bromide in acetic acid. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into safety, purification, and characterization. This application note is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for preparing this versatile heterocyclic intermediate.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, serves as a versatile precursor for introducing various functionalities at the C4 position through nucleophilic substitution or cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex drug candidates.[1][2] The method described herein, utilizing 2-aminobenzonitrile, represents a straightforward and scalable approach to this key synthetic intermediate.[3][4]
Reaction Mechanism and Rationale
The conversion of 2-aminobenzonitrile to this compound proceeds via an acid-catalyzed intramolecular cyclization. The use of a 33% solution of hydrogen bromide (HBr) in glacial acetic acid is pivotal, as it serves multiple roles: a proton source, a bromide nucleophile, and the reaction solvent.
The proposed mechanism is as follows:
-
Nitrile Activation: The strong acid (HBr) protonates the nitrogen atom of the nitrile group in 2-aminobenzonitrile, significantly increasing the electrophilicity of the nitrile carbon.
-
Intramolecular Cyclization: The lone pair of electrons on the adjacent amino group attacks the activated nitrile carbon in an intramolecular fashion, forming a six-membered ring.
-
Tautomerization & Aromatization: The resulting intermediate undergoes tautomerization to form the more stable 4-aminoquinazolinium species.
-
Bromination: The bromide ion (Br⁻) from HBr displaces the amino group to yield the final this compound product. This step is driven by the formation of a stable, aromatic quinazoline ring.
Caption: Figure 1: Proposed Reaction Mechanism
Safety and Handling
Extreme caution must be exercised when handling a 33% solution of HBr in acetic acid. This reagent is highly corrosive, toxic, and can cause severe chemical burns upon contact with skin and eyes.[5] Inhalation of its vapors can lead to severe respiratory tract irritation.[5][6]
Mandatory Safety Measures:
-
All operations must be conducted inside a certified chemical fume hood with proper ventilation.[6][7]
-
Personal Protective Equipment (PPE) is non-negotiable:
-
Wear a lab coat, chemical splash goggles, and a face shield.[6]
-
Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.
-
-
An eyewash station and safety shower must be immediately accessible.[6]
-
Keep a neutralizing agent for acid spills (e.g., sodium bicarbonate) readily available.
-
Avoid adding water directly to the HBr/acetic acid solution to prevent a violent reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Aminobenzonitrile (≥98%) | Reagent | Sigma-Aldrich, Acros |
| Hydrogen Bromide (33% wt in Acetic Acid) | Synthesis | Sigma-Aldrich, TCI |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR, Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (5.0 g, 42.3 mmol).
-
Reagent Addition: Place the flask in an ice-water bath. Under vigorous stirring, slowly add the 33% solution of HBr in acetic acid (30 mL) dropwise via an addition funnel over 20-30 minutes. The temperature should be maintained below 10°C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118-120°C) using an oil bath. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (e.g., 1 L), prepare a mixture of crushed ice and water (approx. 300 mL). Very slowly and carefully, pour the reaction mixture into the ice-water with constant stirring.
-
Neutralization: Place the beaker in an ice bath. Slowly add saturated sodium bicarbonate solution portion-wise to neutralize the excess acid until the effervescence ceases and the pH of the solution is approximately 7-8. This step must be performed with extreme care to control the vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).[8]
-
Washing and Drying: Combine the organic layers and wash them with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel.[8][9] A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes), is typically effective. Collect the fractions containing the desired product (visualized by TLC) and concentrate them to yield pure this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The expected data for 4-bromoquinoline, a similar compound, shows characteristic peaks in the aromatic region of the NMR spectrum and a distinct molecular ion peak in the mass spectrum.[10]
Summary of Reaction Parameters
| Parameter | Value | Notes |
| Reactant | 2-Aminobenzonitrile (5.0 g, 42.3 mmol) | Starting material. |
| Reagent | 33% HBr in Acetic Acid (30 mL) | Acts as acid catalyst, bromide source, and solvent. |
| Temperature | Reflux (~120 °C) | Ensure consistent heating. |
| Time | 4-6 hours | Monitor by TLC for completion. |
| Expected Yield | 75-85% | Yields may vary based on purity and technique. |
| Product Appearance | Off-white to pale yellow solid | After purification. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient heating time/temp. | Ensure proper reflux temperature is reached. Extend reaction time and monitor by TLC until starting material is consumed. |
| Degradation of starting material or product. | Ensure the initial addition of HBr/acid is done at 0°C to prevent side reactions. | |
| Difficult Purification | Presence of highly polar impurities. | During work-up, ensure complete neutralization. Wash the organic layer thoroughly with water and brine. |
| Product is acid-sensitive on silica. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5%).[9] | |
| Incomplete Reaction | Low quality or concentration of HBr/acetic acid. | Use a fresh bottle of the reagent. The concentration of HBr can decrease over time with exposure to air. |
References
- Sdfine. hydrobromic acid 33% soln. in glacial acetic acid.
- Loba Chemie. HYDROBROMIC ACID SOLUTION IN GLACIAL ACETIC ACID APPROX. 33%.
- Request PDF. Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate.
- Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
- Yang, S., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2293.
- Organic Syntheses. A solution of tetrafluoroisophthalonitrile in anhydrous tetrahydrofuran is added via a 60 mL syringe.
- Fray, M. J., et al. (2006). SYNTHESIS OF 5-HETEROCYCLIC SUBSTITUTED QUINAZOLIN-4-ONES VIA 2-AMINOBENZONITRILE DERIVATIVES. HETEROCYCLES, 67(2), 489-496.
- MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Google Patents. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
- National Institutes of Health. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- ResearchGate. 2-Aminobenzonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lobachemie.com [lobachemie.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Palladium-Catalyzed Synthesis of 4-Substituted Quinazolines: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This application note provides a detailed guide to the palladium-catalyzed synthesis of 4-substituted quinazolines, a versatile and efficient method for accessing a wide array of these valuable compounds. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, step-by-step protocols, and present a comparative analysis of different methodologies. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement and adapt these powerful synthetic tools in their own laboratories.
Introduction: The Significance of Quinazolines and the Power of Palladium Catalysis
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This structural motif is found in a variety of pharmaceuticals, exhibiting anti-cancer, anti-inflammatory, anti-viral, and anti-tumor properties.[1] Consequently, the development of efficient and versatile synthetic methods for the construction of the quinazoline skeleton is of paramount importance.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] In the context of quinazoline synthesis, palladium catalysis provides a direct and modular approach to introduce a wide range of substituents at the 4-position, a key site for modulating biological activity. These methods often proceed under mild reaction conditions and offer access to a broad substrate scope, making them highly attractive for both academic research and industrial drug development.
This application note will focus on two prominent palladium-catalyzed strategies for the synthesis of 4-substituted quinazolines: the arylation of quinazolin-4-ones and the tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids.
Mechanistic Insights: Understanding the "Why" Behind the Synthesis
A thorough understanding of the reaction mechanism is crucial for troubleshooting, optimization, and adaptation of a synthetic protocol. The palladium-catalyzed synthesis of 4-substituted quinazolines generally proceeds through a series of well-defined elementary steps.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Many palladium-catalyzed methods for quinazoline synthesis, particularly those involving boronic acids, follow a general Suzuki-Miyaura catalytic cycle. This cycle is a cornerstone of modern organic synthesis.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide or pseudohalide (Ar-X). This is followed by transmetalation , where the organic group from an organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination , where the two organic fragments (Ar and Ar') are coupled to form the desired product (Ar-Ar'), and the Pd(0) catalyst is regenerated.
Synthetic Protocol 1: Palladium-Catalyzed Arylation of Quinazolin-4-ones
This method provides an efficient route to 4-arylquinazolines by leveraging the Suzuki-Miyaura coupling of in situ activated quinazolin-4-ones.[6] The hydroxyl group at the 4-position is converted into a better leaving group, such as a tosylate, which can then participate in the palladium-catalyzed cross-coupling reaction.[6][7]
Experimental Workflow
Caption: Workflow for the arylation of quinazolin-4-ones.
Detailed Step-by-Step Protocol
Materials:
-
Substituted quinazolin-4-one (1.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted quinazolin-4-one (1.0 mmol), p-toluenesulfonyl chloride (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the 4-tosyloxyquinazoline.
-
To this mixture, add the arylboronic acid (1.5 mmol) and Pd(dppf)Cl2 (0.03 mmol).
-
Add water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-arylquinazoline.
Synthetic Protocol 2: Palladium-Catalyzed Tandem Reaction of N-(2-cyanoaryl)benzamides with Arylboronic Acids
This elegant one-pot procedure allows for the synthesis of 2,4-disubstituted quinazolines through a palladium-catalyzed tandem reaction.[8] The reaction likely proceeds through a nucleophilic addition of the organopalladium intermediate to the nitrile group, followed by intramolecular cyclization and dehydration.[8]
Experimental Workflow
Caption: Workflow for the tandem reaction of N-(2-cyanoaryl)benzamides.
Detailed Step-by-Step Protocol
Materials:
-
N-(2-cyanoaryl)benzamide (1.0 mmol)
-
Arylboronic acid (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol)
-
Triphenylphosphine (PPh3) (0.1 mmol)
-
Potassium carbonate (K2CO3) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine the N-(2-cyanoaryl)benzamide (1.0 mmol), arylboronic acid (2.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (3.0 mmol).
-
Add N,N-dimethylformamide (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain the pure 2,4-disubstituted quinazoline.
Comparative Analysis of Methodologies
| Feature | Protocol 1: Arylation of Quinazolin-4-ones | Protocol 2: Tandem Reaction of N-(2-cyanoaryl)benzamides |
| Starting Materials | Substituted quinazolin-4-ones | N-(2-cyanoaryl)benzamides |
| Key Transformation | C-O bond activation followed by C-C coupling | C-C bond formation followed by intramolecular cyclization |
| Substitution Pattern | 4-Arylquinazolines | 2,4-Disubstituted quinazolines |
| Advantages | Utilizes readily available quinazolin-4-ones | One-pot synthesis of 2,4-disubstituted analogs |
| Considerations | Requires in situ activation of the hydroxyl group | Starting material synthesis may require additional steps |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inefficient catalyst activity | Screen different palladium sources and ligands. Ensure anhydrous conditions if necessary. |
| Incomplete reaction | Increase reaction time or temperature. Check the purity of starting materials. | |
| Decomposition of starting material or product | Lower the reaction temperature. Use a milder base. | |
| Side Product Formation | Homocoupling of boronic acid | Use a slight excess of the quinazoline starting material. Optimize the base and solvent. |
| Protodeborylation of boronic acid | Ensure the reaction is performed under an inert atmosphere. Use a non-aqueous solvent if possible. |
Conclusion
Palladium-catalyzed reactions offer a robust and highly adaptable platform for the synthesis of 4-substituted quinazolines. The methodologies outlined in this application note provide researchers with reliable protocols to access a diverse range of these medicinally important compounds. By understanding the underlying mechanisms and key experimental parameters, scientists can effectively apply and tailor these reactions to accelerate their drug discovery and development efforts. The continued exploration of novel palladium catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable routes to this valuable class of heterocycles.
References
- Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines - Chemical Communications (RSC Publishing).
- Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones - PubMed.
- Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines | CoLab.
- Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). - ResearchGate.
- Palladium-catalyzed cascade cyclization of isocyanides with di-( o -iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04084H.
- Synthesis of 4-substituted quinazolines 35. | Download Scientific Diagram - ResearchGate.
- (PDF) ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach - ResearchGate.
- Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed.
- Synthesis of quinazolines - Organic Chemistry Portal.
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates.
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
- Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI.
- Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
- Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions.
- Palladium-Catalyzed Cross-Coupling of 4-(Tosyloxy)quinazolines with H-Phosphonates and Phosphine Oxides: An Efficient Access to 2-(Hetero)aryl-4-phosphorylated Quinazolines - ResearchGate.
- (PDF) Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates - ResearchGate.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC.
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | Semantic Scholar.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
- Proposed reaction mechanism for the formation of 4‐arylquinazolines. - ResearchGate.
- Pd-Catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids: synthesis of quinazolines - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids: synthesis of quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromoquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Power of Suzuki-Miyaura Coupling
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[1][2] The ability to selectively introduce diverse substituents at the 4-position of the quinazoline ring is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, offering high functional group tolerance, mild reaction conditions, and the use of readily available and less toxic organoboron reagents.[1][3][4]
This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction as applied to 4-bromoquinazoline. We will explore the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both conventional and microwave-assisted syntheses, and provide insights into troubleshooting and optimization.
Mechanism and Key Parameters: A Deeper Look into the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][5][6] Understanding this cycle is paramount for rational protocol design and troubleshooting.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[3][5] The reactivity of the organic halide is a key factor, with the general trend being I > Br > Cl.[7][8]
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation by a base.[3][5][9] The base can act through two primary pathways: by forming a more nucleophilic boronate "ate" complex with the boronic acid, or by reacting with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide or -alkoxide species.[10][11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired 4-substituted quinazoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters
-
Palladium Source & Ligand: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[8][13] For Pd(II) sources like Pd(OAc)₂, a phosphine ligand is required to reduce it in situ to the active Pd(0) state and to stabilize the catalyst throughout the cycle.[14] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can improve catalytic activity, especially for less reactive substrates.[9][15]
-
Base: The choice of base is critical and substrate-dependent.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[7][16] Stronger bases may be needed for less reactive coupling partners, but can promote side reactions like protodeboronation if sensitive functional groups are present.[17]
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction. Common choices include mixtures of an organic solvent (e.g., 1,4-dioxane, DME, DMF, toluene) with water.[7][16] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[6][8]
-
Temperature: Reactions are typically heated to between 60-110 °C to drive the oxidative addition step.[5] Microwave irradiation has emerged as a powerful tool to dramatically accelerate reaction times, often completing in minutes what would take hours with conventional heating.[2][18][19]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound with arylboronic acids.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol is a robust, general procedure suitable for a wide range of arylboronic acids using standard laboratory equipment.
Data Presentation: Reagents and Conditions for Protocol 1
| Reagent/Parameter | Stoichiometry (equiv.) | Molar Amount (mmol) | Purpose |
| This compound | 1.0 | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 | 1.2 | Nucleophile |
| Pd(PPh₃)₄ | 0.05 | 0.05 | Catalyst |
| K₂CO₃ | 2.0 | 2.0 | Base |
| 1,4-Dioxane | - | 8 mL | Organic Solvent |
| Water | - | 2 mL | Aqueous Solvent |
| Temperature | - | 100 °C | Reaction Condition |
| Time | - | 12-24 h | Reaction Condition |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[20]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. Degassing is crucial to prevent catalyst oxidation.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the pure 4-arylquinazoline product.[5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a significant acceleration of the reaction, providing the desired product in minutes. It is particularly useful for high-throughput synthesis and rapid library generation.[2][19][21]
Data Presentation: Reagents and Conditions for Protocol 2
| Reagent/Parameter | Stoichiometry (equiv.) | Molar Amount (mmol) | Purpose |
| This compound | 1.0 | 0.5 | Electrophile |
| Arylboronic Acid | 1.2 | 0.6 | Nucleophile |
| Pd(PPh₃)₄ | 0.04 | 0.02 | Catalyst |
| Cs₂CO₃ | 2.0 | 1.0 | Base |
| DMF/Water (50:10) | - | 6 mL | Solvent System |
| Temperature | - | 175 °C | Reaction Condition |
| Time | - | 6-10 min | Reaction Condition |
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and Pd(PPh₃)₄ (0.04 equiv).[2]
-
Solvent Addition: Add a mixture of DMF and water (e.g., 50:10 ratio, 6 mL total volume).[2]
-
Microwave Irradiation: Seal the vial with a cap and place it in the cavity of a microwave reactor. Irradiate the mixture at a set temperature of 175 °C for 6-10 minutes with stirring.
-
Workup: After the reaction is complete, cool the vial to room temperature (e.g., using compressed air).
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.[5] Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure proper degassing of solvents and use fresh catalyst.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[16]3. Increase reaction temperature or switch to microwave heating. |
| Protodeboronation | 1. Base is too strong.2. Presence of excess water.3. Prolonged reaction time at high temperature. | 1. Use a milder base (e.g., K₂CO₃ or KF).[9]2. Use anhydrous solvents and a carefully controlled amount of water.3. Monitor reaction closely and stop once starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Slow transmetalation step.2. Oxygen contamination. | 1. Use a more electron-rich, bulky phosphine ligand to accelerate the catalytic cycle.[15]2. Ensure the reaction is run under a strictly inert atmosphere. |
| Catalyst Decomposition (black precipitate) | 1. Reaction temperature is too high.2. Ligand is not robust enough. | 1. Lower the reaction temperature.2. Switch to a more thermally stable ligand, such as an N-heterocyclic carbene (NHC) ligand or a biarylphosphine ligand (e.g., SPhos).[9] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like 1,4-dioxane and DMF are flammable and have associated health risks. Avoid inhalation and skin contact. Dioxane can form explosive peroxides upon storage.
-
Bases: Inorganic bases like carbonates and phosphates are irritants. Stronger bases can be corrosive. Handle with care.
-
Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vial.
Product Characterization
The identity and purity of the final 4-arylquinazoline product should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
By following these detailed guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse 4-substituted quinazolines, accelerating discovery in medicinal chemistry and drug development.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16556–16564.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Li, Y., Hong, X., & Wang, Q. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(25), 4115–4117.
- Martínez-Salas, P., & Feliu, J. M. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Mphahane, N., Amuhaya, E. K., & Mphahane, N. (2018).
- ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Akula, C., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 22(1), 119-124.
- ResearchGate. (n.d.). Synthesis of 4-substituted quinazolines 35.
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3290.
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 638–642.
- Akula, C., et al. (2010). Microwave Promoted Suzuki Cross-Coupling Reactions of Quinazoline Halides with Aryl Boronic Acids. Asian Journal of Chemistry.
- Beilstein-Institut. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.
- Cerna, I., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(8), 9561-9571.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings.
- Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?.
- ResearchGate. (n.d.). Synthesis of Substituted Quinazolin-4(3H)-ones and Quinazolines via Directed Lithiation.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- ResearchGate. (2025, August 6). Microwave promoted Suzuki cross-coupling reactions of quinazoline halides with aryl boronic acids.
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. byjus.com [byjus.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cem.de [cem.de]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: A Strategic Guide to the Buchwald-Hartwig Amination of 4-Bromoquinazoline
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to the synthesis of 4-aminoquinazolines from 4-bromoquinazoline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a comprehensive understanding of the reaction's nuances, empowering the user to not only replicate the protocol but also to troubleshoot and adapt it for their specific needs. The quinazoline scaffold is a privileged core in medicinal chemistry, and its C4-amination is a critical step in the synthesis of numerous bioactive molecules.
Foundational Principles: Why Buchwald-Hartwig for 4-Aminoquinazolines?
The synthesis of C-N bonds, particularly in the context of heteroaromatic systems, is a cornerstone of pharmaceutical chemistry.[1][2] Traditional methods for the amination of heteroaryl halides, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic nature of the substrate. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile alternative, offering a milder and more general route to a wide array of arylamines.[1][3][4]
The reaction's strength lies in its broad substrate scope and functional group tolerance, making it particularly well-suited for the late-stage functionalization of complex molecules.[1][5] In the case of this compound, the Buchwald-Hartwig amination provides a reliable method to introduce a diverse range of primary and secondary amines at the C4 position, a key pharmacophoric site.
The Catalytic Heart: Unraveling the Mechanism
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] The catalytic cycle, illustrated below, can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the cycle.[8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired 4-aminoquinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][5][8]
A competing side reaction, β-hydride elimination, can occur if the amine possesses β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.[1] The use of bulky phosphine ligands helps to suppress this undesired pathway by sterically hindering the conformation required for β-hydride elimination.[8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Component-by-Component Analysis
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of each reaction component. The following table summarizes the key parameters and provides a rationale for their selection.
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) sources, respectively.[6] Pre-catalysts offer improved air and moisture stability and generate the active Pd(0) species in situ with high efficiency. |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | The choice of ligand is critical for reaction efficiency.[1][9] Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination while suppressing β-hydride elimination.[8] The specific ligand may need to be screened for optimal results with a particular amine.[2] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄) | A strong base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[6] Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, often requiring higher reaction temperatures.[5] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle.[5] Toluene and dioxane are frequently used due to their high boiling points, allowing for elevated reaction temperatures.[5] |
| Amine | Primary and secondary aliphatic or aromatic amines | The scope of the Buchwald-Hartwig amination is broad, encompassing a wide variety of amines.[1] Sterically hindered amines may require more forcing conditions or specialized ligands.[6] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-(morpholino)quinazoline.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a pre-catalyst or activate the Pd(II) source in situ. |
| Insufficiently strong base | Switch to a stronger base like LiHMDS or increase the reaction temperature. | |
| Poorly soluble reagents | Use a co-solvent or a different solvent system. Ensure vigorous stirring. | |
| Formation of Side Products | β-Hydride elimination | Use a bulkier phosphine ligand. |
| Hydrodehalogenation | Minimize exposure to moisture. Ensure the base is not contaminated with hydroxide. | |
| Inconsistent Results | Variable quality of reagents | Use high-purity, anhydrous reagents and solvents. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-aminoquinazolines. A thorough understanding of the reaction mechanism and the role of each component is paramount for achieving high yields and purity. The protocol and guidelines presented herein provide a robust starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- Buchwald–Hartwig amin
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
- The proposed mechanism for the synthesis of 4-aminoquinazoline and...
- Buchwald-Hartwig Amin
- Optimization for the Buchwald–Hartwig‐amination of 4aa.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- The Asymmetric Buchwald–Hartwig Amin
- Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides.
- Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine...
- Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromoquinazoline in the Synthesis of Kinase Inhibitors: An Application and Protocol Guide
Introduction: The Quinazoline Scaffold and the Crucial Role of the 4-Bromo Substituent
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] Within the realm of oncology, quinazoline derivatives have proven to be particularly effective as kinase inhibitors, a class of drugs that target protein kinases to interfere with cancer cell signaling pathways.[2][3] Several FDA-approved drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), feature a 4-anilinoquinazoline core and have revolutionized the treatment of various cancers, particularly non-small-cell lung cancer (NSCLC).[4][5][6]
The efficacy of these inhibitors is critically dependent on the substituents decorating the quinazoline core. The substituent at the 4-position is of paramount importance as it serves as the primary attachment point for the aniline moiety that typically occupies the ATP-binding site of the target kinase. This guide focuses on the strategic use of 4-bromoquinazoline as a versatile and highly reactive starting material for the synthesis of a diverse library of potent kinase inhibitors.
While 4-chloroquinazolines are also widely used, the carbon-bromine bond in this compound is generally more reactive than the corresponding carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can lead to milder reaction conditions, shorter reaction times, and broader substrate scope, making this compound an attractive choice for complex syntheses.[7]
This document provides a comprehensive overview of the synthesis of this compound and its application in the preparation of kinase inhibitors through key synthetic transformations, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed, field-proven protocols are provided to guide researchers in the successful synthesis and exploration of novel quinazoline-based kinase inhibitors.
Targeting Key Signaling Pathways in Cancer
Kinase inhibitors synthesized from this compound often target receptor tyrosine kinases (RTKs) that are dysregulated in various cancers. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).
-
EGFR Signaling Pathway: EGFR is a key driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibitors targeting EGFR block the downstream signaling cascade, thereby inhibiting tumor growth.[3]
-
VEGFR Signaling Pathway: VEGFR, particularly VEGFR-2, plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR-2 can starve the tumor and prevent its growth and metastasis.[8][9]
Caption: General Synthetic Workflow.
Part 1: Synthesis of the this compound Core
A reliable method for the synthesis of this compound is through the halogenation of quinazolin-4-one. Quinazolin-4-one exists in tautomeric equilibrium with quinazolin-4-ol, and the hydroxyl group of the latter can be converted to a bromide. An alternative and effective route is the Sandmeyer reaction starting from 4-aminoquinazoline. [1][2][3] Protocol 1: Synthesis of this compound from 4-Aminoquinazoline via Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for converting an aromatic amine to a halide. [1][2][3]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
|---|---|---|---|
| 4-Aminoquinazoline | 1.0 | 145.16 | 1.45 g |
| 48% Hydrobromic acid (HBr) | - | - | 10 mL |
| Sodium nitrite (NaNO₂) | 1.2 | 69.00 | 0.83 g |
| Copper(I) bromide (CuBr) | 1.1 | 143.45 | 1.58 g |
| Deionized Water | - | - | - |
| Dichloromethane (DCM) | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Procedure:
-
Diazotization: In a 100 mL round-bottom flask, suspend 4-aminoquinazoline (1.45 g) in 48% hydrobromic acid (10 mL) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.83 g in 3 mL of water) dropwise to the suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate 250 mL flask, dissolve copper(I) bromide (1.58 g) in 48% hydrobromic acid (5 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with continuous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into 100 mL of ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is basic, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Part 2: Functionalization of this compound
The bromine atom at the C4 position is an excellent handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 4-position. [10][11]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
|---|---|---|---|
| This compound | 1.0 | 209.04 | 209 mg |
| Arylboronic acid | 1.2 | - | - |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (209 mg), the desired arylboronic acid (1.2 eq), potassium carbonate (276 mg), and Pd(PPh₃)₄ (58 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-arylquinazoline.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of 4-anilinoquinazolines, the core structure of many EGFR and VEGFR inhibitors. [7][12]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
|---|---|---|---|
| This compound | 1.0 | 209.04 | 209 mg |
| Substituted Aniline | 1.1 | - | - |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18 mg |
| Xantphos | 0.04 | 578.68 | 23 mg |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | 325.82 | 489 mg |
| Anhydrous Toluene | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (209 mg), the substituted aniline (1.1 eq), Pd₂(dba)₃ (18 mg), Xantphos (23 mg), and cesium carbonate (489 mg).
-
Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (40 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target 4-anilinoquinazoline kinase inhibitor.
Conclusion: A Versatile Platform for Kinase Inhibitor Discovery
This compound stands out as a highly valuable and reactive building block in the medicinal chemist's toolbox for the discovery of novel kinase inhibitors. Its enhanced reactivity in pivotal cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations facilitates the efficient and modular synthesis of diverse libraries of compounds. The detailed protocols provided herein offer a robust starting point for researchers to explore the vast chemical space around the quinazoline scaffold, ultimately paving the way for the development of the next generation of targeted cancer therapeutics.
References
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.).
- Sandmeyer reaction. (n.d.). Wikipedia. [Link]
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.).
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.).
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.).
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed. [Link]
- Quinazolinones, the Winning Horse in Drug Discovery. (2023).
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.).
- Buchwald–Hartwig amin
- Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. (2012). PubMed. [Link]
- Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. (2009). PubMed. [Link]
- Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. [Link]
- Synthesis of quinazolin-4(1H)-one derivatives. (n.d.).
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 4-aminoquinazoline analogs: a novel class of anticancer agents. (2013). PubMed. [Link]
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 4-Aminoquinazoline Derivatives from 4-Bromoquinazoline: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, particularly in oncology.[1][2] The targeted inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases by 4-anilinoquinazoline derivatives, such as gefitinib and lapatinib, has revolutionized the treatment of certain cancers.[3][4][5] The efficient synthesis of these crucial derivatives often hinges on the strategic introduction of an amino group at the C4 position of the quinazoline ring. This guide provides a detailed technical overview and practical protocols for the preparation of 4-aminoquinazoline derivatives starting from the readily accessible precursor, 4-bromoquinazoline.
Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)
The primary transformation discussed herein is the nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile (an amine) displaces the bromide leaving group on the electron-deficient quinazoline ring. The electron-withdrawing nature of the quinazoline nitrogen atoms activates the C4 position towards nucleophilic attack.[6]
The general mechanism proceeds through a two-step addition-elimination pathway. First, the amine attacks the C4 carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex.[7] The aromaticity of the quinazoline ring is temporarily disrupted in this step. The negative charge is delocalized across the ring system, with resonance structures placing the charge on the electronegative nitrogen atoms, which helps to stabilize the intermediate.[6] In the second step, the aromaticity is restored by the elimination of the bromide ion, yielding the final 4-aminoquinazoline product.[7]
Recent studies combining DFT calculations and 2D-NMR analysis have provided a deeper understanding of the electronic factors that govern the regioselectivity of SNAr on substituted quinazolines.[8][9] These investigations have confirmed that the carbon atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack due to a higher LUMO coefficient.[8][9]
Experimental Protocols
This section outlines detailed protocols for the synthesis of 4-aminoquinazoline derivatives from this compound, covering both conventional heating and modern microwave-assisted techniques.
Protocol 1: Classical Thermal Synthesis of N-Aryl-4-aminoquinazolines
This protocol describes a general procedure for the synthesis of N-aryl-4-aminoquinazolines under conventional reflux conditions.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
2-Propanol (IPA)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the desired substituted aniline (1.1-1.5 eq).
-
Add 2-propanol as the solvent (approximately 10-20 mL per gram of this compound).
-
If the aniline salt is used or if scavenging of HBr is desired, add DIPEA (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Classical methods often require several hours to reach completion.[10]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-aminoquinazoline.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[10][11][12][13]
Materials:
-
This compound
-
Substituted aniline
-
2-Propanol (IPA)
-
Microwave reactor vials
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq) and the desired substituted aniline (1.1-1.5 eq).
-
Add 2-propanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes). Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 6-8). The significantly reduced reaction time is a key advantage of this method.[10]
Advanced Methodologies: Palladium-Catalyzed C-N Cross-Coupling
For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[14][15] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and functional group tolerance.[14]
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[17]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (1.5-2.5 eq).
-
Add the this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Method | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Classical Thermal | Reflux (e.g., 82) | 12-24 h | 60-85 | Simple setup, longer reaction times.[10] |
| Microwave-Assisted | 100-150 | 10-30 min | 75-95 | Rapid, often higher yields and purity.[10][11] |
| Buchwald-Hartwig | 80-110 | 2-12 h | 70-98 | Broader scope, requires inert conditions.[16][18] |
Visualizations
Caption: The SNAr mechanism for the synthesis of 4-aminoquinazolines.
Caption: A generalized experimental workflow for the synthesis of 4-aminoquinazolines.
Conclusion
The synthesis of 4-aminoquinazoline derivatives from this compound is a cornerstone transformation in medicinal chemistry and drug development. The choice of method, whether classical thermal synthesis, rapid microwave-assisted protocols, or versatile palladium-catalyzed cross-coupling, depends on the specific substrates, desired scale, and available equipment. By understanding the underlying SNAr mechanism and following these detailed protocols, researchers can efficiently access a wide array of 4-aminoquinazoline compounds for further investigation and development.
References
- Al-Omary, F. A. M., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278.
- Al-Omary, F. A. M., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272–278.
- Anonymous. (n.d.). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. ResearchGate.
- Anonymous. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana.
- Anonymous. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate.
- Ming, L., You, T., & Ji, L. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1500-1507.
- Anonymous. (2024). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development.
- Sharma, V., Kumar, P., & Pathak, D. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
- Anonymous. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. NINGBO INNO PHARMCHEM CO.,LTD.
- Sharma, V., Kumar, P., & Pathak, D. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
- Anonymous. (2014). Process for the preparation of lapatinib. Google Patents.
- van der Westhuyzen, R., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Green Chemistry, 24(17), 6539-6551.
- Anonymous. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 26(23), 7149.
- Anonymous. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Evanno, L., et al. (2011). Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. Chemistry, 17(52), 15039–15044.
- Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 219–227.
- Bruneau, A., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 584-587.
- Anonymous. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- Anonymous. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate.
- Anonymous. (n.d.). Synthesis of 4-aminoquinazoline derivatives. ResearchGate.
- Anonymous. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.
- Khan, S. A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6193-6196.
- Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 399-409.
- da Silva, A. C. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
- Anonymous. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.
- The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- da Silva, A. C. G., et al. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lassbio.com.br [lassbio.com.br]
- 10. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. organic-synthesis.com [organic-synthesis.com]
Application Notes: Sonogashira Coupling for the Synthesis of 4-Alkynylquinazolines
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The quinazoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous approved pharmaceuticals and clinical candidates due to its ability to mimic the purine core and interact with a wide range of biological targets. The functionalization of this scaffold is of paramount importance in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic properties. The Sonogashira cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes), represents a cornerstone of modern synthetic chemistry.[1]
Developed in 1975, the Sonogashira reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions, offering excellent functional group tolerance.[2] This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 4-bromoquinazoline, a key intermediate for creating libraries of novel 4-alkynylquinazoline derivatives for drug discovery and materials science applications.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, co-catalytic cycles involving palladium and copper.[1]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step for aryl bromides.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step significantly increases the acidity of the alkyne's terminal proton, facilitating its removal by the base.
-
Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium complex. Subsequent reductive elimination from the palladium(II) complex releases the final 4-alkynylquinazoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of each reagent is dictated by its specific role in this intricate catalytic dance. The palladium catalyst (e.g., Pd(PPh₃)₄) is the primary engine of the C-C bond formation. The copper(I) iodide (CuI) cocatalyst is crucial for activating the alkyne at mild temperatures.[2] The base neutralizes the hydrogen bromide (HBr) generated during the reaction and facilitates the formation of the copper acetylide.
Caption: Figure 2: Experimental Workflow Diagram.
-
Reaction Setup: To a dry round-bottom or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), copper(I) iodide (0.10 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere. An inert environment is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the this compound). Stir the resulting suspension for 5-10 minutes. Subsequently, add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed. Based on literature for the analogous 4-chloroquinazoline, a reaction time of 24 hours is a reasonable expectation. [3]5. Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynylquinazoline.
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents; insufficient temperature. | Ensure reagents are pure and solvents are anhydrous. Use a fresh bottle of Pd(PPh₃)₄. While the reaction often proceeds at room temperature, gentle heating (e.g., 40-60 °C) may be required for less reactive alkynes. Consider switching to a more robust catalyst system like PdCl₂(PPh₃)₂. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (N₂ or Ar) throughout. Using a slight excess of the alkyne can also help favor the cross-coupling pathway. [3] |
| Decomposition of Starting Material | Reaction temperature is too high; prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. If heating is required, increase the temperature gradually. |
| Complex Product Mixture | Side reactions; catalyst degradation. | Re-evaluate the purity of all reagents. Ensure the inert atmosphere is maintained. If the problem persists, a copper-free Sonogashira protocol might be explored, although this often requires different ligands and bases. |
Conclusion
The Sonogashira cross-coupling reaction is an exceptionally reliable and versatile method for the synthesis of 4-alkynylquinazolines from this compound. The protocol detailed herein, grounded in successful applications on the quinazoline core, provides a clear and reproducible pathway for accessing these valuable compounds. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply and troubleshoot this reaction, accelerating the development of novel molecules for pharmaceutical and materials science applications.
References
- Mphahlele, M. J., Paumo, H. K., El-Nahas, A. M., & El-Hendawy, M. M. (2014). Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. Molecules, 19(1), 795–818. [Link]
- Mphahlele, M. J., Paumo, H. K., El-Nahas, A. M., & El-Hendawy, M. M. (2014). Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
- Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.
- Sonogashira Coupling. Chemistry LibreTexts. (2021). [Link]
- Tykwinski, R. R. (2003). The Sonogashira Coupling Reaction: A Powerful Tool for C-C Bond Formation.
- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Al-Masum, M., & Kumar, P. (2006). A simple and efficient copper- and phosphine-free Sonogashira coupling of aryl iodides with terminal alkynes. Tetrahedron Letters, 47(48), 8561-8564.
- Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]
Sources
Application Notes & Protocols for the Synthesis of Dual PI3K/HDAC Inhibitors Utilizing Quinazolinone Scaffolds
Introduction: The Rationale for Dual PI3K/HDAC Inhibition in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently over-activated pathways in human cancers, playing a crucial role in cell proliferation, survival, and motility.[1] Concurrently, histone deacetylases (HDACs) are key epigenetic regulators that are often dysregulated in tumors, leading to aberrant gene expression that promotes cancer growth.[1] While inhibitors targeting either PI3K or HDACs have shown clinical promise, their efficacy can be limited by resistance mechanisms and insufficient efficacy as monotherapies.[2][3]
There is compelling evidence that the simultaneous inhibition of both PI3K and HDAC pathways can result in synergistic antitumor effects.[2][3][4] This dual-inhibition strategy can enhance therapeutic efficacy, potentially overcome resistance, and offer a better therapeutic window compared to single-agent treatments.[2][3] One notable example of a dual PI3K/HDAC inhibitor that has advanced to clinical trials is Fimepinostat (CUDC-907), which has been evaluated for the treatment of diffuse large B-cell lymphoma (DLBCL).[5] However, a significant challenge with early dual inhibitors like CUDC-907 is their pan-inhibitory profile against both PI3K and HDAC isoforms, which can lead to toxicity and reduced tolerability.[5]
This has driven the development of a new generation of isoform-selective dual inhibitors. The quinazolinone scaffold has emerged as a versatile and privileged structure in medicinal chemistry for developing targeted kinase inhibitors.[6] This guide provides a detailed overview of the rational design, synthesis, and biological evaluation of novel quinazolin-4-one-based hydroxamic acids as potent and selective dual PI3K/HDAC inhibitors.
Design Strategy: A Hybrid Approach Leveraging Known Pharmacophores
The rational design of these dual inhibitors is a prime example of a molecular hybridization strategy. It involves integrating the key pharmacophoric features of a known PI3K inhibitor with those of an HDAC inhibitor into a single molecule.
A successful approach, as demonstrated by Thakur et al., involves using the core structure of Idelalisib , a selective PI3Kδ inhibitor, as the "cap" group of an HDAC inhibitor.[5][7] The general structure of an HDAC inhibitor consists of a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain. In this case, a hydroxamic acid moiety serves as the potent ZBG.
The design process begins by analyzing the crystal structures of the target enzymes with their respective inhibitors:
-
PI3Kδ bound to Idelalisib (PDB: 4XE0): The purine moiety of Idelalisib binds to the hinge region of the enzyme, while the quinazolinone core extends into a key pocket.[5]
-
HDAC2 bound to Vorinostat (PDB: 4LXZ): The hydroxamic acid group of Vorinostat chelates the active site zinc ion.[5]
By overlaying these structures, a hybrid molecule can be designed. The quinazolinone core of the PI3K inhibitor is modified to incorporate a linker that connects to the hydroxamic acid ZBG of the HDAC inhibitor. The length and composition of this linker are critical for achieving optimal dual-target potency and can be systematically varied to fine-tune the inhibitor's activity.[5][8]
Caption: Rational design of dual PI3K/HDAC inhibitors.
Synthetic Protocol: A Step-by-Step Guide
The synthesis of quinazolin-4-one-based dual PI3K/HDAC inhibitors can be accomplished through a multi-step process. The following protocol is a representative example based on published literature for the synthesis of a lead compound, 48c , as described by Thakur et al.[5]
Note: All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and reagents should be used where specified.
Workflow for Synthesis
Caption: General synthetic workflow for quinazolinone inhibitors.
Detailed Experimental Protocol
Step 1: Synthesis of the Amino-Substituted Quinazolinone Core
-
Reaction Setup: To an oven-dried flask, add 5-bromo-2-(ethylthio)quinazolin-4(3H)-one (1.0 eq), the desired amino ester (e.g., methyl 6-aminohexanoate, 1.2 eq), XantPhos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Solvent and Base: Add anhydrous 1,4-dioxane and Cs₂CO₃ (2.0 eq).
-
Degassing: Purge the reaction mixture with argon for 15-20 minutes.
-
Reaction: Heat the mixture at 100-110 °C for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Attachment of the Purine Moiety
-
Oxidation: Dissolve the product from Step 1 in dichloromethane (DCM). Add m-CPBA (2.5 eq) portion-wise at 0 °C. Stir for 2-4 hours, allowing the reaction to warm to room temperature.
-
Workup: Quench the reaction with aqueous Na₂S₂O₃ and NaHCO₃. Separate the organic layer, dry, and concentrate.
-
SNAr Reaction: Dissolve the resulting sulfone in a suitable solvent like DMSO. Add 9H-purin-6-amine (1.5 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).
-
Reaction: Heat the mixture at 120 °C for 4-6 hours.
-
Purification: After cooling, purify the product by column chromatography or preparative HPLC.
Step 3 & 4: Formation of the Protected Hydroxamic Acid
-
Ester Hydrolysis: Dissolve the ester from Step 2 in a mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete.
-
Acidification: Acidify the mixture to pH 3-4 with 1N HCl and extract with ethyl acetate. Dry and concentrate to obtain the carboxylic acid.
-
Amide Coupling: Dissolve the carboxylic acid in anhydrous DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq).
-
Reaction: Stir at room temperature for 12-16 hours.
-
Workup: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify by column chromatography.
Step 5: Final Deprotection to Yield the Hydroxamic Acid
-
Deprotection: Dissolve the protected hydroxamic acid from Step 4 in a mixture of DCM and methanol.
-
Acid Treatment: Add 4N HCl in dioxane and stir at room temperature for 1-2 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. The final product can be purified by preparative HPLC to yield the target dual inhibitor.
Biological Evaluation: Protocols and Data Interpretation
Enzyme Inhibition Assays
-
Objective: To determine the in vitro potency of the synthesized compounds against PI3K and HDAC isoforms.
-
Protocol Outline (PI3K Assay):
-
PI3K enzyme activity is typically measured using a kinase assay format, such as the PI3K HTRF™ Assay.
-
Serially dilute the test compounds in DMSO.
-
Add the PI3K enzyme (e.g., PI3Kδ), the substrate (PIP2), and ATP to a microplate well.
-
Incubate to allow the kinase reaction to proceed.
-
Add a detection reagent that specifically recognizes the product (PIP3).
-
Read the signal (e.g., fluorescence resonance energy transfer) on a plate reader.
-
Calculate IC₅₀ values by plotting the percent inhibition against the compound concentration.
-
-
Protocol Outline (HDAC Assay):
-
HDAC enzyme activity is measured using a fluorogenic assay.
-
A substrate containing an acetylated lysine residue is incubated with the HDAC enzyme (e.g., HDAC6) and the test compound.
-
Deacetylation by the enzyme makes the substrate susceptible to cleavage by a developer solution.
-
Cleavage releases a fluorophore, and the fluorescence is measured.
-
Calculate IC₅₀ values from the dose-response curve.
-
Table 1: Representative Enzyme Inhibitory Activity
| Compound | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| 48c | < 10 | < 10 | > 1000 | < 10 |
| Idelalisib | 1.1 | 23 | > 10000 | > 10000 |
| SAHA (Vorinostat) | > 10000 | > 10000 | 1.9 | 12 |
| CUDC-907 | 5.5 | 45 | 1.7 | 10 |
Data adapted from Thakur et al. (2020) for illustrative purposes.[5]
Interpretation: The lead compound 48c demonstrates high potency against PI3Kδ and HDAC6, with significant selectivity over the HDAC1 isoform.[5] This isoform selectivity is a desirable trait to minimize potential toxicities associated with pan-HDAC inhibition.[5]
Cellular Assays
-
Anti-proliferative Activity:
-
Protocol: Seed cancer cell lines (e.g., MV4-11 for AML, SU-DHL-6 for NHL) in 96-well plates.[9] Treat with a serial dilution of the test compounds for 72 hours. Cell viability is assessed using assays like CellTiter-Glo® or MTT.
-
Interpretation: Potent dual inhibitors are expected to show significant growth inhibition in cancer cell lines, particularly those known to be dependent on the PI3K pathway.[9] The lead compound 48c was found to induce necrosis in several AML cell lines while showing no cytotoxicity against normal cells.[2]
-
-
Target Engagement (Cellular Thermal Shift Assay - CETSA):
-
Protocol: This assay confirms that the compound binds to its intended targets within the cell.[2][3]
-
Treat intact cells with the compound.
-
Heat the cell lysates to various temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein (e.g., PI3Kδ and HDAC6) remaining at each temperature by Western blot.
-
-
Western Blot Analysis:
-
Protocol: Treat cells with the inhibitor for a specified time. Lyse the cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against key pathway proteins.
-
Interpretation: Successful dual inhibition should lead to a simultaneous decrease in the phosphorylation of AKT (a downstream marker of PI3K activity) and an increase in the acetylation of α-tubulin or histone H3 (markers of HDAC inhibition).[1][9]
-
PI3K/HDAC Signaling Crosstalk
Caption: Dual inhibition of PI3K and HDAC pathways.
Conclusion and Future Directions
The quinazolinone scaffold provides a robust framework for the rational design of potent and selective dual PI3K/HDAC inhibitors. The synthetic route is modular, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[5] The biological evaluation protocols outlined here provide a clear path to characterizing these novel compounds, from initial enzyme inhibition to cellular target engagement and downstream pathway modulation.
Future work in this area will likely focus on further refining isoform selectivity, particularly for PI3Kα/δ and HDAC6/8, to create compounds with superior efficacy and safety profiles. In vivo studies in relevant xenograft models are a critical next step to validate the therapeutic potential of these promising dual inhibitors for the treatment of hematological malignancies and potentially solid tumors.[4][9][10]
References
- Thakur, A. P., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(8), 4256–4292. [Link]
- Thakur, A. P., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed, 63(8), 4256–4292. [Link]
- Thakur, A. P., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolin-4-one Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- Li, Y., et al. (2022). Bioevaluation of a dual PI3K/HDAC inhibitor for the treatment of diffuse large B-cell lymphoma. Bioorganic & Medicinal Chemistry Letters, 71, 128825. [Link]
- Thakur, A. P., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- Thakur, A. P., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- Zu, Y., et al. (2025). Design, synthesis, and biological evaluation of novel PI3Kδ/HDAC6 dual inhibitors for the treatment of non-Hodgkin's lymphoma. European Journal of Medicinal Chemistry, 296, 117852. [Link]
- Zhang, Y., et al. (2021). A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo. Frontiers in Oncology, 11, 684813. [Link]
- Shaik, S. P., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2294. [Link]
- Wang, Y., et al. (2022). Identification of PI3K/HDAC Dual-targeted inhibitors with subtype selectivity as potential therapeutic agents against solid Tumors: Building HDAC6 potency in a Quinazolinone-based PI3Kδ-selective template. Bioorganic & Medicinal Chemistry, 70, 117028. [Link]
- New, J. S., et al. (2018). Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer. Oncotarget, 9(4), 4828–4841. [Link]
- Liu, J., et al. (2021). Enhanced PI3K/Akt/mTOR signaling pathway and HDAC2 expression in keloids and the inhibitory effect of CUDC-907.
- Khan, H. Y., et al. (2020). Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach. Cells, 9(11), 2419. [Link]
- Rahmani, M., et al. (2014). PI3K/mTOR INHIBITION MARKEDLY POTENTIATES HDAC INHIBITOR ACTIVITY IN NHL CELLS THROUGH BIM- and MCL-1-DEPENDENT MECHANISMS IN VITRO AND IN VIVO. Clinical Cancer Research, 20(18), 4849–4860. [Link]
- Wang, Y., et al. (2022). Identification of PI3K/HDAC Dual-targeted Inhibitors with Subtype Selectivity as Potential Therapeutic Agents against Solid Tumors: Building HDAC6 Potency in a Quinazolinone-based PI3Kδ-selective Template.
- Sun, K., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances, 7(84), 53613-53620. [Link]
- Shaik, S. P., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed, 27(7), 2294. [Link]
Sources
- 1. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]
- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioevaluation of a dual PI3K/HDAC inhibitor for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents | MDPI [mdpi.com]
- 9. Design, synthesis, and biological evaluation of novel PI3Kδ/HDAC6 dual inhibitors for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of PI3K/HDAC Dual-targeted inhibitors with subtype selectivity as potential therapeutic agents against solid Tumors: Building HDAC6 potency in a Quinazolinone-based PI3Kδ-selective template - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 4-Bromoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Bromoquinazolines and Molecular Docking in Modern Drug Discovery
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-bromoquinazolines have garnered significant attention as versatile intermediates in the synthesis of potent enzyme inhibitors, particularly targeting kinases involved in cancer signaling pathways.[1][2][3][4] The strategic placement of the bromine atom at the 4-position provides a reactive handle for introducing various functionalities, enabling the exploration of a vast chemical space to optimize ligand-protein interactions.
Key protein targets for these derivatives include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical mediators of tumor growth, proliferation, and angiogenesis.[1][5][6] Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][7] Vandetanib, an approved anticancer drug, features the quinazoline core and functions as a dual inhibitor of both EGFR and VEGFR-2.[1]
Molecular docking is an indispensable computational tool in the rational design of such inhibitors.[8][9][10] It predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the intricate network of interactions that stabilize the complex.[11][12][13] This in silico approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological evaluation, thereby reducing costs and time.[8][10]
These application notes provide a detailed protocol for conducting molecular docking studies of 4-bromoquinazoline derivatives against relevant kinase targets. The focus is on establishing a robust and validated workflow, from target and ligand preparation to the analysis and interpretation of docking results.
Core Principles and Methodological Considerations
A successful molecular docking study hinges on meticulous preparation of both the protein receptor and the small molecule ligand.[14][15][16] The goal is to create a computationally tractable model that accurately reflects the physiological conditions of the binding event.
Protein Preparation: The starting point is typically a high-resolution crystal structure from the Protein Data Bank (PDB).[17] This static snapshot, however, requires several preparatory steps:
-
Removal of Non-essential Molecules: Water molecules, co-solvents, and co-crystallized ligands not relevant to the binding site of interest are generally removed.[18][19]
-
Addition of Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms, which are crucial for defining the correct hydrogen bonding networks.[20]
-
Charge Assignment: Assigning appropriate partial charges to each atom is essential for calculating electrostatic interactions.[18][20]
Ligand Preparation: The this compound derivatives must also be prepared for docking:
-
3D Structure Generation: Two-dimensional chemical structures are converted into three-dimensional conformations.
-
Energy Minimization: The ligand's geometry is optimized to find a low-energy, stable conformation.[17]
-
Defining Rotatable Bonds: The flexibility of the ligand is accounted for by defining its rotatable bonds.[20]
Detailed Step-by-Step Protocol
This protocol outlines a general workflow for docking this compound derivatives using widely accepted software. While specific commands may vary between software packages like AutoDock, Glide, or GOLD, the underlying principles remain consistent.[8]
1. Materials and Software:
-
Molecular Visualization and Preparation Software: UCSF Chimera or ChimeraX[18], PyMOL, Discovery Studio[11][12], Maestro.[21]
-
Molecular Docking Software: AutoDock Vina[22], Schrödinger's Glide[8][21], GOLD.[8]
-
Protein Data Bank (PDB) Access: For retrieving protein crystal structures.
-
Ligand Structure Database or Drawing Software: PubChem, ZINC[18], ChemDraw.
2. Protein Preparation Workflow:
-
Obtain Protein Structure: Download the crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17[19][23]; VEGFR-2, PDB ID: 4ASE[24]) from the PDB.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool. Remove water molecules and any co-crystallized ligands or ions that are not part of the active site.[19]
-
Add Hydrogens and Assign Charges: Use the software's tools to add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges in AutoDockTools).
-
Define the Binding Site (Grid Box Generation): A grid box is defined to encompass the active site of the protein, specifying the search space for the docking algorithm.[17] The dimensions of the grid should be sufficient to allow the ligand to rotate and translate freely.
3. Ligand Preparation Workflow:
-
Sketch or Obtain Ligand Structure: Draw the 2D structure of the this compound derivative or retrieve it from a database.
-
Convert to 3D and Optimize: Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable structure.[17]
-
Assign Charges and Define Torsion: Assign partial charges to the ligand atoms and define the rotatable bonds to allow for conformational flexibility during docking.
4. Molecular Docking Simulation:
-
Configure Docking Parameters: Set the parameters for the docking algorithm, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the Docking Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site, scoring each pose based on its predicted binding affinity.[9]
5. Analysis of Docking Results:
-
Examine Binding Energies: The primary output is a ranked list of docked poses with their corresponding binding energies (or docking scores).[11][12][25] More negative binding energies generally indicate a more favorable interaction.[11][12]
-
Visualize Binding Poses: Use visualization software to inspect the top-ranked poses. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[13][26][27]
-
Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the docked pose can be compared to the experimental binding mode by calculating the RMSD. An RMSD value of less than 2.0 Å is generally considered a successful docking prediction.[28]
Data Presentation and Interpretation
Quantitative results from molecular docking studies are best presented in a tabular format for clear comparison.
Table 1: Example Docking Results for this compound Derivatives against EGFR
| Compound ID | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues |
| Derivative 1 | -8.5 | 2 | Met793, Thr790 |
| Derivative 2 | -9.2 | 3 | Met793, Thr790, Asp855 |
| Derivative 3 | -7.8 | 1 | Met793 |
| Erlotinib (Control) | -8.9 | 2 | Met793, Thr790 |
Note: This data is illustrative. Actual values will be generated by the docking software.
The binding energy provides a quantitative estimate of binding affinity. However, a thorough analysis of the specific interactions is crucial for understanding the structure-activity relationship (SAR). For example, the formation of hydrogen bonds with key residues in the hinge region of the kinase (e.g., Met793 in EGFR) is often critical for inhibitory activity.[2][29]
Validation of Docking Protocols
The reliability of molecular docking results should be validated to ensure the chosen protocol is appropriate for the system under study.[30][31]
Redocking: A common validation method is to extract the co-crystallized ligand from the protein structure and then dock it back into the active site.[28] The protocol is considered valid if the docking program can reproduce the experimentally observed binding mode with a low RMSD.[28]
Use of Known Inhibitors: Docking a known inhibitor with a measured biological activity (e.g., IC50) alongside the novel compounds provides a benchmark for comparison.[28]
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex processes in molecular docking and the biological context of the target.
Caption: General workflow for a molecular docking study.
Caption: Simplified EGFR signaling pathway and inhibition.
Conclusion
Molecular docking is a powerful hypothesis-generating tool that provides valuable insights into the potential binding of this compound derivatives to kinase targets. By following a systematic and validated protocol, researchers can effectively screen virtual libraries, understand structure-activity relationships, and guide the design of more potent and selective inhibitors. The integration of computational and experimental approaches is paramount in accelerating the journey from a chemical scaffold to a viable drug candidate.
References
- How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube; 2025.
- Molecular Docking Software and Tools. Creative Proteomics.
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube; 2025.
- Docking Software for Drug Development. Labinsights; 2023.
- How to validate the molecular docking results ? ResearchGate; 2022.
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube; 2020.
- Tutorial: Prepping Molecules. UCSF DOCK; 2025.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health.
- Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube; 2021.
- How can I validate docking result without a co-crystallized ligand?
- How I can analyze and present docking results? Matter Modeling Stack Exchange; 2020.
- Proteins and ligand preparation for docking. (a) Structure of a model... ResearchGate.
- Ligand and protein preparation: Significance and symbolism. 2025.
- Session 4: Introduction to in silico docking.
- Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
- Preparing the protein and ligand for docking.
- SynthesIs, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. AVESİS; 2025.
- A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico.
- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). MDPI.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. 2024.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health.
- DOCKING. Center for Computational Structural Biology; 2024.
- Validation of docking performance in context of a structural water molecule-using model system. DiVA portal; 2009.
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science; 2023.
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design.
- Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. PubMed.
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. National Institutes of Health.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.
- Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide. Benchchem.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health; 2024.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. 2021.
- A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives with Target Proteins. Benchchem.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. 2023.
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. 2023.
- Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. National Institutes of Health; 2023.
- Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed; 2012.
- (PDF) Molecular Docking Studies, Analgesic and Anti-inflammatory Screening of Some Novel Quinazolin-4-one Derivatives. ResearchGate; 2021.
Sources
- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]
- 7. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. labinsights.nl [labinsights.nl]
- 10. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Ligand and protein preparation: Significance and symbolism [wisdomlib.org]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. schrodinger.com [schrodinger.com]
- 22. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 23. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
4-Bromoquinazoline Synthesis: A Technical Support Guide for Yield Optimization
Welcome to the Technical Support Center for 4-Bromoquinazoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chemical intermediate. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Overview of Synthetic Strategy
The most prevalent and reliable method for synthesizing this compound involves the conversion of its precursor, quinazolin-4(3H)-one, also known as 4-hydroxyquinazoline. This precursor exists in a tautomeric equilibrium between the keto (amide) and enol (hydroxy) forms, with the keto form being predominant.[1] The synthesis hinges on the activation of the hydroxyl group of the minor enol tautomer, converting it into a good leaving group, which is subsequently displaced by a bromide ion.
This is typically achieved using phosphorus-based brominating agents such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). The choice of reagent and reaction conditions is paramount for achieving high yields and minimizing impurity formation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Low Yield & Incomplete Reactions
Question 1: My overall yield is consistently low (<50%). What are the most common culprits?
Answer: Low yields can typically be traced back to one of three areas: reagent quality, reaction conditions, or incomplete conversion.
-
Reagent Purity: The primary starting material, quinazolin-4(3H)-one, must be pure and completely dry. Moisture is highly detrimental as it will consume the brominating agent. Similarly, the brominating agent (e.g., POBr₃) should be of high purity and handled under anhydrous conditions.
-
Reaction Temperature & Time: This conversion often requires high temperatures (typically >120°C) to proceed at a reasonable rate.[2] If the temperature is too low, the reaction may stall. Conversely, if it is too high or maintained for too long, product degradation can occur. Optimization is key; monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Insufficient Brominating Agent: An inadequate amount of the brominating agent will lead to incomplete conversion of the starting material. A molar excess of the brominating agent is typically required.
Question 2: My TLC analysis shows a significant amount of starting material (quinazolin-4(3H)-one) remaining even after prolonged reaction time. How can I drive the reaction to completion?
Answer: This is a classic sign of insufficient reaction activation or potency.
-
Increase Molar Excess of Brominating Agent: The reaction stoichiometry is critical. The phosphorus-based reagent is consumed by any trace moisture and is necessary to activate the substrate. Increase the equivalents of your brominating agent (e.g., from 3 eq. to 5 eq. of POBr₃) and observe the effect.
-
Increase Reaction Temperature: The conversion of the C=O bond in the quinazolinone to the C-Br bond has a significant activation energy barrier. Gradually increase the reaction temperature in 10°C increments (e.g., from 120°C to 130°C, then 140°C) while carefully monitoring for any signs of decomposition (darkening of the reaction mixture).
-
Consider a Co-solvent or Additive: In some cases, using a high-boiling-point solvent like N,N-Dimethylformamide (DMF) or acetonitrile can improve the solubility of the starting material and facilitate the reaction.[3] Some protocols also report the use of a phase-transfer catalyst in biphasic systems, though this is less common for this specific transformation.
Category 2: Impurity Formation and Side Reactions
Question 3: My crude product contains multiple spots on the TLC, and the final product is difficult to purify. What are the likely side products?
Answer: The most common impurities are unreacted starting material, hydrolyzed product, and poly-brominated species.
-
Unreacted Quinazolin-4(3H)-one: As discussed above, this results from incomplete reaction.
-
Hydrolysis: this compound is susceptible to hydrolysis, especially during aqueous workup, which converts it back to quinazolin-4(3H)-one. The workup procedure must be performed quickly and, if possible, under cold conditions.
-
Poly-bromination: While bromination at the 4-position is the primary goal, further bromination on the benzene ring can occur under harsh conditions or with a large excess of the brominating agent.[4]
-
Solvent-Related Impurities: If using a reactive solvent like DMF at high temperatures, side reactions can lead to formylation or other byproducts.
Question 4: The reaction mixture turns dark brown or black, resulting in a tarry crude product. What causes this decomposition and how can it be prevented?
Answer: Severe darkening is a clear indication of product or reagent decomposition. This is almost always caused by excessive heat. While high temperatures are necessary, there is a threshold beyond which the quinazoline core or the brominating agent itself begins to degrade, leading to complex polymeric materials.
Mitigation Strategy:
-
Precise Temperature Control: Use an oil bath and a contact thermometer for accurate temperature regulation. Avoid "hot spots" that can occur with heating mantles.
-
Optimize Reaction Time: Do not leave the reaction heating longer than necessary. Monitor by TLC, and once the starting material is consumed, proceed immediately to the workup. A typical reaction time is between 2-6 hours.[5]
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to decomposition at high temperatures.
Category 3: Product Isolation and Purification
Question 5: How can I prevent my product from hydrolyzing back to the starting material during the aqueous workup?
Answer: This is a critical step that significantly impacts yield. The C-Br bond at the 4-position is activated towards nucleophilic substitution.
-
Use Ice-Cold Quench: Pour the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring. This rapidly cools the reaction and dilutes the reagents.
-
Neutralize Carefully: After the initial quench, the mixture will be highly acidic. Neutralize it slowly with a cold, dilute base solution (e.g., NaHCO₃ or dilute NaOH/NH₄OH) while keeping the temperature below 10°C. This precipitates the crude product.
-
Minimize Contact Time: Do not let the product sit in the aqueous solution for an extended period. Filter the precipitated solid as soon as the neutralization is complete. Wash the solid with cold water and dry it immediately under vacuum.
Question 6: What is the most effective method for purifying the crude this compound?
Answer: The choice between recrystallization and column chromatography depends on the impurity profile.
-
Recrystallization: This is the preferred method if the main impurity is unreacted starting material. Solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are commonly effective. The higher polarity of the starting material (due to the N-H and C=O bonds) often keeps it in the mother liquor.
-
Silica Gel Chromatography: If multiple byproducts are present, column chromatography is necessary. A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity is typically effective for separating the less polar this compound product from the more polar impurities.[6]
Data Summary: Impact of Reaction Parameters
The following table summarizes key parameters and their expected impact on the synthesis.
| Parameter | Common Options | Effect on Yield & Purity | Key Considerations |
| Brominating Agent | POBr₃, PBr₃, NBS | High Impact: Determines reactivity and reaction conditions. POBr₃ is generally robust. NBS is used for different mechanisms, often radical bromination.[4] | POBr₃ and PBr₃ are highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE. |
| Solvent | Solvent-free (neat), Acetonitrile, Toluene, DMF | Medium Impact: Can affect solubility and reaction temperature. Neat conditions are common. Polar aprotic solvents may improve outcomes for stubborn reactions.[7] | Ensure the solvent is anhydrous. High-boiling solvents like DMF can be difficult to remove. |
| Temperature | 120 - 150 °C | High Impact: Too low leads to incomplete reaction; too high causes decomposition. Optimal temperature is critical for high yield.[5] | Requires precise monitoring and control. |
| Reaction Time | 2 - 8 hours | Medium Impact: Must be optimized via TLC monitoring. Prolonged heating increases the risk of side products and decomposition.[8] | Reaction is typically complete when the starting material spot disappears on TLC. |
| Molar Ratio | 2 - 5 equivalents of brominating agent | High Impact: A sufficient excess is required to drive the reaction to completion and account for any moisture. | A large excess can promote poly-bromination. Start with ~3 equivalents and optimize. |
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound from quinazolin-4(3H)-one.
Reagents & Materials:
-
Quinazolin-4(3H)-one (1.0 eq)
-
Phosphorus oxybromide (POBr₃) (3.0 - 4.0 eq)
-
Crushed Ice / Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a calcium chloride or silica gel drying tube to the top of the condenser.
-
Reagent Addition: To the flask, add quinazolin-4(3H)-one (e.g., 5.0 g, 34.2 mmol). Carefully add phosphorus oxybromide (e.g., 29.4 g, 102.6 mmol, 3.0 eq). Caution: POBr₃ is corrosive and reacts violently with water. Wear appropriate PPE.
-
Reaction: Heat the mixture with stirring in an oil bath to 130-135°C. The mixture will become a molten slurry. Maintain this temperature for 3-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the spot corresponding to the starting material (higher polarity) is no longer visible.
-
Workup - Quenching: Allow the reaction mixture to cool to approximately 60-70°C. In a separate large beaker (1 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture onto the ice with vigorous stirring. A solid precipitate will form.
-
Workup - Neutralization: Slowly add saturated NaHCO₃ solution to the beaker until the pH is neutral (pH ~7-8). Continue to stir in an ice bath during this process.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the crude product under vacuum to remove as much water as possible.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield pure this compound as a crystalline solid.
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the key steps in the conversion of quinazolin-4(3H)-one to this compound using POBr₃.
Caption: Key mechanistic steps in this compound synthesis.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common synthesis issues.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
- Ismatov, D. M., et al. (n.d.). Selective Bromination of Tricyclic Quinazolones. World Wide Journal of Multidisciplinary Research and Development.
- Nayak, S. K., et al. (2012). 3-(4-Bromophenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o741.
- Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 69-76.
- Fathalla, W., et al. (2018). Isomeric forms of 4-hydroxyquinazoline (4-HQZ). ResearchGate.
- Gholamzadeh, Z., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638.
- Musiol, R., & Sajewicz, M. (2010). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 2(4), 63-69.
- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwjmrd.com [wwjmrd.com]
- 5. journalirjpac.com [journalirjpac.com]
- 6. 3-(4-Bromophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: 4-Bromoquinazoline Reactions
Welcome to the technical support center for 4-bromoquinazoline chemistry. As a pivotal scaffold in medicinal chemistry and materials science, this compound is a versatile building block for creating diverse molecular architectures, particularly through cross-coupling and nucleophilic substitution reactions.[1][2][3] However, its reactivity profile also presents unique challenges, often leading to the formation of specific and sometimes persistent side-products.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the mechanistic origins of these side-products and provide field-proven troubleshooting strategies and detailed protocols to help you optimize your reactions for higher yields and purity.
FAQ 1: Hydrolysis and Quinazolin-4-one Formation
Question: I am attempting a Suzuki coupling with this compound, but I'm consistently isolating quinazolin-4-one as a major byproduct. What is causing this, and how can I prevent it?
Answer:
This is a very common issue stemming from the inherent electrophilicity of the C4 position on the quinazoline ring. The two nitrogen atoms withdraw electron density, making the carbon atom bonded to the bromine highly susceptible to nucleophilic attack.[4][5][6] In the presence of trace amounts of water or hydroxide ions, a nucleophilic aromatic substitution (SNAr) reaction occurs, leading to the formation of the highly stable quinazolin-4-one tautomer.
Causality: The Hydrolysis Mechanism
The reaction proceeds via an addition-elimination mechanism. A water molecule or hydroxide ion attacks the C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex.[4] Subsequent elimination of hydrogen bromide (HBr) and tautomerization yields the thermodynamically favored quinazolin-4-one.
Caption: Mechanism of this compound hydrolysis.
Troubleshooting and Prevention:
The key to preventing this side reaction is the rigorous exclusion of water from your reaction system.
-
Solvent and Reagent Purity: Ensure all solvents are anhydrous. Use freshly distilled solvents or those from a solvent purification system. Reagents, especially hygroscopic bases like potassium carbonate (K₂CO₃), should be freshly dried under vacuum at high temperature before use.
-
Choice of Base: Avoid strong hydroxide bases (e.g., NaOH, KOH, LiOH) if possible, as they directly provide the nucleophile (OH⁻). In palladium-catalyzed reactions, bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or organic bases (e.g., DIPEA, DBU) are often superior choices.[7]
-
Inert Atmosphere: Always run your reactions under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel. See Protocol 1 for proper reaction setup.
-
Reaction Temperature: In some cases, high temperatures can accelerate hydrolysis. If feasible for your primary reaction, attempt to run it at the lowest effective temperature.
FAQ 2: Reductive Dehalogenation
Question: In my Buchwald-Hartwig amination, I'm observing a significant peak in my LC-MS corresponding to quinazoline (M-Br+H). Why am I losing the bromine atom, and how can I suppress this side reaction?
Answer:
The formation of quinazoline is due to a side reaction called reductive dehalogenation (or hydrodehalogenation). This is a well-known competing pathway in many palladium-catalyzed cross-coupling reactions.[8][9][10] It occurs when the organopalladium intermediate in the catalytic cycle reacts with a hydride source before it can proceed with the desired coupling step.
Causality: The Dehalogenation Pathway in Pd Catalysis
After the initial oxidative addition of this compound to the Pd(0) catalyst, a Pd(II) intermediate is formed. If a source of hydride (H⁻) is present, it can displace the bromide on the palladium center. A subsequent reductive elimination step then releases the debrominated product (quinazoline) and regenerates the Pd(0) catalyst.
Potential Hydride Sources:
-
Solvents: Alcohols (e.g., isopropanol, ethanol) can act as hydride donors.
-
Bases: Formate salts or the amine substrate itself can sometimes serve as a hydride source.
-
Water: Can react with other components to generate hydride species.
-
Ligand Degradation: Phosphine ligands can sometimes degrade to generate species that facilitate this pathway.
Caption: Competing pathways in Pd-catalyzed reactions.
Troubleshooting and Prevention:
Minimizing dehalogenation involves optimizing conditions to favor the productive catalytic cycle over the undesired hydride pathway.
-
Ligand Selection: The choice of phosphine ligand is critical. For Buchwald-Hartwig aminations, bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) often accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[11]
-
Solvent Choice: Use aprotic solvents that are poor hydride donors, such as toluene, dioxane, or DMF. Avoid alcoholic solvents unless they are a required component of the reaction.
-
Base Selection: Use a non-coordinating, non-hydride-donating base. Sodium tert-butoxide (NaOtBu) is common for Buchwald-Hartwig reactions, but ensure it is high purity.[12] For Suzuki reactions, K₂CO₃ or K₃PO₄ are generally safe choices.
-
Reagent Purity: Ensure the amine or boronic acid coupling partner is pure. Impurities can sometimes act as catalyst poisons or hydride sources.
-
Degassing: Rigorously degas the reaction mixture to remove oxygen, which can degrade catalysts and ligands, potentially leading to side reactions. See Protocol 2 for degassing methods.
FAQ 3: Homocoupling Side-Products
Question: During a Suzuki reaction, I've noticed a significant impurity with a mass corresponding to a biquinazoline. What causes this homocoupling, and what are the best ways to avoid it?
Answer:
The formation of a biquinazoline dimer is the result of a homocoupling reaction, where two molecules of this compound couple with each other. This is a common side reaction in many cross-coupling methodologies, including Suzuki and Ullmann-type reactions.[13]
Causality: The Homocoupling Mechanism
Homocoupling can arise through several mechanisms, often dependent on the specific reaction conditions:
-
In Suzuki Reactions: It can be promoted if the transmetalation step (transfer of the organic group from boron to palladium) is slow. This allows for a competing reaction where a second molecule of this compound reacts with the organopalladium intermediate. It can also occur if the boronic acid itself undergoes homocoupling before cross-coupling.[14]
-
Redox-Mediated: Unwanted redox processes, sometimes initiated by impurities or oxygen, can lead to the formation of organometallic species that readily dimerize.
Troubleshooting and Prevention:
-
Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid or other coupling partner. This increases the probability of the desired cross-coupling reaction occurring over homocoupling.
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to homocoupling than others. Screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands can identify a system that favors the cross-coupling pathway.
-
Temperature Management: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of homocoupling relative to the desired reaction.
-
Base and Solvent Effects: The choice of base and solvent can influence the rate of transmetalation. Ensure the chosen base is optimal for the specific boronic acid being used to facilitate a rapid transmetalation step.[14]
| Observed Side-Product | Probable Cause(s) | Recommended Actions | Key Parameters to Optimize |
| Quinazolin-4-one | Presence of water/hydroxide | Rigorously dry all solvents and reagents; use an inert atmosphere. | Solvent purity, choice of base |
| Quinazoline | Reductive dehalogenation via hydride source | Use aprotic solvents; select bulky, electron-rich ligands; ensure pure reagents. | Ligand, solvent, base |
| Biquinazoline Dimer | Slow transmetalation or competing coupling | Use a slight excess of the coupling partner; screen catalysts; lower temperature. | Stoichiometry, catalyst system, temperature |
Protocols for Mitigation
Protocol 1: Setup for Anhydrous, Inert Atmosphere Reactions
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus (e.g., round-bottom flask with condenser) while still hot and immediately place it under vacuum, then backfill with an inert gas (Nitrogen or Argon). Repeat the vacuum/backfill cycle three times. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add solid reagents (e.g., this compound, base, catalyst) under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvents via a cannula or a dry syringe.
-
Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
Protocol 2: Degassing the Reaction Mixture
Effective removal of dissolved oxygen is crucial for the stability and efficiency of many palladium catalysts.
Method A: Freeze-Pump-Thaw (Most Effective)
-
Assemble the reaction mixture in a flask equipped with a stopcock.
-
Freeze the mixture by placing the flask in a liquid nitrogen bath until completely solid.
-
Open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the mixture to thaw completely. You may see gas bubbles evolve from the liquid.
-
Repeat steps 2-4 for a total of three cycles.
-
After the final cycle, backfill the flask with inert gas.
Method B: Sparging with Inert Gas (Simpler)
-
Insert a long needle or tube connected to an inert gas line into the reaction solvent, ensuring the tip is below the liquid surface.
-
Bubble the inert gas (e.g., Argon) through the liquid at a moderate rate for 15-30 minutes.
-
Remove the needle while maintaining a positive flow of inert gas over the headspace of the flask.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Synthesis of 4-aminoquinazoline structure derivatives 1–8. - ResearchGate. [URL: https://www.researchgate.
- The proposed mechanism for the synthesis of 4-aminoquinazolines in the... - ResearchGate. [URL: https://www.researchgate.net/figure/The-proposed-mechanism-for-the-synthesis-of-4-aminoquinazolines-in-the-presence-of-FeCl3_fig3_365311029]
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ResearchGate. [URL: https://www.researchgate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/1]
- Dehalogenation - Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Aryl_Halides_and_Phenols/24.
- Synthesis of 4-aminoquinazoline derivatives. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-cross-coupling-of-4a-f-h-with-arylboronic-acids-Reagents-and-conditions-i_fig4_287178330]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- The Buchwald-Hartwig Amination Reaction - YouTube. [URL: https://www.youtube.
- Nucleophilic Aromatic Substitution - Chemistry Steps. [URL: https://www.chemistrysteps.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6636]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/376481744_Regioselective_Nucleophilic_Aromatic_Substitution_Theoretical_and_Experimental_Insights_into_4-Aminoquinazoline_Synthesis_as_a_Privileged_Structure_in_Medicinal_Chemistry]
- (a) Conditions for the homocoupling of 4-bromo-1,2,3-triazoles using... - ResearchGate. [URL: https://www.researchgate.net/figure/a-Conditions-for-the-homocoupling-of-4-bromo-123-triazoles-using-Suzuki-Miyaura_fig2_330689849]
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-of-4-bromoanisole-with-phenylboronic-acid-in-the-presence_tbl3_327787343]
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/79165/what-are-the-byproducts-in-a-suzuki-reaction]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://www.yonedaresearch.com/suzuki-miyaura-practical-guide]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Dehalogenation - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Polar Quinazoline Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar quinazoline derivatives. As a class of compounds pivotal in medicinal chemistry, their inherent polarity and basicity often complicate standard purification workflows. This guide provides expert-driven FAQs, troubleshooting protocols, and in-depth explanations to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: Why do my polar quinazoline derivatives show poor retention and peak shape on standard C18 reversed-phase (RP) columns?
This is the most common issue researchers face. The problem is rooted in two key principles:
-
Low Hydrophobicity: Polar molecules have a low affinity for the non-polar C18 stationary phase. They spend more time in the polar mobile phase (typically water/acetonitrile or water/methanol), leading to them eluting very early, often near the solvent front with minimal retention.
-
Secondary Interactions: Quinazolines contain basic nitrogen atoms. At acidic or neutral pH, these nitrogens can become protonated. These positively charged sites can interact ionically with residual, deprotonated silanols (Si-O⁻) on the surface of standard silica-based C18 columns. This leads to significant peak tailing and poor resolution.
A typical C18 column relies on hydrophobic interactions for retention. When your analyte is highly polar, there is insufficient interaction to achieve separation from other polar impurities or the solvent front.
Q2: What are the recommended primary purification strategies for these compounds?
For polar quinazolines, you must move beyond standard RP-HPLC. The three most effective techniques are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best starting point. HILIC uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (water). Water acts as the strong, eluting solvent. This provides excellent retention for polar compounds that are unretained in reversed-phase.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol. It is an orthogonal technique to both RP and HILIC and is particularly effective for separating polar, basic compounds with high throughput and lower solvent consumption.
-
Ion-Exchange Chromatography (IEX): Since quinazolines are often basic, cation-exchange chromatography can be a powerful tool. This technique separates molecules based on their charge, offering a completely different selectivity compared to RP or HILIC.
Q3: My compound seems to be degrading during purification. What are the likely causes and solutions?
Degradation is often related to the pH of the mobile phase or prolonged exposure to certain solvents.
-
pH Instability: Quinazoline rings can be susceptible to hydrolysis under strongly acidic or basic conditions. When using additives like formic acid (FA) or trifluoroacetic acid (TFA), which are common for improving peak shape, you may inadvertently create a pH environment that degrades your sample.
-
Solution: Screen for compound stability across a pH range (e.g., 2-10) before preparative purification. Consider using volatile buffers with a more neutral pH, such as ammonium bicarbonate or ammonium acetate, if your compound is more stable under those conditions.
-
-
Solvent Reactivity: Ensure your solvents are high quality and free of reactive impurities. For example, methanol can sometimes contain trace amounts of acid that could be problematic.
Troubleshooting Purification Workflows
This section addresses specific experimental failures and provides a logical path to a solution.
Problem: My compound elutes as a broad, tailing peak in HILIC.
This is a classic issue, even in HILIC. The workflow below will help you diagnose and solve it.
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Detailed Explanation:
-
Cause 1 (Mobile Phase pH): The ionization state of your basic quinazoline is critical in HILIC. Uncontrolled pH can lead to mixed ionic forms, causing peak broadening. Adding a buffer salt like ammonium acetate or ammonium formate (typically 10-20 mM in the aqueous portion) helps maintain a consistent pH and improves peak shape dramatically.
-
Cause 2 (Salt Concentration): The water layer on the HILIC stationary phase is crucial for partitioning. The salt concentration in your mobile phase influences the thickness and properties of this layer. For highly charged quinazolines, increasing the salt concentration can help shield ionic interactions with the stationary phase, reducing tailing.
-
Cause 3 (Stationary Phase): Not all HILIC columns are the same. A bare silica column has an acidic surface, which can strongly and undesirably interact with basic compounds. An amide or diol phase provides different selectivity and may be better suited for your specific molecule.
Problem: My compound is soluble in the injection solvent (e.g., DMSO) but precipitates upon injection onto the column.
This is a common solvent mismatch issue, especially when moving from a strong organic solvent to a highly aqueous or high-acetonitrile mobile phase.
Solution Workflow:
-
Reduce Injection Volume: A smaller injection volume is more easily diluted by the mobile phase, reducing the chance of crashing out.
-
Match Injection Solvent to Mobile Phase: If possible, dissolve your sample directly in the initial mobile phase conditions. This is the ideal scenario.
-
Use a Weaker Injection Solvent: If your compound is soluble, try dissolving it in a solvent weaker than DMSO but stronger than the mobile phase (e.g., a mixture of DMSO and acetonitrile).
-
Perform a Solubility Test: Before injecting, mix a small amount of your dissolved sample with the initial mobile phase in a vial. If it turns cloudy, you have a solubility problem that must be addressed before purification.
Table 1: Comparison of Purification Techniques for Polar Quinazolines
| Feature | Reversed-Phase (C18) | HILIC | Supercritical Fluid Chromatography (SFC) |
| Principle | Hydrophobic partitioning | Aqueous layer partitioning | Adsorption/Partitioning in CO₂ |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide) | Various (Chiral, Diol, Pyridyl) |
| Mobile Phase | High % Aqueous | High % Organic (ACN) | Supercritical CO₂ + Co-solvent |
| Best For | Non-polar to moderately polar compounds | Highly polar, hydrophilic compounds | Polar and chiral compounds |
| Common Issue | Poor retention, peak tailing for basics | Solvent mismatch, sensitivity to water | Requires specialized equipment |
Detailed Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Quinazoline Derivative
This protocol provides a starting point for developing a robust purification method.
Objective: To achieve good retention and sharp peak shape for a polar quinazoline derivative.
Materials:
-
HPLC or UHPLC system
-
HILIC column (Recommendation: Start with an amide-phase column, e.g., XBridge BEH Amide, 130Å, 2.5 µm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Sample dissolved in 90:10 Acetonitrile:Water or DMSO (at a low concentration)
Methodology:
-
Column Equilibration: Equilibrate the HILIC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes. This is critical for establishing the aqueous layer and ensuring reproducible retention times.
-
Initial Gradient Run:
-
Time (min) | % B
-
--- | ---
-
0.0 | 5
-
10.0 | 50
-
11.0 | 95
-
13.0 | 95
-
13.1 | 5
-
15.0 | 5
-
-
Analysis of Initial Run:
-
If retention is too low: Increase the initial hold time or decrease the gradient slope (e.g., go to 50% B over 20 minutes instead of 10).
-
If retention is too high: Increase the starting percentage of Mobile Phase B (e.g., start at 10% or 15% B).
-
If peak shape is poor: Confirm the presence and concentration of the salt additive (ammonium acetate). If tailing persists, consider testing a different HILIC phase (e.g., bare silica).
-
-
Optimization: Once reasonable retention is achieved, optimize the gradient around the elution point of your compound of interest to maximize resolution from nearby impurities.
Diagram: General Purification Strategy Selection
Caption: Decision tree for selecting a primary purification strategy.
References
- Hydrophilic Interaction Chromatography (HILIC)
- The Role of the Stationary Phase in Controlling Peak Shape in HPLC, Crawford Scientific, [Link]
- A Practical Guide to HILIC, Agilent Technologies, [Link]
- SFC for Achiral and Chiral Separ
- Mobile-Phase Buffers, Part I — The Interpretation of pH in Partially Aqueous Mobile Phases, LCGC North America, [Link]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromoquinazoline
Welcome to the dedicated technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4-bromoquinazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. The inherent electronic properties and potential for catalyst inhibition associated with N-heterocycles like quinazoline can present unique challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance the efficiency and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Here, we address the initial hurdles and common queries that researchers often encounter when first approaching the cross-coupling of this compound.
Q1: My Suzuki-Miyaura coupling of this compound is resulting in very low or no product yield. What are the most likely causes?
A1: Low to no conversion in the Suzuki-Miyaura coupling of this compound is a frequent issue, often stemming from a few critical factors. This compound is an electron-deficient heteroaryl halide, which can influence the catalytic cycle. The primary checkpoints should be:
-
Catalyst Activity and Oxidative Addition: The oxidative addition of this compound to the Pd(0) center can be sluggish due to the electron-withdrawing nature of the quinazoline ring. Ensure your palladium source is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient. Consider using a pre-activated Pd(0) source such as Pd(PPh₃)₄ or a more advanced precatalyst system.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be optimal for this substrate. More electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), are often necessary to promote efficient oxidative addition and subsequent steps in the catalytic cycle.[1]
-
Base Selection: The choice and quality of the base are paramount. The base activates the boronic acid, facilitating transmetalation.[2] For electron-deficient substrates, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[3] Ensure the base is finely powdered and anhydrous.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Inadequate degassing of the reaction mixture and failure to maintain a robust inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of unwanted side products.[4]
Q2: I'm observing significant formation of a byproduct with the same mass as debrominated quinazoline (hydrodehalogenation). How can I prevent this?
A2: The formation of quinazoline via hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides. This occurs when the aryl palladium intermediate is protonated before it can undergo the desired cross-coupling. Key strategies to mitigate this include:
-
Anhydrous Conditions: Rigorously exclude water and other protic sources from your reaction. Use freshly distilled, anhydrous solvents and ensure your reagents are dry.
-
Base Choice: The choice of base can influence the extent of hydrodehalogenation. While a base is necessary, an overly strong base or the presence of excess hydroxide can sometimes exacerbate this side reaction.
-
Ligand Selection: Certain ligands are more prone to pathways that lead to hydrodehalogenation. Experiment with different ligands, as some can favor the desired reductive elimination pathway.
Q3: My Buchwald-Hartwig amination of this compound is sluggish and gives a complex mixture of products. What should I focus on optimizing?
A3: The Buchwald-Hartwig amination of this compound can be challenging due to the potential for the nitrogen atoms in the quinazoline ring and the amine coupling partner to coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][6] Key areas for optimization include:
-
Ligand Selection: The use of sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) is often critical for successful Buchwald-Hartwig aminations of N-heterocycles.[6] These ligands promote the formation of the active monoligated palladium species and facilitate reductive elimination.
-
Base Selection: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary to avoid side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like dioxane or toluene are commonly used. The solubility of the base and the palladium complex is crucial for an efficient reaction.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving persistent issues in your cross-coupling reactions.
Guide 1: Overcoming Low Yield in Suzuki-Miyaura Coupling
Problem: You have tried basic conditions for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, but the yield remains below 30%.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.
Detailed Protocol for Ligand Screening:
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, 4 mol %).
-
Reaction Execution: Add the palladium and ligand solutions to the reaction vials, followed by the degassed solvent (e.g., dioxane). Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 12 hours), cool the reactions and analyze the conversion to product by LC-MS or ¹H NMR.
Guide 2: Minimizing Side Reactions
Problem: Your reaction shows good conversion of the starting material, but the desired product is contaminated with significant amounts of homocoupled boronic acid product and/or debrominated quinazoline.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Primary Cause(s) | Recommended Solutions |
| Protodeboronation | Presence of water and base leading to cleavage of the C-B bond.[7] | Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable pinacol ester.[8] |
| Homocoupling | Often promoted by the presence of oxygen or Pd(II) species.[4] | Ensure rigorous degassing and a robust inert atmosphere. Use a Pd(0) source or a precatalyst that efficiently generates Pd(0). |
| Hydrodehalogenation | Protonation of the Ar-Pd(II)-X intermediate. | Use anhydrous conditions. Screen different bases and ligands. |
Guide 3: Addressing Catalyst Deactivation
Problem: The reaction starts well but stalls before reaching completion, and you observe the formation of palladium black.
Understanding Catalyst Deactivation with N-Heterocycles:
The nitrogen atoms in the quinazoline ring can act as ligands, coordinating to the palladium center and leading to the formation of inactive or off-cycle complexes.[5][9] This is a form of catalyst poisoning.
Catalytic Cycle and Potential Deactivation Pathways:
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 4-Bromoquinazoline Derivatives
Welcome to the technical support center for handling 4-bromoquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds. The inherent structural properties of the quinazoline scaffold—specifically its rigid, fused heterocyclic system and lipophilic nature—often lead to high crystal lattice energy and consequently, poor aqueous solubility.[1] This guide provides a structured, question-and-answer approach to troubleshoot common experimental issues and explore advanced formulation strategies, ensuring the scientific integrity and progression of your research.
Part 1: Troubleshooting Common Experimental Issues
This section addresses immediate problems you might face during in vitro assay preparation and execution.
Q1: My this compound derivative won't dissolve in aqueous buffer for my in vitro assay. What is the first-line approach?
Answer: This is the most common initial hurdle. The first step is to avoid direct dissolution in aqueous media and instead prepare a concentrated stock solution in a water-miscible organic solvent.[1]
Causality: The high lipophilicity of the this compound core prevents water molecules from effectively solvating the crystal lattice. Organic solvents with appropriate polarity are required to break these intermolecular forces.
Recommended Protocol:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the universal starting point due to its high solubilizing power for a wide range of organic molecules.[1][2] If solubility in DMSO is limited, N,N-dimethylformamide (DMF) is a strong alternative.[2][3]
-
Preparation:
-
Accurately weigh your compound into a clean vial.
-
Add a small volume of fresh, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
If dissolution is slow, use gentle warming (37-50°C) and sonication to assist.[1][2] Always visually inspect for complete dissolution before proceeding.
-
-
Storage: If stock solutions precipitate upon refrigeration, this indicates temperature-dependent solubility. Store the stock at room temperature if compound stability permits, or gently warm and vortex to redissolve the compound completely before each use.[1]
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I solve this?
Answer: This phenomenon, known as "precipitation upon dilution," occurs when the final concentration of your compound exceeds its solubility limit in the final aqueous-organic solvent mixture.[1] The key is to modify the final aqueous environment to be more hospitable to your compound.
Causality: When a concentrated DMSO stock is diluted into a large volume of buffer, the percentage of the organic co-solvent drops dramatically, causing the poorly soluble compound to crash out of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation during buffer dilution.
Step-by-Step Solutions:
-
Reduce Final Concentration: The most straightforward solution is to test if a lower final assay concentration is sufficient for your experiment and remains below the solubility limit.[1]
-
Introduce a Co-solvent: Adding a small percentage (start with 1-5% v/v) of a water-miscible organic solvent to your aqueous buffer can significantly increase solubility.[1][4]
-
Examples: Polyethylene glycol (PEG 300/400), propylene glycol, or ethanol.
-
Mechanism: These agents reduce the overall polarity of the solvent system, making it more favorable for the lipophilic quinazoline derivative.[4]
-
-
Use Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, dramatically increasing their apparent aqueous solubility.[1][4]
-
Examples: Polysorbate 80 (Tween® 80) or Pluronic® F-68.
-
Concentration: Use at low concentrations (e.g., 0.01-0.1%), typically above their critical micelle concentration (CMC).
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[4]
Part 2: Advanced Formulation Strategies for In Vivo & Preclinical Development
When moving from the bench to in vivo models, poor solubility becomes a critical barrier to achieving meaningful oral bioavailability. This section explores robust formulation strategies to overcome this challenge.
Q3: My this compound derivative shows potent in vitro activity but has very low oral bioavailability in animal models. What formulation strategies should I explore?
Answer: This is a classic challenge for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1] The rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal (GI) tract. To improve bioavailability, you must enhance the dissolution rate and/or the apparent solubility in GI fluids.
Formulation Strategy Selection Framework:
Caption: Decision framework for selecting an advanced formulation strategy.
Key Strategies:
-
Salt Formation: For quinazoline derivatives, which contain basic nitrogen atoms, forming a salt with an acidic counterion is often a highly effective strategy.[1] Salts typically have higher aqueous solubility and faster dissolution rates than the corresponding free base.[5] For example, the methanesulfonate salt of Lapatinib showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[1]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[6][7]
-
Mechanism: It converts the drug from its stable, low-energy crystalline form to a high-energy, more soluble amorphous state.[4][6] This creates a supersaturated state during dissolution, which enhances absorption.[6]
-
Carriers: Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and Polaxamer 407.[2][4][7]
-
-
Particle Size Reduction (Nanotechnology): Reducing the particle size of the drug to the nanometer range (nanocrystals) dramatically increases the surface-area-to-volume ratio.[8][9]
-
Mechanism: According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[9] Nanocrystals can also improve saturation solubility.[9]
-
Benefit: This is a universal approach that can be applied to many poorly soluble drugs and is particularly effective for BCS Class II compounds.[8][9]
-
-
Lipid-Based Formulations: For highly lipophilic compounds, encapsulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be beneficial.[2][10]
Part 3: Frequently Asked Questions (FAQs)
Q4: Fundamentally, why are this compound derivatives so often poorly soluble?
Answer: The poor water solubility is a direct consequence of their molecular structure. These compounds possess a rigid, planar, fused heterocyclic ring system. This structure, often combined with other lipophilic aromatic substituents, leads to strong intermolecular forces in the solid state (high crystal lattice energy) and low overall polarity.[1] This makes it thermodynamically unfavorable for polar water molecules to break apart the crystal lattice and solvate the individual molecules, resulting in limited aqueous solubility.[1]
Q5: How does pH influence the solubility of these compounds?
Answer: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1][11][12] In acidic environments (low pH), these nitrogen atoms can become protonated, forming a positively charged ion. This ionized form is significantly more polar and thus more soluble in water.[1] Conversely, at neutral or basic pH, the compound exists predominantly in its neutral, less soluble free base form. For example, the quinazoline-based drug gefitinib is a weak base that is much more soluble at a lower, acidic pH.[1] Therefore, adjusting the pH of a solution can be a simple and effective method to enhance solubility, provided the pH change is compatible with your experimental system.[1][11][12]
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is a robust method for significantly enhancing the solubility of poorly soluble compounds like this compound derivatives.[2][4]
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a common volatile solvent (e.g., methanol, ethanol) in which both the drug and the carrier are fully soluble.[1]
-
Dissolution: Accurately weigh the this compound derivative and the selected carrier (e.g., in a 1:1 or 1:4 drug-to-carrier mass ratio) and dissolve them completely in the chosen solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will deposit a thin, uniform film of the drug-carrier mixture on the inner wall of the flask.
-
Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
-
Harvesting and Pulverization: Carefully scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder can now be used for dissolution studies to confirm the enhancement in solubility and dissolution rate compared to the pure, unprocessed drug.
Part 5: Data Summary Tables
Table 1: Common Solvents for Initial Solubility Screening of this compound Derivatives
| Solvent | Polarity | Typical Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary choice for creating high-concentration stock solutions for in vitro screening.[1][2] | Can be toxic to some cell lines at concentrations >0.5-1%. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A strong alternative to DMSO for highly insoluble compounds.[2][3] | Higher toxicity than DMSO; use with caution. |
| Ethanol | Polar Protic | Used as a co-solvent in aqueous buffers and as a solvent for some formulation processes.[1][4] | Generally well-tolerated in biological systems at low %. |
| Polyethylene Glycol (PEG 300/400) | Polar Protic | Excellent co-solvent for both in vitro and in vivo formulations.[1][2][4] | Viscous; can be mixed with other solvents. |
Table 2: Comparative Overview of Key Solubility Enhancement Techniques
| Technique | Mechanism | Typical Solubility Increase | Advantages | Key Considerations |
| Co-solvents | Reduces solvent polarity.[4] | 2 to 50-fold | Simple, effective for in vitro assays. | Can impact biological assay components at high %.[4] |
| Cyclodextrins | Forms inclusion complexes, masking hydrophobicity.[4] | 10 to 100-fold | Low toxicity, high solubilizing power. | Stoichiometry and binding affinity are compound-specific. |
| Salt Formation | Converts neutral molecule to a more soluble ionized salt.[1] | 10 to >1000-fold | Potentially large increase in solubility and dissolution rate.[4] | Requires an ionizable functional group on the molecule.[5] |
| Solid Dispersion | Converts crystalline drug to a high-energy amorphous state.[4][6] | 10 to >200-fold | Significant enhancement in dissolution rate and bioavailability.[1] | Requires careful selection of a stable polymer carrier. |
| Nanosuspension | Increases surface area by reducing particle size to <1000 nm.[9] | 5 to 50-fold | Improves dissolution velocity; applicable to many compounds.[9] | Requires specialized equipment (e.g., high-pressure homogenizer). |
References
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). SciSpace.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
- S. P., Aneesh T. P., & Viswanad, V. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Vishwa Vidyapeetham.
- S. P., Aneesh T. P., & Viswanad, V. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
- NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series.
- Enhancing Solubility and Bioavailability with Nanotechnology. (2025). Pharmaceutical Technology.
- Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
- Shi, D. F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Liu, C., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central.
- Kumar, S., & Bhargava, D. (2021). Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs. NIH.
- Bowles, O. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech.
- Liu, C., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. ResearchGate.
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate.
- Firoozpour, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cibtech.org [cibtech.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination in 4-Bromoquinazoline Reactions
Welcome to the technical support center for synthetic chemists working with 4-bromoquinazoline and its derivatives. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: debromination (hydrodebromination). As researchers and drug development professionals, achieving high yields and clean reaction profiles is paramount. This resource moves beyond generic advice to offer a mechanistic understanding and actionable troubleshooting strategies for your palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of quinazoline byproduct in my Suzuki-Miyaura coupling with this compound. What's causing this debromination?
A1: The formation of quinazoline as a byproduct is a classic sign of hydrodebromination, a reductive process where the bromine atom is replaced by a hydrogen atom.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1][2] This highly reactive intermediate can reductively eliminate with the quinazoline moiety faster than the desired transmetalation with your boronic acid derivative can occur.
Several factors can promote the formation of Pd-H species:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to generate Pd-H species.[2][3]
-
The Solvent: Protic solvents, such as alcohols, can act as hydride sources.[1][3] While often used in solvent mixtures, their concentration and the reaction temperature can influence the rate of debromination.
-
Impurities: Trace amounts of water or other proton sources in your reagents or solvents can contribute to the formation of the palladium-hydride.[1][4][5]
Understanding the origin of the Pd-H species is the first step in effectively troubleshooting and suppressing this unwanted side reaction.
Q2: My Buchwald-Hartwig amination of this compound is giving me low yields due to the debrominated side product. How can I optimize my reaction to favor C-N bond formation?
A2: Debromination is a well-documented side reaction in Buchwald-Hartwig aminations.[6] Similar to Suzuki couplings, the undesired pathway involves a palladium-hydride intermediate.[6] However, in the context of C-N coupling, the choice of ligand and base is especially critical.
Key optimization strategies include:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often employed to accelerate the rate of reductive elimination, which is the product-forming step.[7] Ligands like SPhos and XPhos have been shown to be effective in minimizing side reactions.[2][8]
-
Base Selection: While strong bases are necessary to deprotonate the amine, excessively strong bases can accelerate debromination.[9] Switching from a strong base like NaOtBu to a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be a highly effective strategy.[1][2]
-
Temperature Control: Lowering the reaction temperature can often disfavor the debromination pathway, which may have a higher activation energy than the desired amination.[2]
A systematic optimization of these three parameters is crucial for achieving high yields in your Buchwald-Hartwig amination of this compound.
Troubleshooting Guides
Issue 1: Persistent Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Significant presence of quinazoline in the crude reaction mixture, confirmed by LC-MS or ¹H NMR.
-
Low yield of the desired coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress hydrodebromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Add the degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[2]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Unsuccessful Sonogashira Coupling with this compound
Symptoms:
-
Formation of the debrominated quinazoline.
-
Low to no yield of the desired 4-alkynylquinazoline.
-
Complex mixture of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Detailed Protocol 2: Optimized Sonogashira Coupling of this compound
This protocol provides a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed toluene via syringe, followed by the triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-20 hours.[10]
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Tables
Table 1: Recommended Conditions for Suppressing Debromination in Suzuki-Miyaura Couplings
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or other Pd(0) sources | Pre-catalysts that readily form the active Pd(0) species can improve reaction efficiency.[1] |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | These ligands promote the desired reductive elimination step and can suppress side reactions.[2][8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder inorganic bases are less prone to generating palladium-hydride species compared to strong alkoxide bases.[1][2] |
| Solvent | Anhydrous 1,4-dioxane or toluene | Aprotic solvents minimize the presence of adventitious proton sources that can lead to debromination.[1] |
| Temperature | 80-100 °C | Lowering the temperature can often disfavor the debromination pathway.[2] |
Table 2: Key Parameters for Optimizing Buchwald-Hartwig Aminations
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium sources for C-N coupling.[9] |
| Ligand | RuPhos, XPhos, or other sterically hindered phosphines | The choice of ligand is crucial for accommodating different amine substrates and promoting high yields.[7][9] |
| Base | K₃PO₄, Cs₂CO₃, LiHMDS | The base should be strong enough to deprotonate the amine but not so strong as to promote excessive debromination.[9] |
| Solvent | Toluene, THF, or t-BuOH | The solvent choice can influence catalyst solubility and reactivity. |
| Temperature | Room temperature to 110 °C | Reaction temperature should be optimized to balance reaction rate and selectivity. |
Mechanistic Considerations
The propensity of this compound to undergo debromination is rooted in the electronic nature of the quinazoline ring system. The electron-withdrawing character of the nitrogen atoms makes the C4-Br bond susceptible to oxidative addition to the Pd(0) catalyst. However, this same electronic deficiency can stabilize the quinazoline anion, making it a good leaving group in the undesired reductive elimination from a Pd-H intermediate.
Caption: Competing pathways in palladium-catalyzed reactions.
By carefully selecting ligands that accelerate the desired reductive elimination and choosing bases and solvents that minimize the formation of palladium-hydride species, researchers can effectively steer the reaction towards the desired cross-coupled product.
References
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2012). Organometallics. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. [Link]
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2015). International Journal of Molecular Sciences. [Link]
- Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2009). The Journal of Organic Chemistry. [Link]
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (n.d.).
- Optimization of reaction conditions. (n.d.).
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Synthesis. [Link]
- Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. (2020). Bucknell Digital Commons. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-Bromoquinazoline Intermediates
Welcome to the Technical Support Center for the scale-up synthesis of 4-Bromoquinazoline intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this crucial synthesis from the bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and validated protocols to ensure the integrity and success of your work.
Introduction to this compound Synthesis
This compound is a vital heterocyclic compound, serving as a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2] Its strategic importance lies in the reactivity of the bromine atom, which allows for diverse functionalization through various coupling reactions, such as Suzuki and Buchwald-Hartwig, facilitating the construction of complex molecular architectures.[1]
The most prevalent synthetic route to this compound involves the conversion of quinazolin-4-one to 4-chloroquinazoline, followed by a halogen exchange reaction. However, a more direct and increasingly common approach is the bromination of quinazolin-4-one using reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). While effective, these methods present unique challenges during scale-up, including reaction control, impurity profiles, and material handling.
This guide provides a structured approach to troubleshooting these challenges, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from quinazolin-4-one?
A1: Scaling up this synthesis introduces several critical challenges that can impact yield, purity, and safety:
-
Exothermic Reaction Control: The reaction of quinazolin-4-one with brominating agents like POBr₃ is often highly exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting the formation of undesirable byproducts and posing safety risks.
-
Reagent Handling and Stoichiometry: Phosphorus oxybromide is a hazardous and moisture-sensitive solid. Ensuring accurate dispensing and maintaining stoichiometry on a large scale is crucial for reaction consistency.
-
Mixing and Mass Transfer: In large reactors, achieving uniform mixing of the solid quinazolin-4-one with the brominating agent can be difficult. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Product Isolation and Purification: Isolating pure this compound from the reaction mixture, which often contains phosphorus-based byproducts, can be complex. The purification method must be scalable and efficient.
-
Impurity Profile Management: The types and levels of impurities can differ significantly between lab-scale and large-scale batches. Identifying and controlling these impurities is essential for the final product quality.[3]
Q2: My reaction to convert quinazolin-4-one to this compound is resulting in a low yield. What are the likely causes?
A2: Low yields in this conversion can often be traced back to several factors:
-
Incomplete Reaction: This is a common issue when scaling up. It can be caused by insufficient reaction time, inadequate temperature, or poor mixing that prevents the reactants from coming into full contact.
-
Degradation of Product: this compound can be susceptible to degradation under harsh reaction conditions. Prolonged exposure to high temperatures or the presence of certain impurities can lead to the formation of byproducts.
-
Moisture Contamination: The brominating agents used (e.g., POBr₃, PBr₅) are highly reactive towards water. Moisture in the reactants or solvent can consume the reagent, leading to an incomplete reaction and the formation of phosphoric acids.
-
Sub-optimal Work-up Procedure: The work-up is critical for quenching the reaction and isolating the product. An improper work-up can lead to product loss through hydrolysis or incomplete extraction.
Q3: I am observing significant amounts of unreacted quinazolin-4-one in my crude product. How can I improve the conversion?
A3: The presence of unreacted starting material is a clear indication of an incomplete reaction. To address this, consider the following:
-
Reaction Temperature and Time: Ensure the reaction is heated to the optimal temperature and for a sufficient duration. The reaction progress should be monitored by a suitable analytical technique like HPLC or TLC.
-
Reagent Stoichiometry: An excess of the brominating agent is often used to drive the reaction to completion. Carefully re-evaluate the stoichiometry of your reagents.
-
Mixing Efficiency: On a larger scale, mechanical stirring is crucial. Ensure the stirrer speed and design are adequate to keep the solid quinazolin-4-one suspended and in contact with the brominating agent.
-
Solvent Choice: While often run neat, the use of a high-boiling inert solvent can sometimes improve heat transfer and reaction homogeneity.
Q4: What are the common impurities I should look for, and how can I minimize their formation?
A4: Common impurities can include unreacted starting material, isomeric byproducts, and degradation products.[3]
-
Unreacted Quinazolin-4-one: As discussed, this can be minimized by optimizing reaction conditions.
-
Isomeric Byproducts: Depending on the starting materials, positional isomers may form.[3] The formation of these is often controlled by the purity of the starting materials and precise control of reaction conditions.
-
Hydrolysis Product (Quinazolin-4-one): During work-up, if the this compound comes into contact with water for an extended period, it can hydrolyze back to the starting material. A rapid and efficient work-up is key to preventing this.
-
Phosphorus-based Impurities: Residual phosphorus compounds from the brominating agent can contaminate the product. Thorough washing and purification steps are necessary to remove these.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Product degradation; Moisture contamination; Inefficient work-up. | Increase reaction temperature/time; Use a slight excess of brominating agent; Ensure all reagents and equipment are dry; Optimize work-up procedure for speed and efficiency. |
| High Levels of Unreacted Starting Material | Insufficient heating; Poor mixing; Incorrect stoichiometry. | Monitor internal reaction temperature; Improve agitation; Re-verify calculations and ensure accurate dispensing of reagents. |
| Formation of Dark, Tarry Byproducts | Overheating; Localized hot spots. | Improve heat dissipation with a larger surface area reactor or a suitable cooling system; Enhance mixing to ensure uniform temperature distribution. |
| Product is Difficult to Purify | Presence of persistent phosphorus byproducts; Co-precipitation of impurities. | Optimize the quenching and washing steps of the work-up; Consider a solvent-antisolvent recrystallization or column chromatography for purification. |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality; Lack of precise control over reaction parameters. | Qualify all starting materials before use; Implement strict process controls for temperature, time, and agitation. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
Safety Note: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxybromide is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Reactor Setup: In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge quinazolin-4-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxybromide (1.5 - 2.0 eq).
-
Reaction: Slowly heat the reaction mixture to 120-130 °C with vigorous stirring. Maintain this temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with stirring. Caution: This is a highly exothermic process.
-
Neutralization: Adjust the pH of the aqueous mixture to 7-8 with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the temperature below 20 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for monitoring reaction progress and assessing the purity of the final product.[4]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Synthetic Pathway and Key Intermediates
Caption: Key transformation in the synthesis of this compound.
References
- ResearchGate. Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147.
- National Institutes of Health. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy.
- Organic Chemistry Portal. Synthesis of quinazolines.
- National Institutes of Health. Quinazoline derivatives: synthesis and bioactivities.
- National Institutes of Health. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- ResearchGate. Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- ResearchGate. Synthesis of quinazolin-4(1H)-one derivatives.
- Google Patents. A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Royal Society of Chemistry. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions.
- Google Patents. Preparation method for 4-bromoisoquinolone and derivative thereof.
- National Institutes of Health. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
- Reddit. Troubleshooting the synthesis of BINOL derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromoquinazoline in Modern Organic Synthesis.
- National Institutes of Health. This compound.
- National Institutes of Health. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Google Patents. Preparation method of 4-bromoanisole.
- National Institutes of Health. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- National Institutes of Health. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
- ResearchGate. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
Sources
Technical Support Center: Managing Reaction Temperatures for Selective Functionalization
Welcome to the technical support center for selective functionalization. As researchers, scientists, and drug development professionals, we understand that achieving high selectivity is paramount to successful synthesis. One of the most powerful, yet sometimes challenging, parameters to control is reaction temperature. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the fundamental principles that govern your reaction outcomes.
Section 1: The "Why"—Core Principles of Temperature Control
Before troubleshooting specific issues, it's crucial to understand how temperature dictates the products you form. Chemical reactions can often proceed through multiple competing pathways, and temperature is the key to steering the reaction down the desired path.[1][2]
FAQ 1: What is the difference between kinetic and thermodynamic control?
This is the most fundamental concept in using temperature to achieve selectivity.[2]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the major product formed is the one that forms the fastest. This pathway has a lower activation energy (Ea), even if the final product is less stable.[3][4]
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, and the reactions can become reversible. Under these conditions, the product distribution reflects the relative stability of the products. The most stable product, the one with the lowest Gibbs free energy (ΔG), will be the major product, even if its activation barrier is higher and it forms more slowly.[3][4]
A reaction that yields more of the thermodynamic product is under thermodynamic control, while a reaction that yields more of the kinetic product is under kinetic control.[5]
Caption: Energy profile for competing kinetic and thermodynamic pathways.
Section 2: Troubleshooting Guide - Common Scenarios
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers. How can I use temperature to improve selectivity?
The formation of regioisomers is a classic selectivity problem where temperature modulation can be highly effective. Regioselectivity refers to the preference for bond making or breaking in one direction over all other possibilities.[6]
Answer:
-
Analyze the Isomers: First, determine which isomer is the kinetic product and which is the thermodynamic product. This often requires consulting literature for similar reactions or performing preliminary computational analysis. The thermodynamic product is generally the more stable isomer (e.g., a more substituted alkene).[4]
-
For the Kinetic Isomer: If your desired product is the one that forms faster (the kinetic product), you should run the reaction at a lower temperature.[3] Cryogenic conditions (temperatures below -150 °C) can be particularly effective at limiting side reactions and improving selectivity.[7][8] This minimizes the energy available to the system, preventing it from overcoming the higher activation barrier of the thermodynamic pathway.
-
For the Thermodynamic Isomer: If you want the more stable product, you need to provide enough energy for the reaction to be reversible and reach equilibrium. This means running the reaction at a higher temperature.[3] This allows the initially formed kinetic product to revert to the starting materials or an intermediate and then proceed down the path to the more stable thermodynamic product.
Pro-Tip: When increasing temperature, be mindful of potential decomposition of starting materials, reagents, or the desired product.[9]
Q2: I'm observing poor stereoselectivity. Will changing the temperature help?
Yes, temperature is a critical factor influencing stereochemistry.[6] The effect, however, is not always predictable and can be system-dependent.
Answer: The relationship between temperature and stereoselectivity can be complex. In some cases, increasing temperature can enhance stereoselectivity, while in others, it can diminish it.[10]
-
Decreasing Temperature: Generally, lowering the reaction temperature is the first strategy to try for improving stereoselectivity. Lower thermal energy can amplify the subtle energy differences between the diastereomeric transition states that lead to different stereoisomers, thus favoring the formation of one over the other.[11]
-
Increasing Temperature: In some enzyme-catalyzed reactions or reactions where a specific conformational equilibrium is required, higher temperatures have been shown to increase stereoselectivity.[10] This is less common in traditional organic synthesis but should not be entirely dismissed.
Troubleshooting Steps:
-
Screen a Temperature Range: Run the reaction at several different temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) and analyze the product ratios.
-
Monitor Carefully: Use techniques like HPLC, GC-MS, or NMR to get accurate measurements of the isomer ratios at each temperature.[12]
-
Consider the Mechanism: The reaction mechanism plays a strong role. For example, reactions proceeding through a highly organized transition state are often more sensitive to temperature changes.[13]
Q3: My reaction is very slow or stalls at the low temperatures required for selectivity. What should I do?
This is a common trade-off: achieving selectivity at the cost of reaction rate.
Answer:
-
Patience and Extended Reaction Time: The simplest solution is to allow the reaction to run for a much longer period. A reaction that takes 1 hour at room temperature might require 24-48 hours at -40 °C. Continue to monitor the reaction for progress.
-
Optimize Concentration: Increasing the concentration of your reactants can sometimes increase the reaction rate without significantly compromising selectivity. However, be cautious, as this can also increase the rate of side reactions.
-
Catalyst Choice: If applicable, screen different catalysts. A more active catalyst might allow the reaction to proceed at a lower temperature.
-
Solvent Effects: The choice of solvent can influence reaction rates. A solvent that better solubilizes your reactants at low temperatures may improve the rate.
Q4: I'm seeing significant byproduct formation. Could the wrong temperature be the cause?
Absolutely. The formation of byproducts is directly linked to reaction kinetics, which are highly dependent on temperature.[12]
Answer: Byproducts arise from side reactions that compete with your desired transformation. Each of these reactions has its own activation energy.
-
If Byproduct Formation Increases with Temperature: This suggests the side reaction has a higher activation energy than your desired reaction. By increasing the temperature, you are disproportionately accelerating the formation of the byproduct. The solution is to lower the reaction temperature.[12]
-
If Byproduct Formation is Prevalent at Low Temperatures: This is less common but can occur if the side reaction has a lower activation energy (i.e., it is the kinetic product). In this scenario, cautiously increasing the temperature might favor the desired product if it is the thermodynamically more stable one.
Troubleshooting Protocol:
-
Establish a Baseline: Run the reaction at your standard temperature and quantify the yield of the desired product and the major byproducts.
-
Systematic Temperature Variation: Adjust the temperature in controlled increments (e.g., 10-20 °C) both up and down from your baseline.
-
Analyze Trends: Plot the yield of your desired product and byproducts as a function of temperature. This will reveal the optimal temperature window for maximizing selectivity.
Section 3: Practical Guides for Temperature Management
Precise and stable temperature control is essential for reproducible results.[14][15]
Protocol 1: Setting Up a Temperature-Controlled Reaction
Caption: Workflow for a temperature-controlled experiment.
Common Cooling and Heating Methods
For precise temperature control, various methods are available depending on the target temperature.[14][16]
| Target Temperature (°C) | Bath Composition | Notes |
| > 100 | Silicone Oil, Sand Bath, Heating Mantle | Oil baths provide uniform heating. Sand baths are safer for flammable solvents.[16] |
| 35 - 80 | Water Bath on a Hot Plate | Good for gentle, controlled heating.[16] |
| 0 | Ice / Water | Standard for many reactions. |
| -5 to -15 | Ice / Salt (NaCl) | The salt depresses the freezing point of water.[16] |
| -40 | Dry Ice / Acetonitrile | Use with caution due to solvent toxicity.[16] |
| -78 | Dry Ice / Acetone or Isopropanol | A very common and reliable cryogenic bath.[16] |
| < -80 | Liquid Nitrogen Slushes | Various solvents can be used to create slushes at specific temperatures (e.g., Dichloromethane at -92 °C).[16] Requires careful handling. |
Safety Note: Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles, when preparing and handling cryogenic baths.[17] Ensure good ventilation, especially when working with dry ice, which sublimes into CO2 gas.
Section 4: Advanced Techniques for Superior Temperature Control
For reactions that are extremely sensitive to temperature fluctuations, advanced technologies can offer unparalleled control.
Microwave-Assisted Synthesis
Microwave reactors provide rapid and uniform heating of the reaction mixture.[18][19] This direct energy transfer minimizes thermal gradients and hotspots, allowing for precise temperature control that is often difficult to achieve with conventional heating.[18] This can lead to improved yields, higher selectivity, and dramatically reduced reaction times.[19][20] Modern microwave reactors are equipped with sensors for accurate real-time temperature and pressure monitoring.[20][21]
Flow Chemistry
Flow chemistry, where a reaction is run in a continuously flowing stream through a reactor, offers exceptional heat transfer capabilities.[22][23] The high surface-area-to-volume ratio of the microreactors or tubing allows for near-instantaneous heating or cooling and precise temperature control.[23] This makes it an ideal platform for managing highly exothermic reactions safely and for optimizing temperature-sensitive transformations to maximize selectivity.[23][24]
References
- How does temperature affect regiochemistry and stereochemistry? - Homework.Study.com. (n.d.). Homework.Study.com.
- Monitoring reactions | Teaching practical science | CPD article - RSC Education. (n.d.). RSC Education.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). PMC.
- What's the physical method of monitoring chemical reaction? - Quora. (2022-11-27). Quora.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (n.d.). Patsnap Eureka.
- A Field Guide to Flow Chemistry for Synthetic Organic Chemists - Elveflow. (2024-08-23). Elveflow.
- Best Practices for Working with Chemical Reactions in the Lab. (n.d.). [Source Not Available].
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics | Accounts of Chemical Research. (2014-03-25). ACS Publications.
- How do cold temperatures affect regiochemistry vs. stereochemistry? | Homework.Study.com. (n.d.). Homework.Study.com.
- Tips & Tricks: Heating and Cooling - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- The Importance of Temperature and Reaction Rates - Techmate. (2023-05-25). Techmate.
- Controlling Selectivity in Electrocatalytic CO2 Reduction Reaction: Challenges, Advances, and Future Directions | Energy & Fuels. (n.d.). ACS Publications.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications.
- Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes. (n.d.). [Source Not Available].
- A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K. (2023-03-15). RSC Publishing.
- Benefits of Continuous Flow Chemistry - Mettler Toledo. (n.d.). Mettler Toledo.
- Flow chemistry - Wikipedia. (n.d.). Wikipedia.
- Kinetic and Thermodynamic Control | Dalal Institute. (n.d.). Dalal Institute.
- Video: Conducting Reactions Below Room Temperature - JoVE. (2015-03-04). JoVE.
- Thermodynamic and Kinetic Products - Master Organic Chemistry. (2012-02-09). Master Organic Chemistry.
- Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations - ChemRxiv. (n.d.). ChemRxiv.
- Cryogenic Reactions | Sai Life Sciences. (n.d.). Sai Life Sciences.
- Stereoselective and Stereospecific Reactions - Master Organic Chemistry. (n.d.). Master Organic Chemistry.
- Temperature Control Best Practices - Cinestill Film. (2020-09-29). Cinestill Film.
- Cryogenic Reaction Services for Sensitive Chemistry | - Sai Life Sciences. (n.d.). Sai Life Sciences.
- Reaction Heat Temperature Monitoring Versus Calorimetry - YouTube. (2014-09-16). YouTube.
- Cryochemistry - Wikipedia. (n.d.). Wikipedia.
- Cryogenics Definition and Uses - ThoughtCo. (n.d.). ThoughtCo.
- Temperature Control for Batch Reactors in your industry - Incatools blog. (2021-07-06). Incatools.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Effects of Temperature on Stereochemistry of Enzymatic Reactions | Request PDF. (n.d.). ResearchGate.
- Thermodynamic control or kinetic control? - Chemistry Stack Exchange. (2016-03-17). Chemistry Stack Exchange.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024-02-12). Chemistry LibreTexts.
- How-to-Achieve-Optimal-Temperature-Control-of-Reactors | Lab Unlimited. (n.d.). Lab Unlimited.
Sources
- 1. msesupplies.com [msesupplies.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. sailife.com [sailife.com]
- 8. Cryochemistry - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. labproinc.com [labproinc.com]
- 15. labunlimited.com [labunlimited.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Video: Conducting Reactions Below Room Temperature [jove.com]
- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 20. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 23. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 24. About Flow Chemistry - ThalesNano [thalesnano.com]
Quinazoline Synthesis Technical Support Center: Troubleshooting Regioselectivity
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high regioselectivity in their synthetic routes.
Introduction
Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1] The precise control of substituent placement on the quinazoline ring is often critical for therapeutic efficacy. However, achieving the desired regioselectivity during synthesis can be a significant challenge, leading to mixtures of isomers, difficult purifications, and reduced yields of the target compound.
This guide provides in-depth, experience-driven advice to diagnose and resolve common regioselectivity problems encountered in popular quinazoline synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common quinazoline synthesis methods where regioselectivity is a primary concern?
A1: Regioselectivity becomes a key challenge in several classical and modern quinazoline syntheses, particularly when using unsymmetrically substituted precursors. The most notable examples include:
-
Niementowski Synthesis: This method involves the reaction of an anthranilic acid with an amide.[2] If the anthranilic acid or the amide component is unsymmetrically substituted, it can lead to the formation of different regioisomers.
-
Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group (like an unsymmetrical ketone) can produce two or more regioisomeric quinolines, and by extension, can present regioselectivity challenges in related quinazoline syntheses.[3][4]
-
Modern Metal-Catalyzed Cross-Coupling and C-H Functionalization Reactions: While powerful, these methods can also face regioselectivity issues depending on the directing groups present on the substrates and the nature of the catalyst.[5][6][7] For instance, in polyhalogenated quinazolines, the reaction site is determined by the relative reactivity of the different halogenated positions.[6]
Q2: My Niementowski reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A2: Poor regioselectivity in the Niementowski synthesis often stems from the competing reaction pathways available to the unsymmetrical anthranilic acid. Here are several strategies to consider:
-
Steric Hindrance: Analyze the steric bulk of the substituents on your anthranilic acid. A bulky substituent near one of the reactive sites can disfavor cyclization at that position, thereby promoting the formation of the desired regioisomer. Consider modifying your starting material to introduce a sterically demanding group that can be removed later if necessary.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-donating groups can enhance the nucleophilicity of the amino group, while electron-withdrawing groups can influence the acidity of the carboxylic acid proton. These electronic differences can be exploited to favor one cyclization pathway over another.
-
Reaction Conditions:
-
Temperature: The high temperatures often required for the Niementowski synthesis can sometimes lead to a loss of selectivity.[8] Experiment with running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially improving selectivity.[9][10]
-
Catalysis: While traditionally a thermal condensation, the use of catalysts can influence the reaction pathway. Polyphosphoric acid (PPA) has been used to promote the reaction and may alter the regiochemical outcome.[8]
-
Q3: I'm attempting a Friedländer-type synthesis and obtaining the wrong quinazoline isomer. What factors should I investigate?
A3: The regiochemical outcome of the Friedländer annulation is primarily dictated by which α-carbon of the ketone attacks the carbonyl group of the 2-aminoaryl aldehyde/ketone.
-
Kinetic vs. Thermodynamic Control:
-
Base/Catalyst: The choice of base or catalyst is critical. Strong, non-nucleophilic bases at low temperatures tend to favor the formation of the kinetic enolate (at the less substituted α-carbon), leading to one regioisomer. Conversely, weaker bases at higher temperatures can allow for equilibration to the more stable thermodynamic enolate (at the more substituted α-carbon), favoring the other isomer.[11] Lewis acid catalysts like In(OTf)₃ have also been shown to effectively control selectivity in Friedländer reactions.[12]
-
Temperature: As mentioned, lower temperatures generally favor kinetic control, while higher temperatures promote thermodynamic control.
-
-
Substrate Modifications:
-
Activating Groups: The presence of an electron-withdrawing group on one of the α-carbons of the ketone can increase its acidity, making it the preferred site of deprotonation and subsequent reaction.
-
Steric Effects: Similar to the Niementowski synthesis, bulky substituents on either the 2-aminoaryl carbonyl compound or the ketone can direct the reaction towards the less sterically hindered product.[3]
-
Q4: How can I control regioselectivity in palladium-catalyzed cross-coupling reactions on a di- or tri-substituted quinazoline?
A4: Regioselectivity in these reactions is governed by the relative reactivity of the different positions on the quinazoline ring.[6]
-
Nature of the Leaving Group: In polyhalogenated quinazolines, the order of reactivity for Suzuki and other cross-coupling reactions is typically I > Br > Cl. This allows for sequential, site-selective functionalization.
-
Electronic Environment: The electronic properties of the quinazoline ring influence the reactivity of each position. The C4 position is often more electrophilic and reactive towards nucleophilic substitution than the C2 position.[13][14]
-
Catalyst and Ligand Choice: The specific palladium catalyst and ligand system can influence which site is preferentially activated. Bulky ligands can favor reaction at the less sterically hindered position.
-
Protecting/Directing Groups: In some cases, a position can be temporarily blocked or "deactivated" with a protecting group to direct the reaction to another site. For example, a thioether group can be used to temporarily deactivate the C4 position, allowing for selective functionalization at C2.[6]
Troubleshooting Guide: Common Regioselectivity Problems and Solutions
| Symptom | Potential Cause(s) | Suggested Solutions & Experimental Protocols |
| Formation of an unexpected regioisomer in a Niementowski synthesis. | 1. Lack of significant steric or electronic differentiation between the two possible cyclization pathways. 2. High reaction temperature leading to loss of selectivity. | Solution 1: Enhance Steric/Electronic Bias - Modify the anthranilic acid precursor to include a bulky or strongly electron-directing group to favor one cyclization mode. Solution 2: Optimize Reaction Temperature - Protocol: Set up a series of small-scale reactions at different temperatures (e.g., 120°C, 140°C, 160°C) and monitor the regioisomeric ratio by LC-MS or ¹H NMR.[15] Solution 3: Explore Microwave-Assisted Synthesis - Protocol: Utilize a dedicated microwave reactor to screen different temperatures and reaction times (e.g., 150°C for 10 min, 15 min, 20 min).[10] |
| Poor regioselectivity in a Friedländer-type reaction with an unsymmetrical ketone. | 1. Inappropriate choice of base or catalyst leading to a mixture of kinetic and thermodynamic enolates. 2. Reaction temperature favoring equilibration of intermediates. | Solution 1: Enforce Kinetic or Thermodynamic Control - For Kinetic Product: Use a strong, non-nucleophilic base like LDA or LHMDS at low temperatures (-78°C to 0°C). - For Thermodynamic Product: Use a weaker base like NaOEt or KOH in a protic solvent (e.g., ethanol) at elevated temperatures. - Protocol: Compare the product ratios obtained from both sets of conditions.[11] Solution 2: Screen Lewis Acid Catalysts - Protocol: Screen a panel of Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃, Bi(OTf)₃) under solvent-free or high-boiling solvent conditions to identify a catalyst that provides high selectivity for the desired isomer.[12] |
| Incorrect site of functionalization in a cross-coupling reaction on a poly-substituted quinazoline. | 1. The inherent electronic and steric properties of the substrate favor reaction at the undesired position. 2. The chosen catalytic system does not provide sufficient selectivity. | Solution 1: Sequential Cross-Coupling - If your substrate has leaving groups of different reactivity (e.g., I and Cl), perform the first coupling under conditions that selectively react with the more reactive leaving group (I). Then, introduce the second substituent at the less reactive position (Cl) under more forcing conditions. Solution 2: Ligand Screening - Protocol: For a given palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find a combination that favors reaction at the desired site. Solution 3: Use of a Temporary Blocking Group - Protocol: If feasible, introduce a protecting/blocking group at the more reactive position, perform the desired transformation at the other site, and then deprotect.[6] |
| Formation of benzimidazole byproducts instead of the desired quinazoline. | 1. Use of a non-polar solvent that favors an alternative cyclization pathway.[16] 2. Reaction conditions (e.g., base, temperature) favoring the benzimidazole formation mechanism. | Solution 1: Solvent Optimization - Protocol: Switch from a non-polar solvent (e.g., toluene, THF) to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol, water). Run small-scale trials in each solvent to determine the effect on the product distribution.[16] Solution 2: Re-evaluate Reaction Mechanism and Conditions - Carefully review the mechanism of your specific synthesis. The choice of base and temperature can significantly influence which cyclization pathway is favored. Consider if a stronger or weaker base might shift the equilibrium towards the desired quinazoline product. |
Visualizing Reaction Pathways and Troubleshooting Logic
Niementowski Synthesis: Factors Influencing Regioselectivity
Caption: Factors influencing regioselectivity in the Niementowski synthesis.
Troubleshooting Workflow for Poor Regioselectivity
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Quinazoline - Wikipedia [en.wikipedia.org]
- 14. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Bromoquinazoline
Welcome to the technical support center dedicated to addressing challenges in catalytic reactions with 4-Bromoquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we will delve into the common issue of catalyst poisoning, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. Our focus is on not just what to do, but why a particular approach is scientifically sound.
Introduction: The Challenge of this compound in Catalysis
This compound is a valuable scaffold in medicinal chemistry. However, its inherent chemical nature presents a significant challenge in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The quinazoline core, with its two nitrogen atoms, can act as a potent ligand, leading to catalyst deactivation or "poisoning." This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of this compound reactions?
A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, in this case, often the substrate or product itself. The nitrogen atoms in the quinazoline ring of this compound possess lone pairs of electrons that can strongly coordinate to the active metal center of the catalyst (commonly palladium).[1][2] This binding occupies the catalytic sites, preventing the desired reactants from accessing them and thereby inhibiting or halting the catalytic cycle.[1] Impurities in the starting materials, such as residual sulfur compounds, can also act as potent catalyst poisons.[3]
Q2: My Suzuki coupling reaction with this compound has stalled. What are the likely causes?
A2: A stalled reaction is a classic symptom of catalyst poisoning. The primary causes include:
-
Substrate/Product Inhibition: Both the starting material (this compound) and the coupled product can coordinate to the palladium catalyst. The product, now a more electron-rich heteroaromatic system, can sometimes be an even stronger poison than the starting material.[4]
-
Impurity-Driven Deactivation: Trace impurities in your this compound or other reagents (boronic acid, base, solvent) can poison the catalyst. Elemental sulfur is a known culprit in some synthetic routes of related starting materials.[3]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under certain reaction conditions, leading to the formation of inactive palladium species (e.g., palladium black).[5]
-
Side Reactions: Unwanted side reactions, such as protodeboronation of the boronic acid, can consume reactants and give the appearance of a stalled primary reaction.[6]
Q3: Are certain types of cross-coupling reactions more susceptible to poisoning with this compound?
A3: While all palladium-catalyzed cross-coupling reactions are at risk, the susceptibility can vary. Reactions that require higher temperatures or longer reaction times may experience more significant deactivation due to prolonged exposure of the catalyst to the poisoning species. Additionally, the choice of ligand and base can play a crucial role. For instance, bulky phosphine ligands, while often beneficial for promoting reductive elimination, can also influence the rate of undesirable side reactions that contribute to catalyst deactivation.[5][6]
Q4: Can I just add more catalyst if my reaction stalls?
A4: Adding a "kicker" charge of the catalyst can sometimes restart a stalled reaction and is a pragmatic approach in a manufacturing setting to push a reaction to completion.[3] However, this is often a workaround rather than a solution. It increases costs and can complicate purification. A more robust approach is to identify and address the root cause of the deactivation.
Troubleshooting Guides
This section provides structured, question-and-answer-based guides to resolve specific experimental issues.
Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction
Question: My cross-coupling reaction with this compound is yielding little to no product. How should I troubleshoot this?
Answer: A systematic approach is crucial. The following workflow can help you diagnose the problem.
Caption: Troubleshooting workflow for low reaction conversion.
-
Verify Reagent Purity:
-
This compound: Is it from a reliable source? Consider purifying it via recrystallization or treatment with activated carbon to remove potential poisons.[3]
-
Solvents and Bases: Ensure solvents are anhydrous and bases are of high purity. Moisture can be detrimental in many cross-coupling reactions.[7][8]
-
Boronic Acid/Coupling Partner: Check for degradation, especially protodeboronation in the case of Suzuki couplings.[6]
-
-
Optimize the Catalyst System:
-
Ligand Screening: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) are often effective in mitigating catalyst deactivation by promoting the desired catalytic steps.[9] Consider screening a panel of ligands.
-
Catalyst Loading: As a simple test, try increasing the catalyst loading (e.g., from 1 mol% to 3 mol%). If the conversion improves, it's a strong indicator of catalyst deactivation.
-
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature may slow down the rate of catalyst deactivation, although it will also slow the desired reaction. A careful optimization is needed.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. A screen of different conditions may reveal a more robust system.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Question: I am getting variable yields for the same reaction. What could be causing this inconsistency?
Answer: Poor reproducibility often points to subtle variations in starting materials or reaction setup.
| Factor | Potential Issue | Recommended Action |
| Starting Material Batch | Batch-to-batch variability in impurities in this compound. | Purify each new batch or perform a small-scale test reaction to qualify it. |
| Atmosphere Control | Inconsistent inert atmosphere (presence of oxygen or moisture). | Ensure rigorous inert atmosphere techniques (e.g., use a glovebox, properly degas solvents). |
| Reagent Dispensing | Inaccurate measurement of catalyst, ligand, or base, especially on a small scale. | Use a balance with appropriate precision; consider making stock solutions of the catalyst system. |
| Reaction Time | Reactions may be sensitive to the exact time at which they are quenched. | Monitor reactions by a reliable technique (TLC, LC-MS) and quench at a consistent conversion point. |
Advanced Concepts & Mitigation Strategies
For challenging systems, more advanced strategies may be necessary.
Catalyst and Ligand Design
The rational design of catalysts and ligands can impart greater resistance to poisoning. This can involve:
-
Protective Architectures: Designing ligands that create a protective pocket around the metal center, sterically hindering the coordination of the quinazoline nitrogen.[10]
-
Strongly Binding Ligands: Utilizing ligands that bind more strongly to the metal center than the quinazoline, thus preventing displacement. N-heterocyclic carbenes (NHCs) can be effective in this regard.
In-Situ Catalyst Generation
In some advanced applications like C-H activation, strategies have been developed to generate the active catalyst in situ, which can bypass the poisoning effect of heterocycles.[2] While not a direct solution for standard cross-coupling, this concept highlights an area of active research.
Caption: Simplified catalytic cycle and the competing poisoning pathway.
References
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.Organic Process Research & Development. [Link]
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.Journal of the American Chemical Society. [Link]
- Catalyst poisoning - Wikipedia.Wikipedia. [Link]
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.MDPI. [Link]
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.MDPI. [Link]
- Common causes for catalysts deactiv
- Troubleshooting low catalyst activity in reforming units.
- What are the factors for catalysts desactivation?
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.PubMed. [Link]
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.ChemistryOpen. [Link]
- Catalyst Deactivation, Poisoning and Regener
- Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.RSC Advances. [Link]
- Catalyst Deactivation, Poisoning and Regeneration.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives [mdpi.com]
4-Bromoquinazoline Technical Support Center: Stability & Troubleshooting
Welcome to the technical support center for 4-bromoquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Our goal is to provide in-depth, field-proven insights into the stability challenges of this compound under various experimental conditions, moving beyond simple protocols to explain the 'why' behind the troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical concern?
This compound is a halogenated heterocyclic compound widely used as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors and other therapeutic agents. The bromine atom at the 4-position is an excellent leaving group, making it a prime site for nucleophilic substitution and metal-catalyzed cross-coupling reactions to build molecular complexity.[1][2]
However, this reactivity also makes the C-Br bond susceptible to cleavage under non-optimal conditions. Degradation not only consumes the starting material, reducing yield, but also introduces impurities (like 4-hydroxyquinazoline) that can complicate purification and potentially interfere with subsequent reactions. Understanding its stability profile is therefore paramount for developing robust and reproducible synthetic routes.
Q2: What are the primary degradation pathways for this compound?
The principal degradation pathway is hydrolysis , where the bromine atom is displaced by a hydroxyl group to form 4-hydroxyquinazoline (which exists in tautomeric equilibrium with quinazolin-4(1H)-one). This is a type of nucleophilic aromatic substitution. The reaction can be catalyzed by both acidic and basic conditions.[3][4] Other potential, though less common, issues include photodegradation if exposed to UV light for prolonged periods and thermal decomposition at very high temperatures.[5][6]
Q3: How do acidic and basic conditions specifically impact the stability of this compound?
-
Acidic Conditions: In the presence of acid and water, the quinazoline nitrogen atoms can become protonated. While this may not directly accelerate hydrolysis, the presence of a nucleophile (water) can lead to the slow formation of 4-hydroxyquinazoline. The reaction is typically slower than under basic conditions but can be significant if heated for extended periods in aqueous acidic media.[7]
-
Basic Conditions: this compound is highly susceptible to degradation under strong basic conditions, especially with nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of water. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electron-deficient C4 position, displacing the bromide ion.[3] Non-nucleophilic bases used in anhydrous conditions, common in cross-coupling chemistry, are generally safer.[8][9]
Q4: What are the ideal storage and handling conditions for this compound?
To ensure long-term stability and purity, this compound should be:
-
Stored in a tightly sealed container to protect from moisture.
-
Kept in a cool, dry, and dark place. Light-sensitive compounds with bromo-aromatic systems can be prone to degradation.[5][6]
-
Stored under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for extended periods, especially after the container has been opened.
Troubleshooting Guide: Reaction Failures & Low Yields
This section addresses specific issues encountered during reactions involving this compound.
Issue 1: Low Yield in Acid-Catalyzed Reactions
Q: I am attempting a reaction with this compound in an acidic solvent (e.g., acetic acid, HCl in dioxane) at elevated temperatures, but my yield is low, and TLC/LC-MS analysis shows a more polar byproduct.
A: This strongly suggests acid-catalyzed hydrolysis. The electron-withdrawing nature of the quinazoline ring system makes the C4 position susceptible to nucleophilic attack, even by a weak nucleophile like water, especially when heated.
Causality: The primary cause is the presence of water in the reaction medium, which acts as the nucleophile to displace the bromide. While strong acids protonate the ring nitrogens, this doesn't fully deactivate the C4 position, and prolonged heating provides the necessary activation energy for the substitution to occur.[4]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If the acid is a solution (e.g., HCl in dioxane), ensure it is fresh and has been stored properly to minimize water absorption.
-
Reduce Temperature: Operate at the lowest effective temperature for your desired reaction.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Consider a Different Acid: If applicable, switch to a non-nucleophilic acid catalyst or a Lewis acid that is less likely to introduce or activate water.
Caption: Troubleshooting workflow for low yields under acidic conditions.
Issue 2: Decomposition in Base-Mediated Cross-Coupling Reactions
Q: My Suzuki or Buchwald-Hartwig amination reaction using this compound is failing. I see my starting material disappear, but instead of the desired product, I get a polar baseline spot on TLC.
A: This is a classic case of base-induced hydrolysis, especially if using an inappropriate base or solvent. Strong, nucleophilic bases like NaOH, KOH, or even sodium tert-butoxide (NaOtBu) in the presence of trace water can rapidly convert this compound to the undesired 4-hydroxyquinazoline, which is inactive in the cross-coupling cycle.[9][10]
Causality: The catalytic cycles of Suzuki and Buchwald-Hartwig reactions require a base to activate the coupling partner (boronic acid) or the nucleophile (amine).[11][12][13] However, if the base is also a strong nucleophile (like OH⁻), it can compete with the desired reaction and attack the C-Br bond directly.
Troubleshooting Protocol:
-
Base Selection is Crucial: Switch to a non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for both Suzuki and Buchwald-Hartwig reactions as they have low nucleophilicity but sufficient basicity.[14]
-
Strictly Anhydrous Solvents: Use solvents like toluene, dioxane, or THF that have been rigorously dried. Even technical-grade solvents can contain enough water to cause significant hydrolysis.
-
Degas Thoroughly: Oxygen can degrade the palladium catalyst, leading to the formation of palladium black and loss of activity.[15] Degas your reaction mixture by bubbling with argon or nitrogen for 15-30 minutes before adding the catalyst.
-
Ligand Choice: For Buchwald-Hartwig aminations, ensure your phosphine ligand is appropriate for the amine coupling partner and is not promoting side reactions.[8][16]
| Base | Type | Suitability for this compound | Rationale & Citation |
| NaOH, KOH | Strong, Nucleophilic | Poor | High risk of hydrolysis to 4-hydroxyquinazoline.[3] |
| NaOtBu, KOtBu | Strong, Non-nucleophilic | Moderate (use with caution) | Effective base, but can promote hydrolysis with trace water. Must use strictly anhydrous conditions.[9] |
| K₂CO₃, Cs₂CO₃ | Moderate, Non-nucleophilic | Good | Common and effective bases for Suzuki and Buchwald-Hartwig reactions with lower risk of hydrolysis.[13] |
| K₃PO₄ | Moderate, Non-nucleophilic | Excellent | Often provides superior results, especially in challenging couplings, with minimal risk of hydrolysis.[14] |
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of this compound under your specific proposed reaction conditions, a forced degradation study is invaluable. This helps identify potential issues before committing to a large-scale reaction.
Objective: To determine the stability of this compound under acidic, basic, and neutral conditions at a target reaction temperature.
Materials:
-
This compound
-
Proposed reaction solvent (e.g., Dioxane)
-
0.1 M HCl (aqueous)
-
0.1 M NaOH (aqueous)
-
Deionized Water
-
HPLC system with a C18 column and UV detector (e.g., monitoring at 254 nm)
-
TLC plates (e.g., silica gel with fluorescent indicator)
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in your chosen organic solvent (e.g., Dioxane).
-
Set up Test Conditions: In separate, sealed vials, prepare the following mixtures:
-
Acidic: 1 mL stock solution + 1 mL 0.1 M HCl
-
Basic: 1 mL stock solution + 1 mL 0.1 M NaOH
-
Neutral: 1 mL stock solution + 1 mL Deionized Water
-
Control: 1 mL stock solution + 1 mL organic solvent
-
-
Incubation: Place all vials in a heating block set to your target reaction temperature (e.g., 80 °C).
-
Time-Point Analysis: At regular intervals (e.g., 0 hr, 1 hr, 4 hr, 8 hr, 24 hr), withdraw a small aliquot (e.g., 50 µL) from each vial.
-
Quench and Dilute: Neutralize the acidic and basic samples (the acidic sample with a drop of NaOH, the basic with a drop of HCl). Dilute all samples with the HPLC mobile phase.
-
Analyze: Analyze each sample by HPLC and TLC.
-
HPLC: Quantify the peak area of the this compound peak. A decrease in area over time indicates degradation. Look for the appearance of new peaks, such as the more polar 4-hydroxyquinazoline.[17]
-
TLC: Spot each sample. The appearance of a new, more polar spot (lower Rf) relative to the control confirms the formation of a degradation product.
-
Caption: Hydrolytic degradation of this compound under acidic and basic conditions.
References
- 4-Bromoquinoline 95 3964-04-3 - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- The proposed mechanism for the synthesis of 4-aminoquinazolines in the...
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific.
- how to increase the stability of 3-Acetyl-6-bromoquinolin-4(1H)-one solution - Benchchem. BenchChem.
- Buchwald–Hartwig amin
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- Synthesis of 4-aminoquinazoline derivatives. | Download Scientific Diagram - ResearchGate.
- ANALYTICAL METHODS FOR THE DEGRAD
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- 6-Bromoquinoline-3-carboxylic acid - Synquest Labs. SynQuest Labs.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
- HYDROLYSIS. University of Toronto.
- Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. - ResearchGate.
- This compound SDS, 354574-59-7 Safety D
- This compound | C8H5BrN2 | CID 45789724 - PubChem - NIH.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- Suzuki reaction - Wikipedia. Wikipedia.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. SpringerLink.
- COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES - Connect Journals. Connect Journals.
- HYDROLYSIS REACTIONS. SlidePlayer.
- 4-Bromoquinoline SDS, 3964-04-3 Safety D
- mechanism of ester hydrolysis - YouTube. YouTube.
- 5.4: Hydrolysis Reactions - Chemistry LibreTexts. Chemistry LibreTexts.
- Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed.
- Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed.
- Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
- Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem. BenchChem.
- Products of Thermal Decomposition of Bromin
- Computer vision for non-contact monitoring of catalyst degradation and product formation kinetics - PMC - PubMed Central.
- (PDF) The Thermal decomposition of 4-bromobutyric acid in the gas-phase. A quantum chemical theory calculation - ResearchGate.
- Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors - PubMed.
- Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.viu.ca [web.viu.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Computer vision for non-contact monitoring of catalyst degradation and product formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromoquinazoline and 4-Chloroquinazoline in Nucleophilic Aromatic Substitution
Executive Summary
In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is recognized as a privileged structure, forming the core of numerous therapeutic agents, including EGFR inhibitors like gefitinib and erlotinib.[1] The synthesis of functionalized quinazolines, particularly 4-aminoquinazolines, frequently relies on the nucleophilic aromatic substitution (SNAr) of a 4-haloquinazoline precursor.[2] A pivotal choice in this synthesis is the selection of the halogen at the C4 position. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-bromoquinazoline and 4-chloroquinazoline, clarifying the underlying chemical principles and practical implications for researchers in the field. While conventional wisdom from alkyl halide chemistry might suggest the bromo- derivative is more reactive, we will demonstrate that for the SNAr mechanism, the opposite is generally true: 4-chloroquinazoline is the more reactive substrate.
The Decisive Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 4-haloquinazolines with nucleophiles (such as amines, alcohols, or thiols) is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway is a two-step addition-elimination process, dictated by the electronic properties of the aromatic system.[3]
-
Step 1: Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom at the C4 position. This position is highly activated (electrophilic) due to the electron-withdrawing inductive effects of the ring nitrogen atoms and the C4 halogen. This attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the single most critical factor influencing the reaction rate.
-
Step 2: Elimination (Fast): The aromaticity is restored through the rapid expulsion of the halide ion (Cl⁻ or Br⁻) as a leaving group.[4]
Caption: Generalized mechanism for the SNAr reaction of 4-haloquinazolines.
Core Reactivity Analysis: Chloro vs. Bromo
To compare the reactivity of 4-chloro- and this compound, we must analyze the two competing electronic factors that influence the SNAr mechanism: the inductive effect of the halogen and its leaving group ability.
-
Inductive Effect & Intermediate Stability: The rate-determining step is the nucleophilic attack. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect. This effect makes the C4 carbon more electrophilic (more attractive to the incoming nucleophile) and, crucially, provides greater stabilization to the negative charge of the Meisenheimer intermediate.[4][6] Since chlorine is more electronegative than bromine, it stabilizes the transition state leading to the Meisenheimer complex more effectively. This lowers the activation energy of the rate-determining step.
-
Leaving Group Ability & C-X Bond Strength: The second step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group than chloride.[7][8] This factor would favor the bromo- compound if the second step were rate-limiting.
The Verdict: For SNAr reactions, the overwhelming consensus in the literature is that the first step—nucleophilic addition—is the rate-determining step.[3][4] Therefore, the factor that stabilizes the intermediate and its transition state (the inductive effect) is dominant. This leads to a reactivity order that is often counter-intuitive to those familiar with SN2 reactions: F > Cl > Br > I .[3][9] Consequently, 4-chloroquinazoline is inherently more reactive than this compound in SNAr reactions.
Quantitative Data Summary
| Parameter | 4-Chloroquinazoline | This compound | Impact on SNAr Rate |
| Halogen Electronegativity | 3.16 (Pauling Scale) | 2.96 (Pauling Scale) | Higher electronegativity (Cl) better stabilizes the Meisenheimer intermediate, increasing the rate . |
| C-X Bond Energy (Aryl) | ~400 kJ/mol | ~336 kJ/mol | A stronger C-Cl bond makes chloride a poorer leaving group. This affects the fast second step and has a minor impact on the overall rate . |
| Dominant Factor | Inductive Effect | Leaving Group Ability | The inductive effect on the rate-determining first step is the dominant contributor to overall reactivity. |
| Predicted Reactivity | Higher | Lower | 4-Chloroquinazoline is predicted to react faster under SNAr conditions. |
Practical Implications and Reaction-Specific Considerations
The higher intrinsic reactivity of 4-chloroquinazoline makes it a widely used and highly efficient substrate for the synthesis of 4-aminoquinazolines.[10][11] Its preparation is also straightforward, often involving the treatment of the more readily available 4-hydroxyquinazoline with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12]
It is critical, however, to understand that this reactivity order is specific to the SNAr mechanism. For other critical synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) , the reactivity order is inverted to I > Br > Cl .[7] In these reactions, the rate-determining step is typically the oxidative addition of the catalyst into the C-X bond. This process is governed by bond strength, and the weaker C-Br bond is cleaved much more readily by the palladium catalyst than the stronger C-Cl bond.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol details a representative SNAr reaction for the synthesis of a 2-chloro-4-anilinoquinazoline, adapted from established methodologies.[11] This procedure highlights the practical application of 4-chloroquinazoline as a reactive electrophile.
Objective:
To synthesize 2-chloro-4-(phenylamino)quinazoline via nucleophilic aromatic substitution.
Materials:
-
2,4-dichloroquinazoline
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (anhydrous)
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a 4-anilinoquinazoline.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2,4-dichloroquinazoline (1.0 eq). Add anhydrous 1,4-dioxane to create a ~0.1 M solution.
-
Causality: An inert atmosphere is crucial to prevent moisture from interfering with the reaction and to avoid side reactions. Anhydrous solvent ensures the base and nucleophile remain active.
-
-
Addition of Reagents: To the stirred solution, add aniline (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, ~3.6 eq).[11]
-
Causality: Aniline acts as the nucleophile. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess of base ensures complete reaction.
-
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Causality: This step quenches the reaction and helps to remove the water-soluble components, such as DIPEA hydrochloride salt.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Causality: The desired product is organic-soluble and will move into the ethyl acetate layer, separating it from inorganic salts and other aqueous-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing residual water with a drying agent is essential before solvent removal to obtain a clean crude product.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 2-chloro-4-(phenylamino)quinazoline.
Conclusion
For researchers engaged in the synthesis of quinazoline-based libraries, a clear understanding of halide reactivity is paramount. In the context of nucleophilic aromatic substitution, 4-chloroquinazoline is demonstrably more reactive than this compound. This enhanced reactivity is a direct consequence of chlorine's greater electronegativity, which more effectively stabilizes the rate-determining Meisenheimer intermediate. While this compound remains a viable substrate, particularly for subsequent cross-coupling reactions where its reactivity is superior, 4-chloroquinazoline stands out as the more efficient and commonly employed precursor for introducing a wide range of nucleophiles at the C4 position.
References
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
- The proposed mechanism for the synthesis of 4-aminoquinazolines in the presence of FeCl3.6H2O, under microwave irradiation conditions.
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Synthesis of 4-chloroquinazoline. PrepChem.com. [Link]
- Nucleophilic arom
- Nucleophilic Aromatic Substitution. University of Babylon. [Link]
- Intermolecular Halogen Bond Detected in Racemic and Optically Pure N–C Axially Chiral 3-(2-Halophenyl)
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- Synthesis of 4-aminoquinazoline derivatives.
- Nucleophilic arom
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]
- Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. [Link]
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC. [Link]
- Strength, Character, and Directionality of Halogen Bonds involving C
- Proximity Effects of Substituents on Halogen Bond Strength. The Journal of Physical Chemistry A. [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bromine Isomer Effect: A Comparative Guide to the Biological Activity of 6-Bromo vs. 4-Bromo Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its remarkable versatility in targeting a wide array of biological systems.[1][2][3] This heterocyclic motif is at the heart of therapies for cancer, microbial infections, and inflammatory conditions.[4] A common strategy to enhance the therapeutic potential of such scaffolds is halogenation, with bromination being a particularly effective tool. The introduction of a bromine atom can profoundly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its interaction with biological targets.
However, the specific position of the bromine substituent is not a trivial detail; it is a critical determinant of the compound's ultimate biological profile. This guide provides an in-depth comparative analysis of two key positional isomers: 6-bromo and 4-bromo quinazoline derivatives. While the literature reveals an extensive and successful exploration of 6-bromo derivatives, data on their 4-bromo counterparts is less direct, often highlighting the C4 position as a reactive handle for further potent substitutions. This guide will synthesize the available experimental data to illuminate the distinct strategic roles these isomers play in drug design, providing a crucial resource for researchers aiming to leverage the power of the quinazoline core.
A Tale of Two Positions: Comparative Biological Activity
The location of the bromine atom—whether on the benzene ring (C6) or the pyrimidine ring (C4)—directs the molecule's biological activity down different paths. The C6 position often serves to modulate and enhance potency, while the C4 position is frequently a key site for introducing the primary pharmacophoric groups that dictate the mechanism of action.
Anticancer Activity: A Stronghold for 6-Bromo Derivatives
The development of 6-bromoquinazoline derivatives has yielded a wealth of potent anticancer agents. This is largely because the 6-position on the quinazoline core corresponds to a region within the ATP-binding pocket of many protein kinases that can accommodate and favorably interact with a halogen substituent.
Mechanism of Action: EGFR Kinase Inhibition
A primary mechanism for the anticancer effect of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] EGFR is a well-validated target in oncology, and its overactivity is a hallmark of many cancers. FDA-approved drugs like Gefitinib and Erlotinib are themselves 4-anilinoquinazoline derivatives, establishing the scaffold's clinical significance.[5] The 6-bromo substituent has been shown to enhance binding affinity to EGFR, leading to potent inhibition of tumor cell growth. Molecular docking studies confirm that these derivatives fit snugly into the EGFR active site, with the bromine atom often forming key interactions.[1][7]
Experimental Data:
Numerous studies have demonstrated the potent cytotoxic effects of 6-bromoquinazoline derivatives against a panel of human cancer cell lines. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-ones showed significant antiproliferative activity, with the lead compound exhibiting greater potency than the approved drug Erlotinib against the MCF-7 breast cancer cell line.[1][7] Notably, this compound also displayed favorable selectivity, being significantly less toxic to normal (MRC-5) cells than to cancerous ones.[1][7] Other studies have reported IC₅₀ values in the low-micromolar range against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines, in some cases surpassing the potency of the standard drug Gefitinib.[8]
| Compound Series Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [1][7] |
| SW480 (Colon) | 17.85 ± 0.92 | [1][7] | |
| MRC-5 (Normal) | 84.20 ± 1.72 | [1][7] | |
| 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (8c) | MCF-7 (Breast) | 35.14 ± 6.87 | [1] |
| SW480 (Colon) | 63.15 ± 1.63 | [1] | |
| 6-bromo-2-(substituted thioether) quinazolinone (21) | HeLa (Cervical) | 2.81 | [8] |
| MDA-MB231 (Breast) | 2.72 | [8] | |
| 6-bromo-2-(substituted thioether) quinazolinone (22) | HeLa (Cervical) | 1.85 | [8] |
| MDA-MB231 (Breast) | 2.11 | [8] |
The Strategic Importance of the C4 Position
While direct experimental data on the biological activity of 4-bromoquinazoline is sparse, the literature overwhelmingly points to the C4 position as a critical node for derivatization. A halogen at this position, typically chlorine, serves as an excellent leaving group, enabling the synthesis of highly potent 4-amino and 4-anilinoquinazoline derivatives which are renowned kinase inhibitors.[6][9]
These 4-substituted derivatives effectively target not only EGFR but also other crucial kinases in cancer signaling, such as PI3Kα.[10] The amino group at the C4 position is pivotal as it often forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding site, a fundamental interaction for potent inhibition. Therefore, while C6-bromo acts as a potency-enhancing modulator, the functionality at C4 often constitutes the core pharmacophore that defines the molecule's primary mechanism of action.
Visualizing the Strategy
The following diagrams illustrate the central concepts in the evaluation and mechanism of bromoquinazoline derivatives.
Caption: A typical experimental workflow for the study of bromoquinazoline derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.
Antimicrobial Activity: Evidence for Both Isomers
The quinazoline core is also a fertile ground for the development of antimicrobial agents.[3] Here, the evidence suggests that bromine substitution at either the C6 or C4 position can contribute to potent activity.
6-Bromoquinazoline Derivatives:
Studies have shown that 6-bromoquinazolinones possess a broad spectrum of antibacterial and antifungal activity. A series of 2,3,6-trisubstituted quinazolin-4-ones, all containing a bromine at the 6-position, were evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Aspergillus niger, Candida albicans).[4] Several compounds in the series showed "very good" to "excellent" activity against the tested strains, highlighting the utility of the 6-bromo scaffold in combating a range of microbial pathogens.[4]
| Compound ID | Target Organism | Activity Level | Reference |
| A-2 | E. coli | Excellent | [4] |
| A-3 | A. niger | Excellent | [4] |
| A-4 | P. aeruginosa | Excellent | [4] |
| A-5 | S. aureus, A. niger | Very Good | [4] |
| A-6 | C. albicans | Excellent | [4] |
4-Substituted Quinazoline Derivatives:
While direct comparisons are limited, research into 4-thioquinazoline derivatives points to the importance of the C4 position for antimicrobial effects. For example, a series of S-substituted 6-bromo-4-alkylthioquinazoline derivatives were found to exhibit good antifungal activities. This indicates that while the 6-bromo group provides a beneficial foundation, the nature of the substituent at the C4 position is a key driver of antifungal potency.
Experimental Methodologies: A Guide to Validation
Reproducibility is the bedrock of scientific integrity. The following are standardized protocols for evaluating the biological activities discussed in this guide.
Protocol 1: MTT Assay for Anticancer Activity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are cultured and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The test compounds (6-bromo or 4-bromo quinazoline derivatives) are dissolved in DMSO to create stock solutions. A range of serial dilutions is prepared in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds (or vehicle control, e.g., DMSO) is added. A positive control (e.g., Doxorubicin) is also included. The plates are incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Protocol 2: Agar Disc Diffusion for Antimicrobial Screening
This method is used to assess the antimicrobial activity of chemical substances by measuring the area of growth inhibition.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration (e.g., 50 µg/mL) of the test quinazoline derivative dissolved in a suitable solvent (e.g., DMF). The solvent is allowed to evaporate completely.
-
Incubation: The impregnated discs are placed firmly onto the surface of the inoculated agar plates. A standard antibiotic disc (e.g., Norfloxacin) is used as a positive control, and a solvent-only disc is used as a negative control. The plates are incubated at 37°C for 18-24 hours.
-
Data Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[4]
Conclusion and Future Directions
This comparative guide illuminates the distinct yet complementary roles of 6-bromo and 4-bromo substitution on the quinazoline scaffold. The available evidence strongly supports the 6-bromo position as a well-validated site for enhancing the anticancer and antimicrobial potency of quinazoline derivatives. These compounds consistently demonstrate high efficacy, particularly as EGFR inhibitors in oncology.
In contrast, the C4 position serves as a critical strategic point for introducing key pharmacophoric elements that define the molecule's primary target and mechanism of action. While 4-bromo derivatives themselves are less explored, the vast research on 4-amino and 4-anilino analogs—often synthesized from a 4-chloro intermediate—underscores the C4 position's pivotal role in creating high-affinity kinase inhibitors.
For drug development professionals, this analysis suggests two divergent but powerful strategies:
-
For optimizing a known quinazoline scaffold, introducing a bromine at the C6 position is a high-probability strategy for enhancing overall biological activity.
-
For developing novel, target-specific agents, particularly kinase inhibitors, the C4 position represents the prime location for installing the key binding motifs.
Future research should focus on the direct synthesis and head-to-head biological evaluation of 6-bromo versus 4-bromo isomers within the same molecular series. Such studies would provide invaluable, unambiguous data on the precise influence of bromine's positional isomerism, allowing for more rational and predictive design of the next generation of quinazoline-based therapeutics.
References
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
- Emami L, Hassani M, Mardaneh P, Zare F, Saeedi M, Emami M, Khabnadideh S, Sadeghian S. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chem. 2024 Jul 4;18(1):125.
- Al-Suwaidan IA, Abdel-Aziz AAM, Al-Abdullah ES, Alanazi AM, El-Azab AS, El-Tahir KEH. Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharm J. 2017 Nov;25(7):1056-1065.
- Singh A, Prajapati SK, Namdeo KP, Singh VK, Verma SK. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1).
- Al-Salem HS, Hegazy MF, El-Messery SM, Al-Fahemi JH, Al-Rashood ST, El-Sayed MA, Abulfutoh I. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Adv. 2021;11(26):15989-16017.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. R Discovery.
- Madrid PB, Wilson J, DeRisi J, Guy RK. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. J Med Chem. 2001 Dec 20;44(26):4677-81.
- Yang H, Wang H, Sun Y, et al. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. 2023;28(14):5565.
- Kandil S, El-Sayed M, Goda F, Ahmed S, Kandile NG. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorg Med Chem Lett. 1999 Jul 5;9(13):1819-24.
- Kalidhar S, Gautam N, Jose J, Jadav SS, Kumar S. Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers. 2019 Jan 17.
- Ding H, Zhang Y, Liu K, et al. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorg Med Chem. 2018 May 1;26(8):1675-1685.
- Mironov A, Knyazeva A, Mironova Y, et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Research Results in Pharmacology. 2021;7(3):53-61.
- Singh P, Kumar V, Singh P, et al. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. J Iran Chem Soc. 2022 Oct 5;20:531–570.
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.
- Chu DT, Kim C, Shen W, et al. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. J Med Chem. 2000;43(21):3906-12.
- Das D, Murugesan S, Setti A, et al. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Eur J Med Chem. 2019 May 15;170:112-132.
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of 4-Bromoquinazoline Derivatives: A Comparative Guide to Anticancer Activity
This guide provides an in-depth technical comparison of the in vitro anticancer activity of 4-bromoquinazoline derivatives, a promising class of compounds in oncology research. We will objectively evaluate their performance against established anticancer agents, supported by experimental data, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of these molecules.
Introduction: The Rationale for Investigating this compound Derivatives
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib.[1][2] These agents primarily exert their effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell proliferation and survival.[1][3] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2]
The introduction of a bromine atom at the 6-position of the quinazoline ring has been shown in several studies to enhance anticancer effects.[1][2] This has spurred the synthesis and evaluation of numerous 6-bromoquinazoline derivatives as potential next-generation anticancer agents. This guide will focus on a specific series of 6-bromo-2-thio-3-phenylquinazolin-4(3H)-ones to illustrate the process of in vitro validation and to compare their efficacy against standard chemotherapeutic drugs.
Comparative Analysis of Cytotoxic Activity
The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment.
A recent study synthesized a series of 6-bromoquinazoline-4(3H)-one derivatives and evaluated their antiproliferative activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines using the MTT assay.[1][4] The results for the most potent compound, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (designated as Compound 8a) , are compared below with standard anticancer drugs.
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a | MCF-7 | 15.85 ± 3.32 | [1][4] |
| Erlotinib | MCF-7 | 9.9 ± 0.14 | [1] |
| Cisplatin | MCF-7 | Not specified in this study | |
| Doxorubicin | MCF-7 | Not specified in this study | |
| Compound 8a | SW480 | 17.85 ± 0.92 | [1][4] |
| Erlotinib | SW480 | Not specified in this study | |
| Cisplatin | SW480 | Not specified in this study | |
| Doxorubicin | SW480 | Not specified in this study | |
| Compound 8a | MRC-5 (Normal Cell Line) | 84.20 ± 1.72 | [1][4] |
Expert Interpretation:
The data indicates that Compound 8a exhibits potent cytotoxic activity against both MCF-7 and SW480 cancer cell lines.[1][4] Notably, its potency against the MCF-7 cell line is comparable to that of Erlotinib, an established EGFR inhibitor.[1] Furthermore, Compound 8a shows a significantly higher IC50 value against the normal human fetal lung fibroblast cell line (MRC-5), suggesting a degree of selectivity for cancer cells over non-tumorigenic cells.[1][4] This selectivity is a crucial attribute for a potential anticancer drug, as it can translate to a wider therapeutic window and reduced side effects.
Mechanism of Action: Targeting the EGFR Signaling Pathway and Inducing Apoptosis
Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.[2][5] This pathway, when activated by ligands like EGF, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[6] By blocking the tyrosine kinase activity of EGFR, this compound derivatives can halt these processes.
DOT script for the EGFR signaling pathway:
Caption: EGFR Signaling Pathway Inhibition by this compound.
Beyond kinase inhibition, a crucial mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. Studies on 6-bromoquinazoline derivatives have shown that they can induce apoptosis in cancer cells in a dose-dependent manner.[5][7] This is often accompanied by cell cycle arrest at specific phases, such as G0/G1 or G2/M, which prevents the cancer cells from progressing through the division cycle.[7]
Experimental Protocols for In Vitro Validation
To ensure scientific rigor and reproducibility, standardized protocols must be followed. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest test compound concentration) and a positive control (a known anticancer drug like Cisplatin or Erlotinib).
-
Incubate the plate for 48 hours.[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.[8]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
DOT script for the MTT Assay Workflow:
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis and Cell Cycle Analysis using Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis and analyze the cell cycle distribution.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 hours.
-
Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
For apoptosis, differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
For cell cycle analysis, fix the cells in cold 70% ethanol, treat with RNase A, and stain with PI. Analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]
-
Conclusion and Future Directions
The in vitro data strongly suggest that this compound derivatives, exemplified by Compound 8a, are a promising class of anticancer agents. Their potent cytotoxicity against multiple cancer cell lines, selectivity over normal cells, and mechanism of action involving EGFR inhibition and apoptosis induction warrant further investigation.
Future studies should focus on:
-
Expanding the panel of cancer cell lines to assess the broader applicability of these compounds.
-
In-depth mechanistic studies to fully elucidate the signaling pathways involved.
-
In vivo studies in animal models to evaluate the efficacy and safety of these derivatives in a physiological setting.
The comprehensive in vitro validation approach outlined in this guide provides a robust framework for the preclinical assessment of novel anticancer compounds, paving the way for the development of more effective and targeted cancer therapies.
References
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- Chen, J., Wang, J., & Lin, L. (2018). The EGFR signaling pathway in human cancers.
- Hasako, S., et al. (2021). Simplified schematic diagram of the EGFR signaling pathway.
- Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society. [Link]
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Zare, S., et al. (2023).
- Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies.
- Jantova, S., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Experimental Oncology, 30(1), 24-30. [Link]
- Rzepkowska, A., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry, 10, 863891. [Link]
- da Silva, A. D., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4949. [Link]
- Al-Suhaimi, E. A., et al. (2018). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini Reviews in Medicinal Chemistry, 13(8), 1177-1194. [Link]
- ResearchGate. (n.d.). Analysis of apoptosis and cell cycle of compounds 8–10, 12, and 13 by Annexin V/Propidium Iodide (PI) flow cytometry assay. [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. exp-oncology.com.ua [exp-oncology.com.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Selectivity Profiling of Kinase Inhibitors Derived from 4-Bromoquinazoline
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical task of selectivity profiling for novel kinase inhibitors derived from the 4-Bromoquinazoline scaffold. The quinazoline core is a privileged structure in medicinal chemistry, forming the basis of numerous approved anticancer drugs that target protein kinases, such as gefitinib and erlotinib.[1][2] The introduction of a bromo-substituent can significantly influence potency and selectivity, making a thorough understanding of a compound's kinome-wide interaction profile essential for its development as a therapeutic agent or a chemical probe.[3]
This guide eschews a rigid template, instead focusing on the strategic and logical progression of experiments. We will delve into the causality behind experimental choices, detail self-validating protocols for key technologies, and provide a model for robust data interpretation and presentation.
The Rationale for Kinome-Wide Selectivity Profiling
Protein kinases are a large family of enzymes that share a structurally conserved ATP-binding site, which is the target for most small-molecule inhibitors.[4][5] This structural similarity presents a significant challenge in developing inhibitors that are highly selective for a single kinase target.[6] Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology where inhibiting multiple kinases provides a therapeutic advantage.[6][7] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of strategic drug development. It allows for:
-
Identification of On-Target and Off-Target Liabilities: Understanding the full spectrum of a compound's interactions across the kinome is crucial for predicting potential side effects and ensuring patient safety.[8]
-
Structure-Activity Relationship (SAR) Guidance: Selectivity data provides invaluable feedback to medicinal chemists, enabling the rational design of more specific or intentionally multi-targeted next-generation compounds.
-
Mechanism of Action (MoA) Deconvolution: If a compound shows a more potent effect in cellular assays than predicted by its primary target inhibition, a kinome scan can reveal additional targets that contribute to its overall efficacy.
-
Tool Compound Validation: For researchers using inhibitors as chemical probes to study cellular signaling, knowing the compound's precise selectivity is paramount to ensure that the observed biological effects are correctly attributed to the intended target.[9]
The following workflow illustrates a best-practice approach to characterizing a novel this compound derivative.
Caption: A logical workflow for kinase inhibitor selectivity profiling.
Comparative Methodologies: From Biochemical Assays to Live-Cell Validation
Choosing the right assay is critical and depends on the stage of the drug discovery process. We will compare three industry-standard platforms: KINOMEscan® for broad biochemical screening, NanoBRET™ for live-cell target engagement, and KiNativ™ for profiling in a native cellular context.
Competition Binding Assays: The KINOMEscan® Platform
The KINOMEscan® platform, offered by Eurofins Discovery, is a powerful tool for initial, broad selectivity profiling. It utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a panel of over 480 kinases.[10][11]
Principle of Action: The assay does not measure enzymatic activity but rather the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured, and a reduction in this signal indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand. A key advantage is that since the assay does not use ATP, it provides a true measure of thermodynamic binding affinity (dissociation constant, Kd), rather than an IC50 value which can be dependent on ATP concentration.[10]
Caption: Principle of the KINOMEscan® competition binding assay.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize the test this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Assay Plate Preparation: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) in duplicate for initial profiling (scanMAX panel).[10] For potency determination (KdELECT), an 11-point dose-response curve is prepared.[12]
-
Assay Reaction: The test compound is mixed with DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Equilibration: The mixture is allowed to equilibrate. The inhibitor competes with the immobilized ligand for binding to the kinase's ATP site.
-
Capture & Quantification: Kinases that are not bound to the inhibitor will bind to the immobilized ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as percent of control (%Ctrl), where the DMSO vehicle is 100% and a high-concentration control inhibitor is 0%. A lower %Ctrl value indicates stronger binding.
Live-Cell Target Engagement: The NanoBRET™ Assay
While biochemical assays are excellent for understanding intrinsic binding affinity, they do not account for cell permeability or the competitive cellular environment with high ATP concentrations. The NanoBRET™ Target Engagement assay from Promega addresses this by measuring compound binding directly in living cells.[13][14]
Principle of Action: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[15] The target kinase is expressed in cells as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase active site is then added. When the tracer binds to the NanoLuc®-kinase fusion, the energy from the luciferase substrate reaction is transferred to the tracer, which then emits light at its characteristic wavelength. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal. This allows for the quantitative measurement of compound affinity and residence time in a physiological context.[16][17]
Caption: Principle of the NanoBRET™ Target Engagement assay.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target kinase fused to NanoLuc® luciferase. Cells are then plated in 96- or 384-well plates.[17]
-
Compound Treatment: The this compound derivative is serially diluted and added to the cells. A vehicle control (DMSO) is included.
-
Tracer Addition: After a compound equilibration period (e.g., 2 hours), the fluorescent NanoBRET™ tracer is added.
-
Detection: The Nano-Glo® substrate and an extracellular NanoLuc® inhibitor are added. The plate is read on a luminometer capable of measuring filtered light at two wavelengths (donor emission ~450nm, acceptor emission ~610nm).
-
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. The data is then normalized and plotted as a dose-response curve to determine the cellular IC50, which reflects the compound's potency in a live-cell environment.[14]
Native Kinase Profiling: The KiNativ™ Platform
The KiNativ™ platform from ActivX (a subsidiary of Kyorin) offers a unique approach by profiling inhibitor binding against endogenous kinases in their native cellular environment and conformation.[18][19] This chemoproteomic method uses ATP- and ADP-acyl phosphate probes that covalently label the catalytic lysine in the active site of active kinases.[20]
Principle of Action: A cell lysate is treated with the test inhibitor, which binds to its target kinases. Subsequently, a biotinylated acyl-phosphate probe is added. This probe will only label the active sites of kinases that are not occupied by the inhibitor. The biotin-labeled proteins are then enriched, digested, and analyzed by tandem mass spectrometry (MS) to identify and quantify the kinases that were not blocked by the inhibitor. A decrease in the MS signal for a specific kinase relative to a control indicates that the inhibitor bound to and protected that kinase from labeling.[20][21] This method provides a functional readout of inhibitor binding in a complex proteome.[18]
Data Presentation and Comparative Analysis
To effectively compare the selectivity of a novel this compound derivative, "Compound-X," data should be summarized in clear, quantitative tables. Below is a template for presenting data, comparing Compound-X to a non-selective inhibitor (Staurosporine) and a clinically relevant quinazoline-based inhibitor (Gefitinib).
Table 1: Initial Selectivity Screen (% Inhibition at 1 µM)
| Kinase Target | Compound-X (% Inhibition) | Staurosporine (% Inhibition) | Gefitinib (% Inhibition) | Kinase Family |
| EGFR | 99 | 98 | 99 | TK |
| ERBB2 | 85 | 95 | 75 | TK |
| VEGFR2 | 45 | 92 | 15 | TK |
| SRC | 68 | 97 | 30 | TK |
| ABL1 | 25 | 99 | 5 | TK |
| CDK2 | 10 | 96 | 2 | CMGC |
| p38α (MAPK14) | 15 | 88 | 8 | CMGC |
| AURKA | 5 | 90 | 3 | STE |
| ... (additional kinases) | ... | ... | ... | ... |
This table is for illustrative purposes only.
Table 2: Potency Determination for Key Targets (Kd in nM)
| Kinase Target | Compound-X (Kd, nM) | Staurosporine (Kd, nM) | Gefitinib (Kd, nM) |
| EGFR | 5 | 2 | 3 |
| ERBB2 | 50 | 5 | 500 |
| VEGFR2 | >1000 | 10 | >10,000 |
| SRC | 250 | 6 | >10,000 |
| ABL1 | >5000 | 3 | >10,000 |
This table is for illustrative purposes only.
Interpretation: From these illustrative tables, one would conclude that "Compound-X" is a potent inhibitor of EGFR, similar to Gefitinib, but with significantly more potent off-target activity against ERBB2 and SRC. Unlike the broadly active Staurosporine, it retains some selectivity. This profile might suggest a dual EGFR/ERBB2 inhibitor, a common feature for this class of compounds.[1] The moderate SRC activity would warrant further investigation to determine if it is a desirable therapeutic feature or a potential liability.
Conclusion
The selectivity profiling of kinase inhibitors derived from this compound is a multi-faceted process that requires a strategic combination of biochemical and cell-based assays. By starting with a broad, ATP-independent binding assay like KINOMEscan®, researchers can get a comprehensive and unbiased view of the compound's kinome-wide interactions. Subsequent validation with live-cell target engagement assays like NanoBRET™ is essential to confirm that the compound can access and bind its target in a more physiologically relevant setting. This rigorous, data-driven approach ensures a thorough understanding of a novel inhibitor's selectivity, providing the critical insights needed to advance the most promising candidates in the drug discovery pipeline.
References
- News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development.
- Reaction Biology. (n.d.). NanoBRET Assay Services.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
- Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(14), 2345–2353.
- van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 788–806.
- Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699–710.
- Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling.
- BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders.
- GlobeNewswire. (2018). ActivX Biosciences’ KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders.
- Brown, N., & Fabbro, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today, 14(21-22), 1039-1046.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- O'Hare, T., et al. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Cancer, 9(5), 367–376.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling.
- Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
- Levitzki, A. (2013). Tyrosine Kinase Inhibitors: Views of Selectivity, Sensitivity, and Clinical Performance. Annual Review of Pharmacology and Toxicology, 53, 161-185.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
- Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences.
- Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3027.
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 25-42.
- ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)).
- Fereidoonnezhad, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 108.
- Solomon, V. R., & Lee, H. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045.
- ResearchGate. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF.
- Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), 12432-12437.
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. news-medical.net [news-medical.net]
- 16. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 18. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 19. Activx Biosciences’ Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace [biospace.com]
- 20. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 4-Arylquinazolines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern pharmacology, exhibiting a vast range of biological activities. Among its derivatives, 4-arylquinazolines stand out for their therapeutic potential. The efficient and versatile synthesis of this privileged structure is therefore a critical endeavor. This guide provides an in-depth comparative analysis of the primary synthetic routes to 4-arylquinazolines, offering field-proven insights into the causality behind experimental choices and providing the data necessary to select the optimal path for your specific target molecule.
Introduction: The Significance of the 4-Arylquinazoline Core
The 4-arylquinazoline moiety is a key pharmacophore found in numerous biologically active compounds, demonstrating anticancer, antiviral, and antimicrobial properties.[1] The strategic placement of the aryl group at the 4-position significantly influences the molecule's interaction with biological targets. Consequently, the development of robust and flexible synthetic methodologies to access this scaffold is of paramount importance in the discovery and development of new chemical entities. This guide will navigate through the classical and modern synthetic landscapes, providing a critical evaluation of each route's strengths and limitations.
Classical vs. Modern Synthetic Strategies: An Overview
The synthesis of 4-arylquinazolines has evolved from high-temperature, often harsh classical methods to more sophisticated and milder modern techniques. Classical routes, such as the Niementowski reaction, typically yield quinazolin-4-ones, which then require further modification to introduce the C4-aryl group.[2][3] Modern strategies, heavily reliant on transition-metal catalysis, offer more direct and efficient pathways, including direct C-H functionalization and cross-coupling reactions.[4][5][6]
Comparative Analysis of Key Synthetic Routes
The choice of synthetic route is dictated by factors such as substrate availability, desired functional group tolerance, scalability, and overall efficiency. The following sections provide a detailed comparison of the most prevalent methods.
The Niementowski Reaction Pathway: A Two-Step Approach
The Niementowski quinazoline synthesis is a foundational method that involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones).[2][3][7] While not a direct route to 4-arylquinazolines, it provides a crucial intermediate. The subsequent arylation at the 4-position is the key challenge.
Mechanism & Rationale: This reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization and dehydration. The initial quinazolinone product exists in tautomeric equilibrium with the 4-hydroxyquinazoline, which can be activated for subsequent nucleophilic substitution or cross-coupling.
Workflow: Niementowski Reaction followed by Arylation
Caption: Workflow for the two-step synthesis of 4-arylquinazolines via the Niementowski reaction.
Advantages:
-
Readily available and inexpensive starting materials (anthranilic acids).
-
A well-established and reliable method for the synthesis of the quinazolinone core.
Disadvantages:
-
Requires a two-step process to reach the final 4-arylquinazoline.
-
The initial condensation often requires high temperatures.[8]
-
The subsequent activation and coupling steps add to the overall complexity and may have limited functional group tolerance.
Modern Transition-Metal-Catalyzed Approaches
The advent of transition-metal catalysis has revolutionized the synthesis of 4-arylquinazolines, offering more direct, efficient, and milder alternatives to classical methods.
A highly effective modern strategy involves the direct arylation of quinazolin-4-ones using palladium catalysis, often in a one-pot fashion. This method circumvents the need to isolate a halogenated intermediate.
Mechanism & Rationale: This approach relies on the in situ activation of the C4-hydroxyl group of the quinazolin-4-one tautomer. Reagents like p-toluenesulfonyl chloride (TsCl) are used to convert the hydroxyl into a better leaving group (tosylate), which then undergoes a Suzuki-type cross-coupling reaction with an arylboronic acid in the presence of a palladium catalyst.[1][9]
Catalytic Cycle: Pd-Catalyzed Arylation of Quinazolin-4-one
Caption: Simplified catalytic cycle for the Suzuki-type coupling of an activated quinazolin-4-one.
Advantages:
-
Good to excellent yields under mild conditions (e.g., 60°C).[1]
-
High functional group tolerance.
-
Avoids the use of harsh chlorinating agents like POCl₃.
Disadvantages:
-
Requires a palladium catalyst, which can be expensive.
-
Substituents on the quinazolin-4-one can influence reactivity; for instance, unsubstituted quinazolin-4-ones may fail to react under certain conditions.[1]
Direct C-H activation/arylation represents the state-of-the-art in terms of atom economy and synthetic efficiency. These methods forge the C-Aryl bond by directly activating a C-H bond on the quinazoline core, often with the aid of a directing group.
Mechanism & Rationale: Transition metals such as rhodium and cobalt can reversibly insert into a C-H bond, forming a metallacyclic intermediate.[4][6][10] This intermediate then reacts with a coupling partner (e.g., dioxazolones as a nitrile surrogate) to form the desired product.[6][10] This approach eliminates the need for pre-functionalized starting materials.
Advantages:
-
Excellent atom economy and reduced waste generation.
-
High regioselectivity can be achieved with appropriate directing groups.
-
Access to highly substituted quinazolines that are difficult to synthesize via other methods.[10]
Disadvantages:
-
Often requires more expensive and specialized catalysts (e.g., Rhodium complexes).[10]
-
The directing group may need to be installed and subsequently removed, adding steps to the overall sequence.
-
Substrate scope can be limited by the directing group's compatibility.
Multicomponent and Microwave-Assisted Strategies
To further enhance efficiency and reduce reaction times, multicomponent reactions (MCRs) and microwave-assisted synthesis have emerged as powerful tools.
-
One-Pot Multicomponent Reactions: These strategies combine three or more starting materials in a single reaction vessel to construct the 4-arylquinazoline scaffold in a convergent manner.[11][12] For example, the reaction of 2-aminobenzophenones, aldehydes, and an ammonia source can yield 2,4-diarylquinazolines.[13] This approach is highly efficient and ideal for generating chemical libraries.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[8][14][15][16] This has been successfully applied to various quinazoline syntheses, including the Niementowski reaction and nucleophilic substitution on 4-chloroquinazolines, often leading to higher yields and cleaner reactions.[8][14][17]
Quantitative Performance Comparison
| Synthetic Route | Key Reagents/Catalysts | Typical Yields | Reaction Time | Temperature | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Niementowski + Arylation | Anthranilic acid, Amide; POCl₃ or TsCl; Pd catalyst | Moderate to Good (over 2 steps) | Hours to Days | High (condensation), Mild (coupling) | Moderate | Inexpensive starting materials | Multi-step, harsh conditions in first step |
| Pd-Catalyzed Arylation | Quinazolin-4-one, Arylboronic acid, TsCl, PdCl₂(PPh₃)₂[1] | Good to Excellent (up to 90%)[1] | 2-12 hours | Mild (60-80°C)[1] | Good to Excellent | One-pot, mild conditions, high yields | Catalyst cost, potential substrate limitations |
| Direct C-H Arylation | Benzimidate, Dioxazolone, [Cp*RhCl₂]₂/AgBF₄[10] | Good to Excellent (up to 95%)[10] | 12-24 hours | High (100-120°C) | Good | High atom economy, novel structures | Expensive catalyst, requires directing group |
| Microwave-Assisted | Various (e.g., 4-chloroquinazoline, amine) | Good to Excellent (often >90%)[14] | Minutes (10-30 min)[14] | Moderate to High | Good | Drastically reduced reaction times | Requires specialized equipment |
| Multicomponent Reactions | e.g., 2-aminobenzophenone, aldehyde, NH₄OAc | Good to Excellent | Hours | Moderate to High | Good | High efficiency, library synthesis | Can be complex to optimize |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 2-Methyl-4-phenylquinazoline
This protocol is adapted from the work of Peng et al., demonstrating an efficient synthesis via in situ activation of the quinazolin-4-one.[1]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-methylquinazolin-4-one (0.2 mmol, 1.0 equiv.), p-toluenesulfonyl chloride (TsCl, 0.3 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with nitrogen. Add 2.0 mL of a THF-H₂O (20:1) solvent mixture.
-
Reagent Addition: Add phenylboronic acid (0.3 mmol, 1.5 equiv.) and the palladium catalyst PdCl₂(PPh₃)₂ (0.01 mmol, 5 mol%).
-
Reaction: Stir the mixture at 60°C for 2-12 hours (monitor by TLC).
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-phenylquinazoline.
Self-Validation: The success of this reaction is critically dependent on the anhydrous conditions and the quality of the palladium catalyst. The reaction progress can be easily monitored by TLC, with the product being significantly less polar than the starting quinazolin-4-one. The final product identity and purity should be confirmed by NMR and HRMS analysis.[1]
Conclusion and Future Outlook
The synthesis of 4-arylquinazolines has a rich history and a vibrant present. While classical methods like the Niementowski reaction provide access to the core quinazolinone structure, modern transition-metal-catalyzed reactions, particularly palladium-catalyzed arylations and direct C-H functionalizations, offer superior efficiency, milder conditions, and broader substrate scope. For rapid synthesis and process optimization, microwave-assisted methods and multicomponent reactions are invaluable tools.
As a Senior Application Scientist, my recommendation is to leverage the palladium-catalyzed arylation of quinazolin-4-ones for most applications due to its excellent balance of yield, mild conditions, and operational simplicity. For the synthesis of highly complex or novel analogs, direct C-H functionalization, despite its challenges, represents the most powerful and atom-economical approach. The continued development of more active and robust catalysts will undoubtedly further expand the synthetic chemist's toolbox for accessing this vital class of molecules.
References
- Anonymous. (n.d.). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC - NIH.
- Anonymous. (2016). Expedient Synthesis of 4-Aryl Quinazoline Analogues via Direct Nucleophilic Arylation of 2-Chloroquinazoline. OAK Open Access Archive - Novartis.
- Anonymous. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
- Anonymous. (2006).
- Anonymous. (n.d.). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones.
- Wang, J., Zha, S., Chen, K., Zhang, F., Song, C., & Zhu, J. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Chemistry Portal. [Link]
- Anonymous. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
- Anonymous. (2024). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. RSC Publishing - The Royal Society of Chemistry.
- Anonymous. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines in the... ResearchGate.
- Anonymous. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI.
- Anonymous. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Anonymous. (n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library.
- Anonymous. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]
- Anonymous. (2014). Targeted synthesis of a series of 4-o-aryl- and 4-N-alkyl/arylquinazolines for studying the JNK-kinase activity. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Anonymous. (n.d.). Niementowski quinazoline synthesis. chemeurope.com. [Link]
- Anonymous. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. arkat usa.
- Anonymous. (n.d.). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of... ResearchGate.
- Anonymous. (n.d.). First-, second-, and third-row transition-metal-catalyzed synthesis of... ResearchGate.
- Anonymous. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Anonymous. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors. arkat usa.
- Anonymous. (n.d.). Catalyst-free one-pot three-component synthesis of 4-styrylquinazolines... ResearchGate.
- Anonymous. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
- Anonymous. (n.d.). Synthetic methods for 4‐quinazolinone derivatives. ResearchGate.
- Anonymous. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
- Anonymous. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. OUCI.
- Anonymous. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate.
- Anonymous. (n.d.). Friedländer synthesis. Wikipedia. [Link]
- Anonymous. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. MDPI.
- Anonymous. (n.d.). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Thieme Connect.
- Anonymous. (2025). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Request PDF - ResearchGate.
- Anonymous. (n.d.). An efficient approach for the green synthesis of biologically active 2,3-dihydroquinazolin-4(1H)-ones using a magnetic EDTA coated copper based nanocomposite. PMC - NIH.
- Anonymous. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Anonymous. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry - ACS Publications.
- Anonymous. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
- Anonymous. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
- Anonymous. (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. NIH.
- Anonymous. (n.d.). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Semantic Scholar.
Sources
- 1. Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions [organic-chemistry.org]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Niementowski_quinazoline_synthesis [chemeurope.com]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically availab ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03702B [pubs.rsc.org]
- 13. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
A Head-to-Head Comparison of Catalysts for the Functionalization of 4-Bromoquinazoline: A Guide for Researchers
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in drug discovery and development, allowing for the fine-tuning of pharmacological properties. Among the various precursors, 4-bromoquinazoline stands out as a versatile and readily available starting material for introducing molecular diversity through cross-coupling reactions. The choice of catalyst for these transformations is a critical parameter that dictates reaction efficiency, substrate scope, and overall success.
This guide provides a comprehensive head-to-head comparison of common palladium-based catalyst systems for the functionalization of this compound, with a focus on C-C and C-N bond-forming reactions. We will delve into the nuances of catalyst and ligand selection, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Landscape of Catalysis for this compound Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the functionalization of this compound is no exception. The primary transformations employed are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, each offering a unique avenue for introducing new substituents at the C4 position. The efficacy of these reactions is intrinsically linked to the palladium source and, more critically, the nature of the ancillary ligand.
The Crucial Role of Ligands
Ligands play a multifaceted role in palladium catalysis. They stabilize the palladium center, influence its reactivity, and facilitate the key elementary steps of the catalytic cycle: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination. For electron-rich and sterically hindered substrates, or for challenging transformations, the use of bulky, electron-rich phosphine ligands is often essential for achieving high yields and turnover numbers.[1]
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For the arylation of this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields.
A study on the Suzuki cross-coupling of bromo-substituted quinazolines with a boronic acid pinacol ester of 2,5-diphenyl-1,3,4-thiadiazole highlighted the efficacy of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2] This catalyst, in combination with sodium carbonate as the base and tetrabutylammonium bromide as a phase-transfer catalyst, afforded the desired products in high yields.[2]
Another example demonstrates the use of Pd(PPh₃)₄ for the coupling of a 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, suggesting its applicability to similar heterocyclic systems like this compound.[3] The choice of base and solvent was found to significantly influence the reaction outcome, with K₃PO₄ and 1,4-dioxane providing good results.[3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/H₂O | 115 | Overnight | High | Effective for complex, heteroaryl boronic esters. Phase-transfer catalyst beneficial.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Moderate to Good | A standard, reliable catalyst for Suzuki couplings. Performance is substrate and base dependent.[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly active system for challenging substrates, often providing excellent yields. (Data for analogous 4-bromobenzothiazole) |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid or boronate ester (1.2 mmol), sodium carbonate (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 115 °C and stir vigorously overnight.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylquinazoline.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl compounds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, particularly with less reactive amines or aryl halides.
For the amination of bromo-heterocycles, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically demanding biarylphosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be highly effective. These systems can facilitate the coupling of a broad range of amines, including primary and secondary amines, with this compound. A study on the amination of bromo-estrone derivatives demonstrated excellent yields using a Pd(OAc)₂/XPhos system under microwave irradiation.[4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Observations |
| Pd(OAc)₂ / XPhos | XPhos | KOt-Bu | Toluene | 100 | 10 min (MW) | High | Highly active catalyst system, suitable for a broad range of amines. Microwave irradiation can significantly reduce reaction times.[4] |
| Pd₂(dba)₃ / XPhos | XPhos | NaOt-Bu | Toluene | Reflux | 6 h | 94 | A robust and widely used system for Buchwald-Hartwig aminations. (Data for analogous 4-chlorotoluene) |
| Pd(0)/NHC | IPr | KOt-Bu | Toluene | 110 | - | - | N-Heterocyclic carbene (NHC) ligands offer an alternative to phosphines and can exhibit high stability and activity.[5] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination using Pd(OAc)₂/XPhos
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir a mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.024 mmol, 2.4 mol%) in anhydrous, degassed toluene (1 mL) for 10 minutes at room temperature.
-
Reaction Setup: In a separate flame-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Evacuate the tube and backfill with an inert gas.
-
Add anhydrous, degassed toluene (4 mL) followed by the pre-formed catalyst solution via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 4-aminoquinazoline derivative.
C-C Bond Formation: Sonogashira and Heck Couplings
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates. This reaction is typically co-catalyzed by palladium and copper(I) salts.
A common and effective catalyst system for the Sonogashira coupling of bromo-heterocycles is a combination of a palladium(II) source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, in the presence of an amine base like triethylamine (Et₃N).[6] This system has been shown to be effective for the coupling of various terminal alkynes with 4-bromo-6H-1,2-oxazines, a substrate analogous to this compound, affording good yields at room temperature.[6]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | r.t. | 6-20 | Good | A classic and reliable system for Sonogashira couplings. The copper co-catalyst is crucial for the activation of the alkyne.[6] |
| Pd(OAc)₂ / PPh₃ | CuI | NHiPr₂ | DMF | r.t. | - | Low | Alternative conditions that may be effective for specific substrates where the standard protocol fails.[6] |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product. For the Heck coupling of aryl bromides, catalyst systems based on Pd(OAc)₂ with phosphine ligands are commonly employed. In some cases, N-heterocyclic carbene (NHC) ligands have also been shown to be effective.
For the Heck reaction of 4-bromoacetophenone with styrene, a system of Pd(OAc)₂ with a tetrahydropyrimidinium salt as an NHC precursor in a DMF/water mixture at 80 °C provided good conversion.[7]
| Catalyst System | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | 12-24 | Moderate to Good | A standard protocol for Heck reactions. Higher temperatures are often required. |
| Pd(OAc)₂ | NHC precursor | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | NHC ligands can offer high thermal stability and activity. Aqueous media can be employed.[7] |
Conclusion and Future Outlook
The functionalization of this compound is a cornerstone of modern medicinal chemistry, and palladium-catalyzed cross-coupling reactions provide a powerful toolkit for this purpose. The choice of catalyst is not a one-size-fits-all decision but rather depends on the specific transformation, the nature of the coupling partners, and the desired reaction conditions.
For Suzuki-Miyaura couplings , catalyst systems based on palladium with bulky, electron-rich phosphine ligands like dppf or SPhos offer high reactivity and broad applicability. Buchwald-Hartwig aminations are often best accomplished with similar catalyst systems, with XPhos being a particularly effective ligand. For Sonogashira couplings , the classic PdCl₂(PPh₃)₂/CuI system remains a reliable choice. The Heck reaction can be effectively catalyzed by Pd(OAc)₂ in combination with either phosphine or NHC ligands.
The continuous development of new and more active catalyst systems, including those based on more earth-abundant metals, will undoubtedly further expand the horizons of quinazoline functionalization. As our understanding of reaction mechanisms deepens, so too will our ability to design and select catalysts for even the most challenging transformations, ultimately accelerating the discovery of new and improved therapeutic agents.
References
- Schober, M. et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 43.
- Anonymous. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Ali, A. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5183.
- Anonymous. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8753.
- Anonymous. (2014). Buchwald–Hartwig amination. Wikipedia.
- Anonymous. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc, 2018(5), 183-196.
- Anonymous. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 10(11), 1279.
- Anonymous. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry.
- Anonymous. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1889.
- Anonymous. (2019). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 24(18), 3299.
- Anonymous. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 1488–1496.
- Anonymous. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(11), 18884-18897.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinazoline Analogs
Introduction: The Analytical Imperative for Quinazoline Analogs
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2] As researchers and drug development professionals, our ability to bring these potent molecules from the bench to the bedside hinges on the integrity of our analytical data. The development and validation of robust analytical methods are not mere regulatory hurdles; they are the foundation of product quality, ensuring safety and efficacy.[3][4]
This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of quinazoline analogs. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices and establish a self-validating framework for cross-validation, grounded in the latest international guidelines.[5][6] The objective is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and to ensure data interchangeability, a critical step when transferring methods between R&D and QC labs or when upgrading analytical technologies.[7]
Chapter 1: Understanding the Analytical Technologies
The choice of an analytical method is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a staple in quality control laboratories for routine analysis.[8]
-
Principle of Operation: The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For quinazoline analogs, which are typically moderately polar, reversed-phase chromatography using a C18 column is the standard. The separated analyte is then detected by its absorbance of UV light.
-
Causality in Method Design:
-
Column Choice: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides excellent retention and separation for the aromatic quinazoline core.
-
Mobile Phase Selection: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic component controls the retention time, while the buffer (e.g., phosphate or formate) maintains a stable pH to ensure consistent ionization state and peak shape of the analyte.
-
Wavelength Selection: The UV detection wavelength is set at the maximum absorbance (λmax) of the quinazoline chromophore (typically around 250-350 nm) to maximize sensitivity.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis, impurity profiling, and the analysis of complex matrices where the analyte concentration is exceedingly low.[10]
-
Principle of Operation: Following chromatographic separation via HPLC, the analyte is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated by a mass analyzer. In tandem MS, a specific parent ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
-
Causality in Method Design:
-
Ionization Source: ESI is the preferred method for quinazoline analogs as it is a soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation.
-
MRM Transition Selection: The transition from the protonated molecular ion [M+H]⁺ (parent ion) to a stable, high-intensity fragment ion (product ion) is chosen. This specificity ensures that the signal is unequivocally from the analyte of interest, even in the presence of co-eluting matrix components.[11][12]
-
Chapter 2: The Cross-Validation Framework
Cross-validation serves to demonstrate that two different analytical methods yield comparable and reliable results.[7] The entire process must be governed by a pre-approved validation protocol that outlines the experiments and predefined acceptance criteria, as mandated by regulatory bodies like the ICH, FDA, and EMA.[3][13][14]
The following diagram illustrates the logical workflow for the cross-validation of our HPLC-UV and LC-MS/MS methods.
Caption: A typical workflow for the cross-validation of two analytical methods.
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[15] The core parameters are defined in the ICH Q2(R2) guideline.[16][17]
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, specificity is shown by separating the analyte peak from impurities and placebo components. For LC-MS/MS, the specificity is inherently higher due to the unique MRM transition, which provides an extra dimension of separation.[11]
-
Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[17] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[15] Both methods should exhibit excellent linearity (r² > 0.999).
-
Accuracy: This measures the closeness of the test results to the true value.[5] It is typically assessed via recovery studies using spiked placebo samples at a minimum of three concentration levels (e.g., low, medium, high QC).
-
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicates under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Variation within the same laboratory, considering different days, analysts, or equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical differentiator between the two techniques.
Comparative Performance Data (Hypothetical)
The following table summarizes expected performance data for the analysis of a representative quinazoline analog, "Quina-X."
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.9995 | > 0.9998 | ≥ 0.999 |
| Range | 1 - 200 µg/mL | 0.1 - 200 ng/mL | Application Dependent |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~150 ng/mL | ~0.05 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 500 ng/mL | 0.1 ng/mL | Demonstrate with acceptable precision & accuracy |
Chapter 3: Detailed Experimental Protocols
The trustworthiness of a guide lies in the reproducibility of its methods. The following protocols are detailed, step-by-step methodologies for the analysis of a model quinazoline analog.
Representative Quinazoline Analog: Gefitinib
To ground our protocols in a real-world example, we will consider Gefitinib, an EGFR inhibitor with a quinazoline core.
Caption: Chemical structure of Gefitinib, a model quinazoline analog.
Protocol 1: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in diluent (e.g., 50:50 acetonitrile:water) to achieve a final concentration within the 1-200 µg/mL range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 343 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the analyte peak area against a calibration curve constructed from standards of known concentrations.
Protocol 2: LC-MS/MS Method
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Sample Preparation:
-
Perform serial dilutions of the stock solution using the diluent to prepare calibration standards and QC samples, typically in the 0.1-200 ng/mL range.
-
For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.[10]
-
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). (e.g., start at 10% B, ramp to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition (for Gefitinib): Precursor ion (Q1) m/z 447.2 → Product ion (Q3) m/z 128.1.
-
Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to an internal standard against a weighted (1/x²) linear regression calibration curve.
Conclusion: Selecting the Right Tool for the Job
This guide has established a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for quinazoline analogs, grounded in scientific rationale and regulatory expectations.[18][19]
-
HPLC-UV remains the robust, reliable, and cost-effective choice for routine quality control, release testing, and stability studies where analyte concentrations are relatively high.[20][21]
-
LC-MS/MS is the indispensable tool for applications requiring high sensitivity and selectivity, such as bioequivalence studies, metabolite identification, and trace-level impurity analysis.[10]
A successful cross-validation demonstrates that both methods are fit for purpose and that the data they generate are equivalent and reliable.[7] This ensures seamless method transfer and maintains data integrity throughout the lifecycle of the drug product, ultimately safeguarding patient health.[5]
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ResearchGate. (2025). VERSATILE APPROACHES FOR ANALYTICAL METHOD VALIDATION OF ANTICANCER DRUGS: A REVIEW.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Journal of Pharmaceutical and Biomedical Analysis. (2024). Review of HPLC method for anticancer drug development and validation.
- European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- National Center for Biotechnology Information (NCBI). (n.d.). Biomarker method validation in anticancer drug development.
- ResearchGate. (2025). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV technique for Anti-Cancer Drugs.
- PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings.
- Asian Journal of Chemistry. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline.
- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
- MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
- International Journal of Novel Research and Development (IJNRD). (2025). Analytical Methods and Applications in Anticancer Drug Research.
- PubMed. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
- National Center for Biotechnology Information (NCBI). (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
- MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
- National Center for Biotechnology Information (NCBI). (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
- Kabale University Library. (n.d.). Development of UV-spectrophotometry Method of the Quantitative Determination of a New Substance Quinazoline-4(3h)-on Derivate.
- ResearchGate. (2025). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents.
- ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)....
- European Journal of Medicinal Chemistry. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Medicinal Chemistry Research. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
- PubMed. (n.d.). A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors.
- BenchChem. (2025). Cross-Validation of HPLC and LC-MS Methods for the Quantification of Lucenin 3: A Comparative Guide.
- ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- PubMed. (n.d.). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices.
- ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
Sources
- 1. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Review of HPLC method for anticancer drug development and validation. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. youtube.com [youtube.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Off-Target Effects of 4-Bromoquinazoline-Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The 4-bromoquinazoline scaffold is a privileged structure, forming the core of several successful kinase inhibitors. However, the therapeutic window of these potent molecules is critically dependent on their selectivity. Off-target effects can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. A rigorous and multi-faceted approach to evaluating these off-target interactions is therefore not just a regulatory hurdle, but a scientific necessity for developing safer and more effective medicines.
This guide provides an in-depth comparison of methodologies to assess the off-target profiles of this compound-based compounds, supported by illustrative experimental data and detailed protocols. We will explore both established and emerging techniques, offering insights into their principles, advantages, and limitations to empower researchers in making informed decisions during the drug development process.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small molecule inhibitors. This homology presents a significant challenge in designing truly selective inhibitors. While a compound may exhibit high potency against its intended target, its interaction with dozens or even hundreds of other kinases can lead to a cascade of unintended biological consequences. Comprehensive selectivity profiling is therefore essential to:
-
De-risk clinical development: Early identification of potential off-target liabilities can prevent costly late-stage failures.
-
Understand mechanism of action: Unanticipated off-target activities may contribute to the observed cellular phenotype, confounding the interpretation of a compound's efficacy.
-
Identify opportunities for drug repurposing: A well-defined off-target profile can reveal new therapeutic indications for an existing compound.[1]
-
Optimize lead compounds: Structure-activity relationship (SAR) studies guided by broad kinome profiling can lead to the design of more selective next-generation inhibitors.
A Multi-Pronged Approach to Off-Target Evaluation
A robust assessment of off-target effects necessitates a combination of in silico, in vitro, and cellular methods. Each approach provides a unique layer of information, and together they offer a comprehensive picture of a compound's selectivity.
Figure 2: Workflow for in silico prediction of off-target effects.
Limitations: While powerful for hypothesis generation, in silico predictions require experimental validation. The accuracy of these methods is dependent on the quality and coverage of the underlying data and algorithms.
In Vitro Biochemical Assays: The Gold Standard for Selectivity
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Large-scale kinase panel screening is the industry standard for quantitatively assessing inhibitor selectivity. [2][3][4] Illustrative Comparison of this compound-based Inhibitors and Alternatives
To illustrate the output of such a screen, the following table presents hypothetical but representative data for a novel this compound compound ("Compound-X") compared to well-established kinase inhibitors.
| Kinase Target | Compound-X (% Inhibition @ 1µM) | Lapatinib (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| EGFR | 98 | 99.5 | 85 |
| HER2 (ERBB2) | 95 | 98.5 | 80 |
| ABL1 | 15 | 20 | 99 |
| SRC | 25 | 45 | 98 |
| VEGFR2 | 10 | 30 | 75 |
| PDGFRβ | 5 | 25 | 88 |
| c-KIT | 8 | 18 | 95 |
| LCK | 30 | 55 | 97 |
| p38α (MAPK14) | 5 | 10 | 60 |
| CDK2 | 2 | 8 | 40 |
Table 1: Illustrative kinase profiling data. Primary targets for each compound are highlighted in bold. Data is presented as percentage inhibition at a single high concentration to identify potent off-target interactions.
Analysis:
-
Compound-X demonstrates high selectivity for its primary targets, EGFR and HER2, with minimal activity against a broad range of other kinases at 1µM. This suggests a favorable selectivity profile.
-
Lapatinib , a known dual EGFR/HER2 inhibitor, also shows high on-target potency. However, it exhibits more significant off-target activity against SRC family kinases compared to Compound-X. [5][6][7]* Dasatinib is a multi-targeted inhibitor with potent activity against the ABL, SRC, and c-KIT kinases, in addition to other off-targets. [8][9][10]This broad-spectrum activity contrasts sharply with the more focused profiles of Compound-X and Lapatinib.
Experimental Protocol: In Vitro Kinase Panel Screening
This protocol outlines a typical luminescence-based assay for determining the IC50 values of an inhibitor against a panel of kinases. [11] Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to generate a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each serially diluted compound or DMSO vehicle control.
-
Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: Confirming Interactions in a Physiological Context
While biochemical assays are essential for determining intrinsic inhibitory activity, they do not account for cell permeability, intracellular ATP concentrations, or the native conformation of the target protein. Cellular target engagement assays are therefore crucial for validating that a compound interacts with its intended and unintended targets in a more physiologically relevant environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization. [12][13][14][15]The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.
Figure 3: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
This protocol describes a classic CETSA experiment with detection by Western blotting. [16] Materials:
-
Cultured cells
-
Test compound and vehicle (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler or water baths
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period (e.g., 1-3 hours).
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3-4 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein against the temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
-
Kinobeads: A Chemical Proteomics Approach
Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile kinase inhibitors against endogenously expressed kinases. [17][18][19][20]This technique involves the use of beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome. In a competitive binding experiment, a free inhibitor (the compound of interest) will compete with the kinobeads for binding to its target kinases. The bound kinases are then identified and quantified by mass spectrometry.
Advantages of Kinobeads:
-
Unbiased: Can identify unexpected off-targets without prior knowledge. [18]* Physiologically Relevant: Assesses binding to endogenous kinases in their native state and complexed with other proteins.
-
Quantitative: Provides dose-response curves and apparent dissociation constants (Kd,app) for hundreds of kinases simultaneously.
Conclusion and Future Perspectives
The evaluation of off-target effects is a critical and iterative process in the development of this compound-based kinase inhibitors. A tiered strategy, beginning with in silico predictions to guide initial efforts, followed by comprehensive in vitro kinase profiling to establish a quantitative selectivity profile, and culminating in cell-based target engagement assays to confirm interactions in a physiological context, provides the most robust framework for assessing compound selectivity.
As our understanding of the kinome and its role in disease continues to expand, so too will the tools and techniques for evaluating inhibitor selectivity. The integration of chemoproteomics with phenotypic screening and systems biology approaches will undoubtedly lead to a more holistic understanding of the on- and off-target effects of kinase inhibitors, ultimately paving the way for the development of safer and more effective targeted therapies.
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). MDPI. [Link]
- Computational Modeling of Kinase Inhibitor Selectivity. (2012).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
- Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (2007). AACR Journals. [Link]
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2020).
- Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (2012). Portland Press. [Link]
- dasatinib | DiscoveRx KINOMEscan® screen. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]
- Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective d
- Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. (2020).
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
- Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. (2022). bioRxiv. [Link]
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
- Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regul
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2016).
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).
- The target landscape of clinical kinase drugs. (2018).
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). University of Dundee Discovery Research Portal. [Link]
- Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. (2011).
- In vitro kinase assay. (2024). protocols.io. [Link]
- Computational off-target profiling of known kinase inhibitors. (a) The... (2018).
- (PDF) Identification of gefitinib off-targets using a structure-based systems biology approach; Their validation with reverse docking and retrospective data mining. (2016).
- Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. (2016).
- Kinase Screening Assay Services. Reaction Biology. [Link]
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023).
- Abstract 2314: Erlotinib response in lung- and glioma-derived EGFR alleles: Correlating kinase site occupancy with efficacy. (2011). AACR Journals. [Link]
- Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective d
- Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (2018).
- Clinical trials evaluating the toxicity and efficacy of erlotinib. (2022).
- KINOMEscan d
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Reaction Biology. [Link]
- Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. (2020). Frontiers. [Link]
- Comprehensive analysis of kinase inhibitor selectivity. (2011). PubMed. [Link]
- Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... (2011).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. annualreviews.org [annualreviews.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. biorxiv.org [biorxiv.org]
- 20. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Quinazoline Derivatives Against Erlotinib
Introduction: The Rationale for Innovation in EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1][2] Its dysregulation, often through activating mutations, is a well-established driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has made EGFR a prime target for therapeutic intervention.
Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), exemplifies the success of this targeted approach.[5][6] It operates by competitively and reversibly binding to the ATP-binding site within the EGFR kinase domain, effectively blocking the autophosphorylation and downstream signaling cascades that promote tumor growth.[4][7] The quinazoline scaffold is a key pharmacophore in many EGFR inhibitors, including Erlotinib, prized for its high affinity to the EGFR kinase active site.[8][9]
However, the evolution of resistance mechanisms, such as the T790M mutation, necessitates the development of next-generation inhibitors.[10] This guide provides a comprehensive framework for the preclinical benchmarking of novel quinazoline derivatives against the established efficacy of Erlotinib. We will detail the requisite in vitro assays to build a robust comparative profile, focusing on enzymatic activity, cellular potency, and target engagement. For the purpose of this guide, we will refer to our hypothetical new compounds as QZ-1 and QZ-2 .
The EGFR Signaling Cascade: A Visual Overview
Understanding the pathway is critical to interpreting inhibitor efficacy. Upon ligand binding, EGFR dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular domain.[2] This creates docking sites for adaptor proteins, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which drive cell proliferation and survival.[11] Our inhibitors aim to break this chain at its inception.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Framework: A Step-by-Step Guide
A robust comparison requires a multi-faceted approach, moving from the molecular level to a cellular context. The following experimental workflow is designed to provide a comprehensive efficacy profile.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinPGx [clinpgx.org]
Navigating the Maze: A Comparative Guide to Isomeric Purity Analysis of Substituted Bromoquinazolines
For: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of medicinal chemistry, substituted bromoquinazolines represent a privileged scaffold, integral to the development of a wide array of therapeutic agents.[1] The precise substitution pattern of the bromine atom and other functionalities on the quinazoline core, along with the stereochemistry, gives rise to various isomers. These isomers, while structurally similar, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the rigorous analysis of isomeric purity is not merely a quality control metric but a critical determinant of drug safety and efficacy. This guide provides an in-depth comparison of modern analytical techniques for the robust characterization and quantification of bromoquinazoline isomers, supported by experimental data and field-proven protocols.
The Analytical Imperative: Why Isomeric Purity Matters
Quinazoline derivatives are a cornerstone in drug discovery, with applications ranging from oncology to anti-inflammatory treatments.[1][2] The introduction of a bromine substituent can enhance biological activity; however, it also introduces the potential for positional isomerism. Furthermore, if a chiral center is present, enantiomers will exist.
The challenge lies in the subtle structural differences between these isomers. Positional isomers (regioisomers) may only differ in the bromine's location on the aromatic ring, leading to nearly identical physical properties like polarity and mass. Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment, making their separation particularly demanding.[3] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the separation and characterization of chiral drugs, as different enantiomers can have distinct biological effects.[3]
This guide will dissect the primary analytical methodologies employed to navigate this complex analytical landscape: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A Comparative Analysis of Core Techniques
The choice of analytical technique is dictated by the nature of the isomeric difference (chiral vs. achiral), the required sensitivity, and the available instrumentation.[4][5] A direct comparison reveals the strengths and weaknesses of each approach.
Chromatographic Techniques: The Workhorses of Separation
Chromatography is the gold standard for separating and quantifying isomers due to its high resolving power.[5] The fundamental principle involves the differential partitioning of analytes between a stationary phase and a mobile phase.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique, widely accessible in most analytical laboratories.[4][6]
-
For Achiral (Positional) Isomers: Reversed-phase HPLC (RP-HPLC) is the most common method. Separation is achieved based on differences in hydrophobicity. A C18 column is a typical starting point, offering good retention for the relatively nonpolar bromoquinazoline core.[5]
-
For Chiral Isomers (Enantiomers): Chiral HPLC requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally popular due to their broad applicability and ability to resolve a wide range of chiral compounds.[7][8]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations.[9][10] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and a high diffusion coefficient, leading to faster analysis times and reduced solvent consumption.[10][11]
-
Key Advantages over HPLC: SFC often provides superior resolution and speed for chiral separations.[12] The low viscosity of the mobile phase allows for higher flow rates without excessive backpressure.[11]
-
Achiral Applications: While renowned for chiral analysis, SFC is also highly effective for separating achiral isomers and impurities, often providing different selectivity compared to RP-HPLC.[12][13]
Data Summary: HPLC vs. SFC for Isomer Separation
| Parameter | HPLC (Reversed-Phase) | HPLC (Chiral) | SFC (Chiral) |
| Primary Application | Positional Isomers, Impurities | Enantiomers, Atropisomers[14] | Enantiomers, Diastereomers, Positional Isomers |
| Typical Stationary Phase | C18, Phenyl-Hexyl | Polysaccharide-based (e.g., Chiralpak®) | Polysaccharide-based, Pirkle-type |
| Mobile Phase | Water/Acetonitrile/Methanol + Acid/Buffer | Heptane/Ethanol/Isopropanol | Supercritical CO2 + Modifier (e.g., Methanol) |
| Analysis Time | 10-30 min | 15-45 min | 3-15 min[11] |
| Resolution (Rs) | Good to Excellent | Good to Excellent | Often Superior to HPLC[12] |
| Solvent Consumption | High | High (Organic) | Low (Organic)[10] |
| Environmental Impact | Moderate to High | High | Low |
Spectroscopic Techniques: The Key to Unambiguous Identification
While chromatography separates isomers, spectroscopy provides the structural information needed for their definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the structural elucidation of organic molecules, including the differentiation of isomers.[15][16]
-
Positional Isomers: ¹H and ¹³C NMR spectra provide unique fingerprints for each regioisomer. The substitution pattern on the benzene ring of the quinazoline core results in distinct chemical shifts and coupling patterns for the aromatic protons.[15][16] For instance, the splitting pattern of protons adjacent to the bromine atom will be a clear indicator of its position.
-
Chiral Isomers: In a standard achiral solvent, enantiomers have identical NMR spectra. To distinguish them, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will have distinct NMR signals.[17] Alternatively, a chiral solvating agent can be employed to induce a chemical shift difference between the enantiomers.
Mass Spectrometry (MS)
While isomers have the same molecular weight, modern MS techniques, especially when coupled with chromatography (LC-MS, SFC-MS), can aid in their differentiation.[18] Tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns between isomers.[18] Ion Mobility Spectrometry (IMS) coupled with MS is a particularly powerful technique that separates ions based on their size and shape (collision cross-section), often resolving isomers that are indistinguishable by mass alone.[19][20]
Experimental Workflows & Protocols
Trustworthy data is built on robust and validated protocols. The following sections provide detailed, step-by-step methodologies for the analysis of bromoquinazoline isomers.
Workflow for Isomeric Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of a new substituted bromoquinazoline sample.
Caption: Figure 1. General Workflow for Bromoquinazoline Isomer Analysis.
Protocol 1: Achiral Purity by Reversed-Phase HPLC-UV
This protocol is designed to determine the chemical purity and quantify positional isomers of a substituted bromoquinazoline.
1. Instrumentation and Materials:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Sample Diluent: Methanol or Acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.[5]
-
UV Detection: 254 nm (or λmax of the compound).[5]
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
3. Sample Preparation:
-
Prepare a stock solution of the bromoquinazoline sample at 1 mg/mL in the chosen diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor for the main peak should be between 0.8 and 1.5.
5. Data Analysis:
-
Calculate the area percentage of each peak to determine the purity and the relative amounts of any positional isomers.[5]
Protocol 2: Enantiomeric Purity by Chiral SFC-UV
This protocol provides a starting point for separating the enantiomers of a chiral bromoquinazoline. Method development will involve screening multiple chiral columns and modifiers.[11]
1. Instrumentation and Materials:
-
SFC system with UV-Vis or Photo Diode Array (PDA) detector.
-
Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.1% Isopropylamine (for basic compounds).
2. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 150 bar.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm (or λmax).
-
Isocratic Elution: 20% Modifier (adjust as needed based on screening results).
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in Methanol/Ethanol.
-
Prepare the test sample at the same concentration.
-
Filter solutions before injection.
4. System Suitability:
-
Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
The RSD for the retention times of five replicate injections should be ≤ 1.0%.
5. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Separation Principle Visualization
The following diagram illustrates the principle of chiral recognition on a polysaccharide-based CSP, which is fundamental to both chiral HPLC and SFC separations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. diva-portal.org [diva-portal.org]
- 11. shimadzu.com [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. news-medical.net [news-medical.net]
- 17. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 18. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 19. espublisher.com [espublisher.com]
- 20. New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cipac.org [cipac.org]
A Senior Application Scientist's Guide to Comparative Molecular Dynamics Simulations of Quinazoline Inhibitors
Abstract
Quinazoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as protein kinase inhibitors in cancer therapy.[1][2][3][4] Understanding the dynamic interactions between these inhibitors and their target proteins at an atomic level is paramount for rational drug design and optimization. This guide provides a comprehensive framework for conducting comparative molecular dynamics (MD) simulations of quinazoline inhibitors, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from system preparation to trajectory analysis, ensuring a self-validating and robust computational workflow.
Introduction: The Significance of Quinazoline Inhibitors and Molecular Dynamics
The quinazoline scaffold is a privileged structure in drug discovery, forming the core of several FDA-approved drugs targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7] These enzymes play crucial roles in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and angiogenesis, hallmarks of cancer.[1][2][8] Quinazoline-based inhibitors typically function by competing with ATP for the kinase domain's binding site, thereby blocking downstream signaling.[3][9]
While static structural information from techniques like X-ray crystallography provides a valuable snapshot of the inhibitor-protein complex, it fails to capture the dynamic nature of these interactions. Molecular dynamics (MD) simulations bridge this gap by providing a high-resolution, temporal view of molecular motions, allowing for a deeper understanding of binding mechanisms, conformational changes, and the role of solvent.[10][11][12][13] Comparative MD simulations, in particular, enable a systematic evaluation of how subtle modifications to the quinazoline scaffold affect binding affinity, selectivity, and residence time.[10]
Foundational Concepts: Causality in MD Simulation Design
A successful MD simulation is not merely a computational exercise but a well-designed experiment. The choices made at each stage are interconnected and directly influence the validity and interpretability of the results.
The "Why" Behind Force Field Selection
The force field is the heart of an MD simulation, defining the potential energy of the system as a function of its atomic coordinates. For protein-ligand complexes, a common and robust choice is a combination of a well-established protein force field (e.g., AMBER's ff14SB or ff19SB) with a general force field for the small molecule (e.g., General AMBER Force Field - GAFF).[14][15]
-
Expertise in Action: The rationale for this hybrid approach lies in the specialized parameterization of each component. Protein force fields are meticulously tuned to reproduce the conformational energies and dynamics of polypeptides, while GAFF is designed to handle a wide range of organic molecules.[14] Using a single, non-specialized force field could lead to inaccurate representations of either the protein or the ligand, compromising the entire simulation. It is crucial to obtain reliable parameters for the ligand, which can be generated using tools like the CGenFF server for CHARMM force fields or Antechamber for AMBER.[16][17]
The Critical Role of Solvation
Biological interactions occur in an aqueous environment. Explicitly modeling water molecules is computationally expensive but essential for accurately capturing solvation effects, including the hydrophobic effect and specific water-mediated interactions, which are often critical for ligand binding.
-
Trustworthiness Through Explicit Solvent: Implicit solvent models, while faster, can sometimes fail to capture the nuances of water's role in the binding pocket.[18] Therefore, for a detailed comparative analysis of inhibitors, an explicit solvent model like TIP3P is the standard and more trustworthy approach.[19] The system must also be neutralized with counter-ions to avoid artifacts in the calculation of long-range electrostatics.[16]
Experimental Workflow: A Step-by-Step Protocol for Comparative MD Simulations
This section outlines a detailed protocol for setting up and running comparative MD simulations of two hypothetical quinazoline inhibitors, Inhibitor A and Inhibitor B , targeting the EGFR kinase domain.
System Preparation
-
Obtain the Protein Structure: Download the crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).[10] If a co-crystal structure with a similar ligand is available, it is an excellent starting point.
-
Prepare the Protein:
-
Remove any non-essential molecules from the PDB file, such as co-crystallization agents and all but one protein chain if it's a multimer and the binding site is within a single chain.
-
Use software like PDB2PQR to assign protonation states to ionizable residues at a physiological pH (typically 7.4). This step is critical as the charge distribution significantly impacts electrostatic interactions.
-
Add missing hydrogen atoms.
-
-
Prepare the Ligands (Inhibitor A and Inhibitor B):
-
Build the 3D structures of the quinazoline inhibitors using a molecular modeling program.
-
Perform a geometry optimization using a quantum mechanical method (e.g., at the HF/6-31G* level of theory) to obtain a low-energy conformation.[20]
-
Generate force field parameters for the ligands using tools like Antechamber with the GAFF force field.[14][20][21] This will produce the necessary topology and parameter files.
-
-
Create the Protein-Ligand Complexes:
-
If starting from an apo-protein structure, dock the inhibitors into the ATP-binding site using a molecular docking program to obtain an initial binding pose.
-
If starting from a co-crystal structure, align the inhibitors to the co-crystallized ligand.
-
Combine the coordinate files of the protein and each ligand to create two separate complex systems: Protein-Inhibitor A and Protein-Inhibitor B.[16][17]
-
Simulation Setup with GROMACS
This protocol utilizes the GROMACS simulation package, a widely used and versatile tool for MD simulations.[19][22]
-
Generate Protein Topology: Use gmx pdb2gmx to generate the protein topology based on a chosen force field (e.g., AMBER ff14SB).[19]
-
Solvate the System: Create a simulation box (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge) and fill it with water molecules (e.g., TIP3P water model) using gmx solvate.[19]
-
Add Ions: Neutralize the system and add ions to a desired concentration (e.g., 0.15 M NaCl to mimic physiological conditions) using gmx genion.[16][22]
-
Energy Minimization: Perform a robust energy minimization of the system using the steepest descent algorithm to remove any steric clashes or unfavorable geometries. This is a crucial step to ensure the stability of the subsequent simulations.
-
Equilibration:
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) ensemble to allow the temperature to stabilize.[17] During this step, it is common to apply position restraints to the heavy atoms of the protein and ligand to allow the solvent to equilibrate around them.[16][17]
-
NPT Equilibration: Follow with a longer simulation (e.g., 5-10 ns) under constant Number of particles, Pressure, and Temperature (NPT) ensemble to allow the pressure and density of the system to stabilize.[19] Position restraints are typically maintained during this phase as well.
-
-
Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), remove the position restraints and run the production MD simulation for the desired length of time (e.g., 100-500 ns).[19] This is the phase from which you will collect data for analysis.
Visualization of the Experimental Workflow
Caption: Workflow for comparative molecular dynamics simulations of quinazoline inhibitors.
Data Analysis and Interpretation: From Trajectories to Insights
The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps.[23] To extract meaningful information, a series of analyses must be performed.[24][25][26][27]
Structural Stability and Flexibility
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone atoms relative to the initial structure is a key indicator of simulation stability. A plateau in the RMSD plot suggests that the protein has reached a stable conformation. Comparing the RMSD plots for the complexes with Inhibitor A and Inhibitor B can reveal if one ligand induces greater conformational changes than the other.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues highlights regions of flexibility and stability within the protein.[28] Plotting the RMSF for both simulations can show if the inhibitors differentially affect the flexibility of specific loops or domains, particularly those surrounding the binding site.
Intermolecular Interactions
-
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the inhibitors and the protein are critical for binding. Analyzing the hydrogen bond occupancy throughout the simulation can identify key residues involved in anchoring the inhibitors and reveal differences in their interaction patterns.
-
Binding Mode Analysis: Visually inspecting the trajectories can reveal the stability of the initial binding pose and identify any conformational changes in the inhibitors themselves.
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the binding free energy of a ligand to a protein.[18][29][30] These methods calculate the free energy by combining the molecular mechanics energy of the system with a continuum solvation model.[18][30]
-
Expertise in Application: While computationally less expensive than more rigorous methods like alchemical free energy calculations, MM/PBSA and MM/GBSA can provide valuable comparative insights into the binding affinities of different inhibitors.[18][29] The binding free energy is typically decomposed into various components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies), allowing for a detailed analysis of the driving forces behind binding.[31] It's important to note that these methods often provide better relative binding free energies between similar ligands than absolute values.[32]
Data Presentation for Comparison
| Metric | Inhibitor A | Inhibitor B | Interpretation |
| Average Backbone RMSD (nm) | 0.25 ± 0.05 | 0.35 ± 0.08 | Inhibitor B may induce a larger conformational change in the protein. |
| Key H-Bond Occupancy (Met793) | 95% | 75% | Inhibitor A forms a more stable hydrogen bond with the hinge region. |
| ΔG_bind (MM/PBSA) (kJ/mol) | -120.5 ± 10.2 | -105.3 ± 12.5 | Inhibitor A is predicted to have a higher binding affinity. |
| ΔG_vdW (kJ/mol) | -150.8 | -140.2 | Van der Waals interactions are the primary driver for both inhibitors. |
| ΔG_elec (kJ/mol) | -30.2 | -25.7 | Electrostatic interactions contribute favorably to binding for both. |
| ΔG_polar_solv (kJ/mol) | 65.5 | 62.8 | The polar solvation energy opposes binding. |
| ΔG_nonpolar_solv (kJ/mol) | -5.0 | -2.2 | The nonpolar solvation energy contributes favorably but is a minor component. |
Visualization of Analysis Logic
Caption: Logical flow from raw MD trajectory data to actionable scientific insights.
Case Study: Quinazoline Inhibitors of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-established target for quinazoline-based inhibitors in the treatment of non-small cell lung cancer.[3][6][33] Many of these inhibitors, such as Gefitinib and Erlotinib, target the ATP-binding site in the kinase domain.[9]
Mechanism of Action
The binding of these inhibitors prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways like the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation and survival.[2]
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Conclusion and Future Perspectives
Comparative molecular dynamics simulations offer a powerful lens through which to examine the subtle yet critical differences in how quinazoline inhibitors interact with their protein targets. By carefully designing the simulation protocol and rigorously analyzing the resulting trajectories, researchers can gain invaluable insights into the structure-activity relationships that govern inhibitor potency and selectivity. This knowledge, in turn, can guide the rational design of next-generation therapeutics with improved efficacy and reduced side effects. As computational power continues to increase and force fields become more refined, the predictive power of MD simulations in drug discovery is poised to become even more significant.[10][11]
References
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
- Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications.
- EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. YouTube.
- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bio-Lec.
- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications.
- Trajectory maps: molecular dynamics visualization and analysis. NIH.
- AMBER parameter database. University of Manchester.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. NIH.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI.
- The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. NIH.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI.
- Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research.
- From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers.
- Molecular dynamics simulations and drug discovery. NIH.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. SAS Publishers.
- Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. ResearchGate.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences.
- Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Galaxy Training.
- Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications.
- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds. NIH.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands.
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science.
- Molecular dynamics-driven drug discovery. RSC Publishing.
- AMBER. Wikipedia.
- An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity. RSC Publishing.
- exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate.
- AMBER Force Field. Protheragen.
- Estimation of Bond Free Energy with Gmx_Mmpbsa in Ndm-1 Complexes. Preprints.org.
- On-the-fly analysis of molecular dynamics simulation trajectories of proteins using the Bayesian inference method. AIP Publishing.
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. ACS Publications.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar.
- Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers.
- Quinazoline. Wikipedia.
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular dynamics-driven drug discovery - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. AMBER - Wikipedia [en.wikipedia.org]
- 15. AMBER Force Field - Protheragen [wavefunction.protheragen.ai]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 24. Trajectory maps: molecular dynamics visualization and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]
- 26. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 27. pubs.aip.org [pubs.aip.org]
- 28. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]
- 29. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. peng-lab.org [peng-lab.org]
- 31. chemisgroup.us [chemisgroup.us]
- 32. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 33. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromoquinazoline
For the diligent researcher navigating the complex world of drug discovery and development, the synthesis and handling of novel compounds is a daily reality. Among these, halogenated heterocyclic compounds like 4-Bromoquinazoline are invaluable building blocks. However, their utility in the lab is matched by the critical importance of their proper disposal. This is not merely a matter of regulatory compliance, but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, experience-driven protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each step.
The Criticality of Proper Disposal: Understanding the Hazard Profile
This compound, while a valuable reagent, presents several hazards that dictate its handling and disposal. As a halogenated aromatic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants. The primary concerns are its potential toxicity and the hazardous byproducts that can be generated during decomposition.
Controlled incineration is the industry-standard and recommended method for the disposal of this compound.[1] This is because high-temperature incineration with appropriate flue gas scrubbing can ensure the complete destruction of the compound and neutralize hazardous byproducts. The thermal decomposition of brominated compounds can produce hydrogen bromide (HBr), a corrosive gas, and potentially polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) if the combustion is incomplete. Therefore, disposal must be carried out in a licensed facility equipped to handle such waste streams.
Immediate Safety and Handling: Your First Line of Defense
Before any disposal procedure begins, ensuring the safety of all laboratory personnel is paramount. This involves a thorough understanding of the necessary Personal Protective Equipment (PPE) and adherence to safe handling practices.
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing this compound and from airborne powder particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the compound. |
| Body Protection | A flame-resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary. | Required if handling large quantities of the solid outside of a fume hood or if there is a risk of aerosol generation. Always work within a certified chemical fume hood to minimize inhalation exposure. |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, when handling this compound. [2] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Segregation - The Foundation of Safe Disposal
Proper segregation of chemical waste is the most critical step in preventing accidental reactions and ensuring correct disposal.
-
Designated Waste Stream: All waste contaminated with this compound must be segregated as "Halogenated Organic Waste."[3]
-
Avoid Commingling: Never mix this compound waste with non-halogenated organic waste, strong acids, strong bases, or oxidizing agents.[4][5][6][7] The quinazoline ring can undergo hydrolysis in acidic or alkaline conditions, and as a heterocyclic amine, it can react with strong oxidizers.[8][9]
The following workflow illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for this compound.
Step 2: Containerization and Labeling - Clarity and Compliance
The choice of waste container and its labeling are crucial for safe storage and transport.
-
Container Selection: Use only compatible, leak-proof containers with secure screw-top caps. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
Step 3: Accumulation and Storage - Maintaining a Safe Environment
Waste should be accumulated and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for expansion.
Step 4: Final Disposal - The Role of Professional Services
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will coordinate the pickup and disposal of the hazardous waste.
-
Provide Accurate Information: When arranging for disposal, provide a detailed and accurate description of the waste, including the chemical composition and quantity.
Contingency Planning: Responding to Spills
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By understanding the inherent hazards of this compound and adhering to a systematic and scientifically-grounded disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety is an integral part of maintaining the integrity and trustworthiness of the scientific enterprise.
References
- Thermo Fisher Scientific. (2025).
- Wikipedia. (2023). Quinazoline.
- Al-Suwaidan, I. A., et al. (2018).
- BenchChem. (2025).
- BenchChem. (2025). Proper Disposal of 4(3H)
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Louisiana State University. (n.d.).
- Michigan State University. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Occupational Safety and Health Administration. (n.d.).
- U.S. Occupational Safety and Health Administration. (n.d.). 1910.
- University of Maryland. (n.d.).
- Cole-Parmer. (n.d.).
- Siemens. (2008). Chemical Resistance Chart.
- Walchem. (2024).
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. salisbury.edu [salisbury.edu]
- 6. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromoquinazoline
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a rigorous adherence to safety protocols to mitigate risks and ensure a safe research environment. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromoquinazoline, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, the aim is to instill a culture of safety by not just listing procedures, but by elucidating the rationale behind them, thereby fostering a deeper understanding and appreciation for laboratory safety.
Understanding the Hazards of this compound
While specific toxicological data for this compound is not extensively detailed in readily available literature, its structural analogs and the presence of the bromo and quinazoline moieties suggest that it should be handled with care. Safety Data Sheets (SDS) for similar compounds indicate potential hazards such as skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, a cautious approach is paramount.
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory discomfort.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]
Core Principles of Chemical Handling
The foundation of safe laboratory practice rests on the principles of risk assessment and the hierarchy of controls. Before any procedure involving this compound, a thorough risk assessment should be conducted. The hierarchy of controls prioritizes eliminating hazards and engineering controls over reliance on PPE.
Caption: A streamlined workflow for the safe handling of this compound.
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Don all required PPE: lab coat, safety goggles, and gloves.
-
Weigh the required amount of this compound inside the chemical fume hood to prevent inhalation of any dust. [4] * Carefully transfer the compound to the reaction vessel.
-
Keep the container of this compound tightly closed when not in use. [4]3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding contamination of skin.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [5][6]Remove contaminated clothing while rinsing. [5]Seek medical attention if irritation persists. [6]* Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. [7][5]Remove contact lenses if present and easy to do so. [7]Seek immediate medical attention. [5]* Inhalation: Move the affected person to fresh air. [7][6]If breathing is difficult, provide oxygen. Seek medical attention. [6]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [6]Seek immediate medical attention. [4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is classified as a halogenated organic compound and must be disposed of as hazardous chemical waste. [8]* Waste Segregation:
-
Do not mix with non-halogenated waste. [8] * Keep solid and liquid waste in separate, appropriately labeled containers. [8]* Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. [8] * The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards. [8]* Disposal Procedure:
-
Collect all waste, including contaminated gloves, pipette tips, and paper towels, in the designated container. [9] * Store the waste container in a designated satellite accumulation area. [8] * Arrange for pickup and disposal by a certified hazardous waste management company. [8][9]
-
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of the hierarchy of controls and consistently utilizing the appropriate Personal Protective Equipment, researchers can significantly mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is imperative that all laboratory personnel receive hands-on training and adhere to their institution's specific safety policies.
References
- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
- Section 3: Emergency Procedures | Office of Environmental Health and Safety. (n.d.). Princeton University.
- This compound | C8H5BrN2. (n.d.). PubChem.
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. (n.d.). University of Waterloo.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- Emergency Response Guide for Laboratories. (n.d.). Carnegie Mellon University Qatar.
- What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Institutes of Health.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. echemi.com [echemi.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
